N-Cyano-N-phenyl-p-toluenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyano-4-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIFNSIDKZSDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403583 | |
| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55305-43-6 | |
| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Cyano-N'-phenyl-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), a versatile and stable electrophilic cyanating agent. This document details a well-established synthetic protocol and summarizes the key analytical data for the characterization of this important reagent.
Introduction
N-Cyano-N'-phenyl-p-toluenesulfonamide, commonly referred to as NCTS, is a bench-stable, colorless solid.[1][2] It serves as a non-hazardous and efficient electrophilic cyanating agent in a variety of organic transformations, offering a safer alternative to toxic reagents like cyanogen (B1215507) bromide.[1] Its utility is prominent in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, which are significant scaffolds in medicinal chemistry.[3] This guide presents a detailed methodology for the synthesis of NCTS and a summary of its characteristic analytical data.
Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide
The most common and efficient method for the synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide is based on Kurzer's method, which involves the reaction of phenylurea with p-toluenesulfonyl chloride.[1]
Experimental Protocol
Materials:
-
Phenylurea
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Ethanol
-
Heptane
-
Ethyl acetate (B1210297)
-
Ice-cooled water
Procedure:
-
In a dry 250 mL Schlenk flask equipped with a magnetic stirrer, dissolve phenylurea (10.9 g, 80 mmol) in pyridine (54 mL).
-
Place the flask in a room temperature water bath and commence stirring.
-
Slowly add p-toluenesulfonyl chloride (52.8 g, 277 mmol) to the solution over a period of 5 minutes.
-
Continue stirring the reaction mixture for 20 minutes at room temperature.
-
Slowly pour the reaction mixture into 400 mL of ice-cooled water under vigorous mechanical stirring.
-
Filter the resulting precipitate and wash thoroughly with plenty of water.
-
Recrystallize the crude product from 50 mL of ethanol.
-
For further purification, perform column chromatography on the recrystallized solid using a heptane:ethyl acetate (15:1) mixture as the eluent.
-
The final product, N-cyano-4-methyl-N-phenylbenzenesulfonamide, is obtained as a colorless solid.[4]
Yield: This protocol typically affords the product in a yield of approximately 76% (16.5 g).[4]
Synthesis Workflow
Caption: Synthesis workflow for N-Cyano-N'-phenyl-p-toluenesulfonamide.
Characterization Data
The identity and purity of the synthesized N-Cyano-N'-phenyl-p-toluenesulfonamide can be confirmed by various analytical techniques. A summary of the key characterization data is presented below.
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless solid | [1] |
| Melting Point | 85–87 °C | [1] |
| Molecular Formula | C₁₄H₁₂N₂O₂S | |
| Molecular Weight | 272.33 g/mol |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
A complete, assigned peak list for the ¹³C NMR spectrum is not available in the provided search results. The spectrum would be expected to show signals for the carbons of the phenyl and p-tolyl aromatic rings, the methyl carbon of the tolyl group, and the cyano carbon.
IR (Infrared) Spectroscopy
A definitive list of IR absorption peaks for N-Cyano-N'-phenyl-p-toluenesulfonamide is not explicitly provided in the search results. However, characteristic peaks would be expected for the C≡N stretch of the cyano group, the S=O stretches of the sulfonamide, and various C-H and C=C stretching and bending vibrations of the aromatic rings.
MS (Mass Spectrometry)
The mass spectrum of N-Cyano-N'-phenyl-p-toluenesulfonamide is available in spectral databases.[1] A prominent peak is observed at an m/z of 91, which corresponds to the tropylium (B1234903) cation derived from the toluene (B28343) moiety. Further fragmentation data is not detailed in the provided search results.
| Technique | Observed Data | Reference |
| ¹H NMR | Awaiting detailed spectral data. Expected signals for aromatic and methyl protons. | |
| ¹³C NMR | Awaiting detailed spectral data. Expected signals for aromatic, methyl, and cyano carbons. | |
| IR Spectroscopy | Awaiting detailed spectral data. Expected characteristic absorptions for C≡N, S=O, and aromatic C-H and C=C bonds. | |
| Mass Spectrometry | A GC-MS spectrum is available in the NIST database. The top peak observed has an m/z of 91. | [1] |
Conclusion
This technical guide has outlined a reliable and scalable synthesis for N-Cyano-N'-phenyl-p-toluenesulfonamide, a key reagent in modern organic synthesis. The provided experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further detailed spectroscopic analysis from primary literature or spectral databases is recommended for comprehensive characterization.
References
Spectroscopic Profile of N-Cyano-N'-phenyl-p-toluenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for the versatile reagent, N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS). The information presented herein is intended to support researchers in the unambiguous identification and characterization of this compound, a critical step in its application in organic synthesis and drug development. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Core Spectral Data
The following tables summarize the quantitative spectral data obtained for N-Cyano-N'-phenyl-p-toluenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of N-Cyano-N'-phenyl-p-toluenesulfonamide (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.85 | d | 8.4 | 2H | Ar-H (ortho to SO₂) |
| 7.49 - 7.42 | m | 3H | Ar-H (phenyl) | |
| 7.37 | d | 8.2 | 2H | Ar-H (meta to SO₂) |
| 7.32 - 7.28 | m | 2H | Ar-H (phenyl) | |
| 2.45 | s | 3H | -CH ₃ |
Table 2: ¹³C NMR Spectral Data of N-Cyano-N'-phenyl-p-toluenesulfonamide (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 146.4 | Ar-C (para to CH₃) |
| 134.1 | Ar-C (ipso to SO₂) |
| 132.8 | Ar-C (phenyl, ipso to N) |
| 130.1 | Ar-C H (phenyl) |
| 129.8 | Ar-C H (meta to SO₂) |
| 128.8 | Ar-C H (ortho to SO₂) |
| 126.9 | Ar-C H (phenyl) |
| 114.9 | -C N |
| 21.7 | -C H₃ |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data of N-Cyano-N'-phenyl-p-toluenesulfonamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2240 | Strong | C≡N stretch |
| 1595, 1490 | Medium-Strong | C=C aromatic ring stretch |
| 1380 | Strong | Asymmetric SO₂ stretch |
| 1180 | Strong | Symmetric SO₂ stretch |
| 1090 | Strong | S-N stretch |
| 815, 760, 690 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of N-Cyano-N'-phenyl-p-toluenesulfonamide
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 295.0517 | 295.0512 |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of N-Cyano-N'-phenyl-p-toluenesulfonamide was dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a solid sample of N-Cyano-N'-phenyl-p-toluenesulfonamide. A small amount of the compound was finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum was recorded against a pure KBr pellet as the background.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and infused into the mass spectrometer. The data was acquired to determine the accurate mass of the sodium adduct of the molecule ([M+Na]⁺).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like N-Cyano-N'-phenyl-p-toluenesulfonamide.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of NCTS.
In-Depth Technical Guide to the Physical Properties of N-Cyano-N'-phenyl-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyano-N'-phenyl-p-toluenesulfonamide, commonly referred to as NCTS, is a versatile and commercially available reagent widely utilized in organic synthesis. Its primary application lies in its role as a stable, non-hazardous electrophilic cyanating agent, offering a safer alternative to traditional cyanating reagents like cyanogen (B1215507) bromide. This technical guide provides a comprehensive overview of the core physical properties of NCTS, detailed experimental protocols for its synthesis and property determination, and a summary of its spectral characteristics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Physical and Chemical Properties
N-Cyano-N'-phenyl-p-toluenesulfonamide is a white to off-white crystalline solid at room temperature. It is known for its stability under normal laboratory conditions, making it a convenient reagent for a variety of chemical transformations.[1]
Tabulated Physical Properties
The key physical properties of NCTS are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Appearance | Colorless solid | [1] |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [2][3] |
| Molecular Weight | 272.32 g/mol | [2] |
| Melting Point | 85-87 °C | [1] |
| Boiling Point (Predicted) | 418.4 ± 38.0 °C | |
| Density (Predicted) | 1.317 ± 0.06 g/cm³ | |
| pKa (Predicted) | -8.96 ± 0.50 |
Solubility Profile
While specific quantitative solubility data for N-Cyano-N'-phenyl-p-toluenesulfonamide in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its use in synthesis and purification processes. It is known to be soluble in pyridine (B92270), as this is the solvent used in its synthesis.[1][4] The compound is recrystallized from ethanol (B145695), indicating good solubility in hot ethanol and lower solubility in cold ethanol.[4][5]
For a qualitative understanding, the solubility of a closely related compound, p-toluenesulfonamide (B41071) (p-TSA), has been studied in various solvents. The solubility of p-TSA is highest in polar protic and aprotic solvents like methanol, ethanol, and acetone, and lower in less polar solvents like dichloromethane.[3] It is reasonable to expect NCTS to exhibit a similar trend, with good solubility in polar organic solvents.
Experimental Protocols
Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (Kurzer's Method)
This protocol is adapted from established literature procedures.[1][4][5]
Materials:
-
Phenylurea
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine
-
Ethanol
-
Ice-cooled water
-
Heptane
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware (Schlenk flask, beaker, funnel, etc.)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a dry 250 mL Schlenk flask equipped with a magnetic stirrer, dissolve phenylurea (10.9 g, 80 mmol) in pyridine (54 mL).
-
Place the flask in a room temperature water bath and commence stirring.
-
Slowly add tosyl chloride (52.8 g, 277 mmol) to the solution over a period of 5 minutes.
-
Continue stirring the reaction mixture for 20 minutes at room temperature.
-
Slowly pour the reaction mixture into 400 mL of ice-cooled water under vigorous mechanical stirring. A precipitate will form.
-
Collect the precipitate by filtration and wash it thoroughly with plenty of water.
-
The crude product can be purified by recrystallization from ethanol (approximately 50 mL).
-
For higher purity, the product can be further purified by column chromatography on silica (B1680970) gel using a heptane:ethyl acetate (15:1) mixture as the eluent.
-
The final product is obtained as a colorless solid.
Determination of Melting Point
The melting point of NCTS can be determined using a standard capillary melting point apparatus.
Materials:
-
N-Cyano-N'-phenyl-p-toluenesulfonamide sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Finely powder a small amount of the NCTS sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute for a preliminary determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting range.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.
Spectral Data
The following sections provide an overview of the expected spectral data for N-Cyano-N'-phenyl-p-toluenesulfonamide based on its chemical structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of NCTS is expected to show characteristic signals for the aromatic protons of the phenyl and p-tolyl groups, as well as a singlet for the methyl protons of the tolyl group. The aromatic region (typically 7.0-8.0 ppm) will likely show a complex multiplet or distinct doublets corresponding to the different aromatic protons. The methyl group protons should appear as a singlet around 2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the methyl carbon, and the cyano carbon. The aromatic carbons will resonate in the range of approximately 120-145 ppm. The methyl carbon will appear at around 21 ppm. The cyano carbon (C≡N) is expected to have a chemical shift in the range of 110-120 ppm.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of NCTS will display characteristic absorption bands corresponding to its functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2220 cm⁻¹ for the cyano group.
-
S=O Stretch: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) will be present around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic rings.
-
C-H Bend (Aromatic): Out-of-plane C-H bending vibrations will give rise to bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution patterns on the aromatic rings.
Mass Spectrometry
The mass spectrum of NCTS will show the molecular ion peak (M⁺) at m/z 272. The fragmentation pattern is expected to involve characteristic losses.
-
Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 208.[7][8]
-
Formation of Toluenesulfonyl Cation: Cleavage of the S-N bond can lead to the formation of the p-toluenesulfonyl cation at m/z 155.[7]
-
Formation of Phenylcyan-amide Radical Cation: Cleavage of the S-N bond can also result in the formation of a radical cation of phenylcyanamide (B1618024) at m/z 117.
-
Tropylium (B1234903) Ion: The presence of the tolyl group often leads to the formation of the stable tropylium ion at m/z 91.[9]
Visualization of Synthesis Workflow
The synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide via Kurzer's method can be visualized as a straightforward two-step process involving the reaction of starting materials followed by purification.
Caption: Synthetic pathway of N-Cyano-N'-phenyl-p-toluenesulfonamide.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. N-cyano-N-phenyl-p-toluenesulfonamide | C14H12N2O2S | CID 4465625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. This compound | 55305-43-6 [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. whitman.edu [whitman.edu]
The Core Mechanism of Electrophilic Cyanation Utilizing N-Cyano-N'-phenyl-p-toluenesulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a prominent electrophilic cyanating agent in modern organic synthesis. Its stability, safer handling characteristics compared to traditional cyanide sources, and versatile reactivity have made it an invaluable tool for the introduction of the nitrile functionality into a wide array of organic molecules, a critical step in the synthesis of many pharmaceuticals and biologically active compounds.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the core mechanism of electrophilic cyanation using NCTS, with a focus on Lewis acid-mediated pathways, supported by experimental data and detailed protocols.
The Electrophilic Nature of NCTS
N-Cyano-N'-phenyl-p-toluenesulfonamide is a bench-stable, colorless solid.[2][3] The key to its reactivity lies in the polarization of the N-CN bond, which renders the cyano carbon electrophilic.[2][3][6] This inherent electrophilicity allows it to react with various nucleophiles, including electron-rich aromatic and heteroaromatic systems. The byproduct of the cyanation reaction is N-phenyl-p-toluenesulfonamide, which is considered environmentally benign.[2][3][6]
The Mechanism of Lewis Acid-Catalyzed Electrophilic Cyanation
While NCTS can undergo cyanation reactions under thermal or transition-metal-catalyzed conditions, Lewis acids are frequently employed to enhance its electrophilicity and facilitate the reaction with less reactive substrates.[2][4][8] Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for this purpose.[4][8]
The proposed mechanism for the Lewis acid-catalyzed electrophilic cyanation of an aromatic substrate (Ar-H) can be described as follows:
Step 1: Activation of NCTS by the Lewis Acid. The Lewis acid, such as BF₃·OEt₂, coordinates to one of the oxygen atoms of the sulfonyl group or the nitrogen atom of the cyano group of NCTS. This coordination withdraws electron density from the N-CN bond, further increasing the electrophilicity of the cyano carbon and generating a highly reactive cyanating species.
Step 2: Electrophilic Attack. The electron-rich aromatic substrate attacks the electrophilic cyano carbon of the activated NCTS-Lewis acid complex. This step results in the formation of a resonance-stabilized carbocation intermediate, commonly known as a sigma complex or arenium ion.
Step 3: Deprotonation and Rearomatization. A weak base, which can be the solvent or the conjugate base of the Lewis acid, removes a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and yields the final cyanated aromatic product.
Step 4: Release of the Byproduct. The N-phenyl-p-toluenesulfonamide byproduct is released, and the Lewis acid is regenerated, allowing it to participate in another catalytic cycle.
Quantitative Data from Selected Studies
The following tables summarize the quantitative data from representative studies on the electrophilic cyanation using NCTS.
Table 1: Lewis Acid-Catalyzed Cyanation of Indoles and Pyrroles [4][8]
| Substrate | Lewis Acid | Solvent | Time (h) | Yield (%) |
| Indole (B1671886) | BF₃·OEt₂ | 1,2-Dichloroethane (B1671644) | 12 | 85 |
| 2-Methylindole | BF₃·OEt₂ | 1,2-Dichloroethane | 12 | 82 |
| 5-Methoxyindole | BF₃·OEt₂ | 1,2-Dichloroethane | 12 | 90 |
| Pyrrole | BF₃·OEt₂ | 1,2-Dichloroethane | 24 | 75 |
| 1-Methylpyrrole | BF₃·OEt₂ | 1,2-Dichloroethane | 24 | 78 |
Table 2: Transition Metal-Catalyzed C-H Cyanation of Arenes [6][9]
| Substrate | Catalyst | Directing Group | Solvent | Temp (°C) | Yield (%) |
| 2-Phenylpyridine (B120327) | [RhCpCl₂]₂ | Pyridyl | 1,2-Dichloroethane | 100 | 92 |
| 1-Phenylpyrazole | [RhCpCl₂]₂ | Pyrazolyl | 1,2-Dichloroethane | 100 | 88 |
| N-Phenyl-2-aminopyridine | [Ru(p-cymene)Cl₂]₂ | Pyridylamino | Dioxane | 120 | 85 |
| Benzanilide | [Ru(p-cymene)Cl₂]₂ | Amide | Dioxane | 120 | 78 |
Experimental Protocols
General Procedure for the Lewis Acid-Catalyzed Cyanation of Indoles[4][8]
To a solution of the indole (0.5 mmol) in 1,2-dichloroethane (5 mL) was added N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (0.6 mmol). The mixture was stirred at room temperature for 10 minutes, and then BF₃·OEt₂ (0.75 mmol) was added dropwise. The reaction mixture was stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-cyanoindole.
General Procedure for the Rhodium-Catalyzed C-H Cyanation of 2-Phenylpyridine[6][9]
A mixture of 2-phenylpyridine (0.2 mmol), NCTS (0.24 mmol), [RhCp*Cl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol) in 1,2-dichloroethane (1 mL) was placed in a sealed tube. The mixture was stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by preparative thin-layer chromatography to give the desired product.
Conclusion
N-Cyano-N'-phenyl-p-toluenesulfonamide is a highly effective and versatile electrophilic cyanating agent. The mechanism of its reaction, particularly when mediated by Lewis acids, involves the activation of the N-CN bond to generate a potent electrophile that is readily attacked by electron-rich substrates. The presented data and protocols highlight the broad applicability of NCTS in the synthesis of nitriles, which are crucial intermediates in drug discovery and development. Further mechanistic studies, including kinetic and computational investigations, will continue to refine our understanding of this important transformation and pave the way for the development of even more efficient and selective cyanation methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, this compound (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Electrophilic Cyanation of Boron Enolates: Scope and Mechanistic Studies [ouci.dntb.gov.ua]
Reactivity of N-Cyano-N'-phenyl-p-toluenesulfonamide with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a versatile and safer electrophilic cyanating agent in modern organic synthesis. Its bench-stable nature and the environmentally benign byproduct, N-phenyl-p-toluenesulfonamide, make it an attractive alternative to toxic cyanogen (B1215507) halides.[1] This technical guide provides a comprehensive overview of the reactivity of NCTS with a range of nucleophiles, focusing on carbon, nitrogen, and oxygen nucleophiles. While the reactivity with carbon and oxygen nucleophiles is well-documented, its reactions with simple amine and thiol nucleophiles are less explored in the current literature. This guide summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and presents mechanistic pathways and experimental workflows through descriptive diagrams.
Introduction
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a colorless, stable solid that serves as a powerful electrophilic cyanating agent.[1] The presence of the electron-withdrawing tosyl group and the phenyl group on the nitrogen atoms polarizes the N-CN bond, rendering the cyano carbon susceptible to nucleophilic attack. This property has been harnessed in a variety of synthetic transformations, including C-H functionalization and the synthesis of valuable heterocyclic scaffolds.[1][2] This guide will delve into the specific reactivity of NCTS towards different classes of nucleophiles, providing researchers with the necessary information to incorporate this reagent into their synthetic strategies.
Reactivity with Carbon Nucleophiles
The most extensively studied application of NCTS is in the cyanation of carbon nucleophiles. This includes reactions with organometallic reagents and electron-rich aromatic systems.
Cyanation of Grignard Reagents and Boronic Acids
NCTS is an effective cyanating agent for aryl and heteroaryl Grignard reagents, providing a straightforward route to the corresponding nitriles. Similarly, rhodium-catalyzed cyanation of aryl and alkenyl boronic acids with NCTS has been reported.[2]
Table 1: Cyanation of Organometallic Reagents with NCTS
| Entry | Nucleophile (Substrate) | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | THF, 0 °C to rt | Benzonitrile | 85 | Beller, et al. |
| 2 | 4-Methoxyphenylmagnesium bromide | THF, 0 °C to rt | 4-Methoxybenzonitrile | 92 | Beller, et al. |
| 3 | Phenylboronic acid | [Rh(OH)(cod)]2, K2CO3, Dioxane/H2O, 80 °C | Benzonitrile | 88 | Beller, et al. |
| 4 | (E)-Styrylboronic acid | [Rh(OH)(cod)]2, K2CO3, Dioxane/H2O, 80 °C | Cinnamonitrile | 75 | Beller, et al. |
Cyanation of Indoles and Pyrroles
NCTS has been successfully employed in the Lewis acid-catalyzed direct cyanation of indoles and pyrroles, affording 3-cyanoindoles and 2-cyanopyrroles with high regioselectivity.[1]
Table 2: Lewis Acid-Catalyzed Cyanation of Heterocycles with NCTS
| Entry | Substrate | Lewis Acid | Solvent | Product | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Indole | BF3·OEt2 | 1,2-Dichloroethane | 3-Cyanoindole | 85 | Wang, et al. | | 2 | 2-Methylindole | BF3·OEt2 | 1,2-Dichloroethane | 2-Methyl-3-cyanoindole | 82 | Wang, et al. | | 3 | Pyrrole | BF3·OEt2 | 1,2-Dichloroethane | 2-Cyanopyrrole | 75 | Wang, et al. | | 4 | 1-Methylpyrrole | BF3·OEt2 | 1,2-Dichloroethane | 1-Methyl-2-cyanopyrrole | 78 | Wang, et al. |
Reactivity with Nitrogen Nucleophiles
The reaction of NCTS with nitrogen nucleophiles is primarily documented in the context of intramolecular cyclizations to form heterocyclic systems. The direct intermolecular cyanation of simple primary and secondary amines is not extensively reported in the literature.
Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles
A notable application of NCTS is the facile synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles from substituted 2-aminophenols and benzene-1,2-diamines, respectively.[3] This reaction proceeds in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) under mild conditions.[3]
Table 3: Synthesis of 2-Aminobenzazoles using NCTS
| Entry | Substrate | Base | Product | Yield (%) | Reference |
| 1 | 2-Aminophenol (B121084) | LiHMDS | 2-Aminobenzoxazole | 96 | Kasthuri, et al.[3] |
| 2 | 4-Methyl-2-aminophenol | LiHMDS | 5-Methyl-2-aminobenzoxazole | 92 | Kasthuri, et al.[3] |
| 3 | Benzene-1,2-diamine | LiHMDS | 2-Aminobenzimidazole | 94 | Kasthuri, et al.[3] |
| 4 | 4-Chlorobenzene-1,2-diamine | LiHMDS | 5-Chloro-2-aminobenzimidazole | 89 | Kasthuri, et al.[3] |
Reactivity with Oxygen Nucleophiles
NCTS exhibits interesting reactivity with oxygen nucleophiles, particularly alcohols, through a proposed desulfonylative pathway, which contrasts with its typical role as an electrophilic cyanating agent.
Deoxycyanamidation of Alcohols
A one-pot deoxycyanamidation of primary and secondary alcohols has been developed using NCTS as both a sulfonyl transfer reagent and a cyanamide (B42294) source.[4][5] This reaction provides access to a diverse range of tertiary cyanamides in excellent yields.[4][5]
Table 4: Deoxycyanamidation of Alcohols with NCTS
| Entry | Alcohol | Base | Product | Yield (%) | Reference |
| 1 | Benzyl alcohol | NaH | N-Benzyl-N-phenylcyanamide | 85 | Morrill, et al.[4] |
| 2 | 4-Methoxybenzyl alcohol | NaH | N-(4-Methoxybenzyl)-N-phenylcyanamide | 92 | Morrill, et al.[4] |
| 3 | Cyclohexanol | NaH | N-Cyclohexyl-N-phenylcyanamide | 78 | Morrill, et al.[4] |
| 4 | 1-Octanol | NaH | N-Octyl-N-phenylcyanamide | 88 | Morrill, et al.[4] |
Reactivity with Sulfur Nucleophiles
Experimental Protocols
General Procedure for the Synthesis of 2-Aminobenzoxazoles[3]
To a stirred solution of 2-aminophenol (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, was added LiHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise. The reaction mixture was stirred at the same temperature for 30 minutes. Then, a solution of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.1 mmol) in anhydrous THF (5 mL) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 2-4 hours (monitored by TLC). Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution (10 mL) and the mixture was extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 2-aminobenzoxazole.
General Procedure for the Deoxycyanamidation of Alcohols[4]
To a stirred suspension of NaH (60% dispersion in mineral oil, 2.0 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, was added a solution of the alcohol (1.0 mmol) in anhydrous THF (5 mL) dropwise. The mixture was stirred at room temperature for 30 minutes. A solution of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.1 mmol) in anhydrous THF (5 mL) was then added, and the reaction mixture was heated to 60 °C for 12-24 hours (monitored by TLC). After cooling to room temperature, the reaction was carefully quenched with water (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the corresponding N-alkyl-N-phenylcyanamide.
Mechanistic Insights and Signaling Pathways
The reaction of NCTS with nucleophiles can proceed through different mechanistic pathways depending on the nature of the nucleophile and the reaction conditions.
Electrophilic Cyanation Pathway
In reactions with carbon nucleophiles like Grignard reagents or electron-rich heterocycles, NCTS acts as a direct electrophilic cyanating agent. The nucleophile attacks the electrophilic carbon of the cyano group, leading to the displacement of the N-phenyl-p-toluenesulfonamide anion.
Desulfonylative Pathway in Deoxycyanamidation of Alcohols
The deoxycyanamidation of alcohols is proposed to proceed via an initial N- to O-sulfonyl transfer, generating an alkyl tosylate and a cyanamide anion. The subsequent SN2 reaction between these two intermediates affords the final product.[4]
Experimental Workflow for Synthesis of 2-Aminobenzoxazoles
The synthesis of 2-aminobenzoxazoles from 2-aminophenols and NCTS involves a straightforward experimental workflow.
Conclusion
N-Cyano-N'-phenyl-p-toluenesulfonamide is a valuable reagent in organic synthesis, primarily utilized for its electrophilic cyanating ability towards carbon and oxygen nucleophiles. Its application in the synthesis of nitrogen-containing heterocycles through intramolecular reactions is also well-established. However, a significant gap exists in the literature regarding its reactivity with simple, unactivated amine and thiol nucleophiles. Further research in this area could unlock new synthetic methodologies and expand the utility of this versatile reagent. This guide provides a solid foundation for researchers to understand the known reactivity of NCTS and to identify areas for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using this compound (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Cyano-N'-phenyl-p-toluenesulfonamide" CAS number and chemical properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a versatile and increasingly important reagent in modern organic synthesis. This stable, crystalline solid serves as a powerful electrophilic cyanating agent, offering a safer and more user-friendly alternative to traditional, highly toxic cyanide sources. This technical guide provides a comprehensive overview of NCTS, including its chemical properties, detailed experimental protocols for its synthesis and application in key synthetic transformations, and a workflow diagram for a representative cyanation reaction. The information presented is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Chemical Identity and Properties
N-Cyano-N'-phenyl-p-toluenesulfonamide, also known as NCTS, is a well-defined chemical entity with the CAS Number 55305-43-6 .[1] It is recognized for its stability under benchtop conditions, making it a convenient reagent for a variety of chemical transformations.
Table 1: General and Physicochemical Properties of NCTS
| Property | Value | Reference |
| CAS Number | 55305-43-6 | [1] |
| IUPAC Name | N-cyano-4-methyl-N-phenylbenzene-1-sulfonamide | [1] |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [1] |
| Molecular Weight | 272.32 g/mol | [1] |
| Appearance | Colorless solid | [2][3] |
| Melting Point | 85–87 °C | [2][3] |
| Predicted pKa | -8.96 ± 0.50 |
Table 2: Spectroscopic Data of NCTS
| Technique | Data |
| ¹H NMR | Data not available in search results |
| ¹³C NMR | Data not available in search results |
| IR Spectroscopy | Data not available in search results |
| Mass Spectrometry | Data not available in search results |
Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (Kurzer's Method)
NCTS can be readily synthesized on a large scale from inexpensive starting materials using a method developed by Kurzer.[2][3] This procedure avoids the use of highly toxic cyanogen (B1215507) halides.[2][3]
Experimental Protocol
Materials:
-
Phenylurea
-
p-Toluenesulfonyl chloride
Procedure:
-
Dissolve phenylurea in pyridine in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.
-
After the addition is complete, continue stirring at room temperature to allow the reaction to proceed to completion.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure N-Cyano-N'-phenyl-p-toluenesulfonamide.
Applications in Organic Synthesis: Electrophilic Cyanation
NCTS is primarily utilized as an electrophilic cyanating agent for the introduction of a nitrile group (-CN) into a wide range of organic molecules. The byproduct of these reactions, N-phenyl-p-toluenesulfonamide, is an environmentally benign compound.[2]
Rhodium-Catalyzed C-H Cyanation of Arenes
A significant application of NCTS is in the rhodium-catalyzed direct C-H cyanation of arenes.[4][5][6] This method allows for the synthesis of aromatic nitriles with high regioselectivity and functional group tolerance.[4][5]
Experimental Workflow: Rhodium-Catalyzed C-H Cyanation
Caption: General workflow for the rhodium-catalyzed C-H cyanation of arenes using NCTS.
Lewis Acid-Catalyzed Cyanation of Indoles
NCTS can be used for the direct cyanation of electron-rich heterocycles like indoles and pyrroles, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). This method provides excellent regioselectivity for the formation of 3-cyanoindoles and 2-cyanopyrroles.
Experimental Workflow: Lewis Acid-Catalyzed Cyanation of Indoles
Caption: General workflow for the Lewis acid-catalyzed cyanation of indoles using NCTS.
Safety and Handling
While N-Cyano-N'-phenyl-p-toluenesulfonamide is considered a safer alternative to many traditional cyanating agents, it should still be handled with appropriate care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N-Cyano-N'-phenyl-p-toluenesulfonamide is a valuable and practical reagent for the introduction of the nitrile functionality in organic synthesis. Its stability, ease of handling, and the environmentally benign nature of its byproduct make it an attractive choice for a wide range of cyanation reactions. The methodologies outlined in this guide for its synthesis and application demonstrate its utility for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. This compound | C14H12N2O2S | CID 4465625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed directed C-H cyanation of arenes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS): A Modern Electrophilic Cyanating Reagent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), a versatile and increasingly popular electrophilic cyanating agent in modern organic synthesis.
Introduction
N-Cyano-N'-phenyl-p-toluenesulfonamide, commonly referred to as NCTS, is a bench-stable, crystalline solid that has emerged as a safe and efficient electrophilic source of the cyanide group.[1][2] Unlike traditional cyanating agents such as cyanogen (B1215507) halides or metal cyanides, NCTS is non-volatile and significantly less toxic, addressing critical safety and environmental concerns in chemical synthesis.[3] Its development has provided synthetic chemists with a user-friendly reagent for the introduction of the nitrile functionality, a key structural motif in pharmaceuticals, agrochemicals, and materials science.[1][4] This guide will delve into the historical context of its discovery, provide detailed experimental protocols for its synthesis and application, and present key quantitative data and mechanistic insights.
Discovery and History
The synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide was first reported in 1949 by Frederick Kurzer in a series of papers in the Journal of the Chemical Society focused on the chemistry of cyanamides.[2][4] Kurzer's work detailed the synthesis of various arylsulfonylarylcyanamides, including NCTS, from the reaction of phenylurea and p-toluenesulfonyl chloride in pyridine (B92270).[2]
For several decades, NCTS remained a relatively obscure compound. However, in 2011 , its potential as a valuable synthetic reagent was brought to the forefront by the research group of Matthias Beller .[2][5] Beller and his co-workers identified NCTS as a highly effective electrophilic cyanating agent for the rhodium-catalyzed cyanation of aryl and alkenyl boronic acids and for the cyanation of (hetero)aryl bromides via Grignard reagents.[2][5] These seminal publications sparked a resurgence of interest in NCTS, leading to the development of a wide array of new synthetic methodologies.
Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
The most common and practical synthesis of NCTS follows the method originally described by Kurzer.[2][6] The reaction proceeds via the dehydration of an intermediate formed from phenylurea and p-toluenesulfonyl chloride.
dot
Caption: Synthetic workflow for N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS).
The following protocol is adapted from the procedure described in the literature.[6]
-
Reagents and Equipment:
-
Phenylurea
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Ethanol
-
Ethyl acetate (B1210297)
-
250 mL Schlenk flask
-
Magnetic stirrer and stir bar
-
Water bath
-
Mechanical stirrer
-
Büchner funnel and filter paper
-
Column chromatography setup (silica gel)
-
-
Procedure:
-
In a dry 250 mL Schlenk flask, dissolve phenylurea (10.9 g, 80 mmol) in pyridine (54 mL).
-
Place the flask in a room temperature water bath and stir the solution.
-
Slowly add p-toluenesulfonyl chloride (52.8 g, 277 mmol) over 5 minutes.
-
Continue stirring the reaction mixture for 20 minutes.
-
Slowly pour the reaction mixture into ice-cooled water (400 mL) under mechanical stirring.
-
Filter the resulting precipitate using a Büchner funnel and wash thoroughly with plenty of water.
-
Treat the crude product with ethanol (50 mL) and recrystallize from the same solvent.
-
For further purification, perform column chromatography on silica (B1680970) gel using a mixture of heptane and ethyl acetate (15:1) as the eluent.
-
The final product, N-cyano-4-methyl-N-phenylbenzenesulfonamide, is obtained as a colorless solid (typical yield: 16.5 g, 76%).[6]
-
Spectroscopic Characterization
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [7] |
| Molecular Weight | 272.32 g/mol | [7] |
| Appearance | Colorless solid | [8] |
| Melting Point | 85–87 °C | [8] |
-
¹H NMR (DMSO-d₆): A spectrum is available in the SpectraBase database.[9] The expected signals would correspond to the protons of the tolyl and phenyl groups.
-
¹³C NMR: A publicly available, detailed spectrum with peak assignments is not readily found in the searched literature. The expected spectrum would show signals for the aromatic carbons, the methyl carbon of the tolyl group, and the nitrile carbon.
-
Infrared (IR): An FTIR spectrum is available in the SpectraBase database.[9] Key expected absorptions would include those for the C≡N stretch, S=O stretches, and aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): GC-MS data is available, with a reported NIST number of 327635.[7] The molecular ion peak [M]⁺ would be expected at m/z = 272.
Applications in Organic Synthesis
NCTS has proven to be a versatile reagent for a variety of cyanation reactions. Below are detailed protocols for some of its key applications.
NCTS can be used as an effective cyanating agent in the palladium-catalyzed cyanation of aryl halides.[10]
dot
Caption: General workflow for Pd-catalyzed cyanation of aryl halides with NCTS.
-
Experimental Protocol: A general procedure involves the reaction of an aryl halide with NCTS in the presence of a palladium catalyst and a base.[10]
-
Quantitative Data:
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂/dppf | K₂CO₃ | Toluene | 110 | 24 | 85 | [10] |
| 4-Bromoanisole | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 92 | [10] |
| 2-Chloropyridine | Pd(OAc)₂/DavePhos | K₃PO₄ | t-AmylOH | 120 | 12 | 78 | [4] |
A significant application of NCTS is in the rhodium-catalyzed direct C-H cyanation of arenes, often using a directing group.[11][12]
-
Experimental Protocol: To a solution of the arene substrate in a suitable solvent are added NCTS, a rhodium catalyst, and a silver salt co-catalyst. The mixture is then heated.[11]
-
Quantitative Data:
| Arene Substrate | Directing Group | Catalyst | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine | Pyridyl | [CpRhCl₂]₂ | AgSbF₆ | Toluene | 120 | 36 | 95 | [11] |
| N-Phenyl-pyrazole | Pyrazolyl | --INVALID-LINK--₂ | - | DCE | 100 | 24 | 88 | [12] |
| Benzoic acid | Carboxyl | [Rh(OAc)₂]₂ | Ag₂CO₃ | Toluene | 130 | 16 | 75 | [11] |
NCTS can be used for the direct cyanation of electron-rich heterocycles like indoles, catalyzed by a Lewis acid.[1][3]
-
Experimental Protocol: To a solution of the indole (B1671886) in an appropriate solvent, the Lewis acid catalyst and NCTS are added, and the reaction is stirred at room temperature.[1]
-
Quantitative Data:
| Indole Substrate | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | BF₃·OEt₂ | CH₂Cl₂ | rt | 2 | 92 | [1] |
| 5-Methoxyindole | Sc(OTf)₃ | MeCN | rt | 4 | 85 | [3] |
| 2-Methylindole | BF₃·OEt₂ | CH₂Cl₂ | rt | 3 | 89 | [1] |
Reaction Mechanisms
The electrophilic nature of the cyano group in NCTS is central to its reactivity. The reaction mechanisms vary depending on the specific transformation.
The proposed mechanism for the rhodium-catalyzed C-H cyanation involves a C-H activation step followed by coordination of NCTS and reductive elimination.[11]
dot
Caption: Proposed mechanism for Rh-catalyzed C-H cyanation with NCTS.
Safety Information
N-Cyano-N'-phenyl-p-toluenesulfonamide is considered a safer alternative to many traditional cyanating agents.[3] It is a non-volatile solid, which significantly reduces the risk of inhalation exposure compared to gaseous or volatile liquid cyanides.[3] While it is less acutely toxic, standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should always be observed when handling NCTS.
Conclusion
N-Cyano-N'-phenyl-p-toluenesulfonamide has transitioned from a compound of niche academic interest to a mainstream reagent in organic synthesis. Its discovery by Kurzer and subsequent development as a cyanating agent by Beller and others have provided the chemical community with a powerful tool for the construction of nitrile-containing molecules. The operational simplicity, safety profile, and broad applicability of NCTS make it an invaluable reagent for researchers in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science. Future research will likely continue to expand the scope of its applications in novel synthetic transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A general rhodium-catalyzed cyanation of aryl and alkenyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis acid catalyzed direct cyanation of indoles and pyrroles with this compound (NCTS). | Sigma-Aldrich [sigmaaldrich.com]
- 4. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A novel and convenient synthesis of benzonitriles: electrophilic cyanation of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. This compound | C14H12N2O2S | CID 4465625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rhodium-catalyzed directed C-H cyanation of arenes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Cyano-N'-phenyl-p-toluenesulfonamide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a versatile and widely utilized electrophilic cyanating agent in organic synthesis. Its popularity stems from its efficacy and its characterization as a "bench-stable" solid, offering a safer alternative to more hazardous cyanating reagents.[1][2] This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for NCTS to ensure its integrity and performance in research and development settings.
Chemical Stability Profile
Upon combustion, hazardous decomposition products may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of N-Cyano-N'-phenyl-p-toluenesulfonamide, adherence to the following storage and handling guidelines is critical. These recommendations are compiled from multiple safety and technical data sheets.
Storage Conditions Summary
| Parameter | Recommendation | Source(s) |
| Temperature | Store long-term at 2-8°C. Room temperature storage is also cited as acceptable. | |
| Atmosphere | Store in a cool, dry, well-ventilated area. | |
| Container | Keep in a tightly-closed, original container when not in use. | |
| Light | While not explicitly stated, storage in an opaque container away from direct light is a general best practice for chemical reagents. |
Incompatible Materials and Conditions
To prevent degradation or hazardous reactions, N-Cyano-N'-phenyl-p-toluenesulfonamide should be stored away from the following:
| Incompatible Substance/Condition | Rationale | Source(s) |
| Strong Oxidizing Agents | Risk of vigorous or hazardous reactions. | |
| Strong Acids | Potential for acid-catalyzed decomposition. | |
| Strong Bases | Potential for base-catalyzed decomposition. | |
| Heat and Sources of Ignition | Thermal decomposition can occur at elevated temperatures, and the compound may be combustible. |
General Experimental Protocol for Stability Assessment
While specific, published stability studies for NCTS are not available, a general methodology for assessing the stability of a solid chemical compound like NCTS can be outlined based on standard industry practices. This protocol serves as a template for researchers wishing to conduct their own stability studies.
Objective: To evaluate the stability of N-Cyano-N'-phenyl-p-toluenesulfonamide under various environmental conditions over a set period.
Materials:
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (high purity)
-
Controlled environment stability chambers (for temperature and humidity)
-
Appropriate storage containers (e.g., amber glass vials with screw caps)
-
Analytical instrumentation for purity assessment (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy)
-
Reference standards
Methodology:
-
Initial Characterization: Perform a comprehensive analysis of the initial batch of NCTS to establish baseline purity and identity. This includes HPLC for purity, and spectroscopic methods (NMR, IR) for structural confirmation.
-
Sample Preparation: Aliquot the NCTS sample into multiple, tightly sealed containers to be placed under different storage conditions.
-
Storage Conditions: Place the samples in stability chambers set to various conditions. A typical study might include:
-
Long-term storage: 25°C / 60% Relative Humidity (RH)
-
Accelerated storage: 40°C / 75% RH
-
Refrigerated storage: 5°C
-
Photostability: Exposure to a controlled light source (e.g., ICH option 1 or 2)
-
-
Time Points: Designate specific time points for sample analysis. For example: 0, 3, 6, 9, 12, and 24 months for long-term studies, and 0, 1, 3, and 6 months for accelerated studies.
-
Analysis: At each time point, remove a sample from each storage condition and analyze its purity by a validated HPLC method. Compare the chromatogram to the initial sample to identify any new peaks that may correspond to degradation products.
-
Data Presentation: Record the percentage of the parent compound remaining at each time point for each condition. If significant degradation is observed, attempt to identify the major degradation products using techniques like LC-MS.
Visualization of Stability Management
The following diagram illustrates the logical workflow for maintaining the stability and integrity of N-Cyano-N'-phenyl-p-toluenesulfonamide.
Caption: Logical workflow for ensuring NCTS stability and purity.
References
Navigating the Solubility Landscape of N-Cyano-N'-phenyl-p-toluenesulfonamide in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of N-Cyano-N'-phenyl-p-toluenesulfonamide (CPTS), a versatile reagent in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document collates available qualitative solubility information, outlines a general experimental protocol for quantitative solubility determination, and presents a visual workflow for assessing solubility.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is a critical parameter in chemical synthesis, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like N-Cyano-N'-phenyl-p-toluenesulfonamide, solubility dictates the choice of solvents for reactions, recrystallization, and chromatographic purification.
Qualitative Solubility Profile of N-Cyano-N'-phenyl-p-toluenesulfonamide
Table 1: Qualitative Solubility of N-Cyano-N'-phenyl-p-toluenesulfonamide in Select Organic Solvents
| Organic Solvent | Solubility Inference | Context from Literature |
| Pyridine | Soluble | Used as a solvent in the synthesis of the compound. |
| Ethanol | Soluble | Employed as a solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at cooler temperatures. |
| Ethyl Acetate | Soluble | Used as a component of the eluent in column chromatography for purification. |
| Heptane | Sparingly Soluble / Insoluble | Used as a component of the eluent in column chromatography, suggesting it is a poor solvent for the compound. |
| Dichloromethane | Soluble | Utilized as a reaction solvent in protocols involving the compound. |
| Acetonitrile | Soluble | Employed as a reaction solvent in protocols involving the compound. |
This qualitative assessment suggests that N-Cyano-N'-phenyl-p-toluenesulfonamide, a polar molecule, exhibits favorable solubility in polar aprotic solvents like pyridine, dichloromethane, and acetonitrile, as well as in polar protic solvents like ethanol. Its solubility appears to be limited in nonpolar solvents such as heptane.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is required. The following outlines a general method for determining the solubility of N-Cyano-N'-phenyl-p-toluenesulfonamide in an organic solvent of interest.
Objective: To determine the saturation solubility of N-Cyano-N'-phenyl-p-toluenesulfonamide in a selected organic solvent at a specific temperature.
Materials:
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-Cyano-N'-phenyl-p-toluenesulfonamide to a series of vials each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.
-
-
Concentration Analysis:
-
Analyze the concentration of N-Cyano-N'-phenyl-p-toluenesulfonamide in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
This technical guide has summarized the currently available qualitative information on the solubility of N-Cyano-N'-phenyl-p-toluenesulfonamide in common organic solvents. For researchers and drug development professionals requiring precise quantitative data, the provided experimental protocol offers a robust framework for its determination. The successful application of this compound in various synthetic contexts underscores the importance of understanding its solubility profile to optimize reaction conditions, improve yields, and facilitate purification processes. Further research to quantify the solubility of N-Cyano-N'-phenyl-p-toluenesulfonamide across a broader range of solvents and temperatures would be a valuable contribution to the chemical sciences.
Methodological & Application
Application Notes and Protocols for Cyanation Using N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a versatile and user-friendly electrophilic cyanating reagent in modern organic synthesis. Its stability, relatively low toxicity, and the environmentally benign nature of its byproduct, N-phenyl-p-toluenesulfonamide, make it an attractive alternative to traditional, more hazardous cyanating agents like metal cyanides.[1] This document provides detailed experimental protocols for the application of NCTS in palladium- and rhodium-catalyzed cyanation reactions, enabling the synthesis of a wide array of aryl and vinyl nitriles, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.
Palladium-Catalyzed Cyanation of Aryl Halides
The palladium-catalyzed cyanation of aryl halides using NCTS offers a mild and efficient method for the synthesis of various benzonitriles. This protocol is applicable to a broad range of aryl iodides and bromides bearing diverse functional groups.
General Experimental Protocol: Palladium-Catalyzed Cyanation
A mixture of the aryl halide (0.5 mmol), NCTS (0.6 mmol, 1.2 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.025 mmol, 5 mol%), and Zinc powder (0.6 mmol, 1.2 equiv) in ethanol (B145695) (5 mL) is stirred at 80 °C under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the corresponding aryl nitrile.
Quantitative Data: Substrate Scope of Palladium-Catalyzed Cyanation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxybenzonitrile | 95 |
| 2 | 4-Iodotoluene | 4-Methylbenzonitrile | 92 |
| 3 | 1-Iodo-4-nitrobenzene | 4-Nitrobenzonitrile | 85 |
| 4 | 4-Bromoiodobenzene | 4-Bromobenzonitrile | 88 |
| 5 | 1-Iodo-4-phenoxybenzene | 4-Phenoxybenzonitrile | 90 |
| 6 | 2-Iodonaphthalene | 2-Naphthonitrile | 89 |
| 7 | 4-Bromoanisole | 4-Methoxybenzonitrile | 82 |
| 8 | 4-Bromotoluene | 4-Methylbenzonitrile | 80 |
Rhodium-Catalyzed Directed C-H Cyanation of Arenes
Rhodium catalysis enables the direct cyanation of C-H bonds in arenes with the assistance of a directing group. This method provides a powerful tool for the late-stage functionalization of complex molecules. O-methyl oximes are effective directing groups for this transformation.
General Experimental Protocol: Rhodium-Catalyzed C-H Cyanation
To a screw-capped vial are added the arene substrate (0.2 mmol), NCTS (0.4 mmol, 2.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.04 mmol, 20 mol%) in 1,2-dichloroethane (B1671644) (DCE) (2.0 mL). The vial is sealed and the mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure and the residue is purified by preparative TLC to give the desired product.
Quantitative Data: Substrate Scope of Rhodium-Catalyzed C-H Cyanation
| Entry | Arene Substrate | Product | Yield (%) |
| 1 | Phenyl O-methyl oxime | 2-Cyanophenyl O-methyl oxime | 85 |
| 2 | 4-Methylphenyl O-methyl oxime | 2-Cyano-4-methylphenyl O-methyl oxime | 82 |
| 3 | 4-Methoxyphenyl O-methyl oxime | 2-Cyano-4-methoxyphenyl O-methyl oxime | 78 |
| 4 | 4-Chlorophenyl O-methyl oxime | 2-Cyano-4-chlorophenyl O-methyl oxime | 75 |
| 5 | Naphthalen-1-yl O-methyl oxime | 2-Cyanonaphthalen-1-yl O-methyl oxime | 70 |
Rhodium(III)-Catalyzed Vinylic C-H Cyanation
The direct cyanation of vinylic C-H bonds using NCTS can be achieved with a rhodium(III) catalyst. This protocol is effective for substrates such as acrylamides, providing access to synthetically useful α,β-unsaturated nitriles.
General Experimental Protocol: Rhodium(III)-Catalyzed Vinylic C-H Cyanation
A 10 mL Schlenk tube equipped with a magnetic stirrer is charged with --INVALID-LINK--₂ (10 mol%), NaOAc (20 mol%), Ag₂CO₃ (20 mol%), and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (0.2 mmol). The tube is evacuated and backfilled with argon three times. Then, the acrylamide (B121943) substrate (0.1 mmol) in DCE (0.5 mL) is added. The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC). The resulting mixture is then purified by column chromatography on silica gel to afford the desired alkenyl nitrile.
Quantitative Data: Substrate Scope of Rhodium(III)-Catalyzed Vinylic C-H Cyanation
| Entry | Acrylamide Substrate | Product | Yield (%) |
| 1 | N,N-Diisopropylacrylamide | (E)-3-Cyano-N,N-diisopropylacrylamide | 88 |
| 2 | N,N-Diethylacrylamide | (E)-3-Cyano-N,N-diethylacrylamide | 85 |
| 3 | N-Phenylacrylamide | (E)-3-Cyano-N-phenylacrylamide | 75 |
| 4 | N-Methyl-N-phenylacrylamide | (E)-3-Cyano-N-methyl-N-phenylacrylamide | 80 |
Visualizations
Experimental Workflow for Palladium-Catalyzed Cyanation
Caption: General workflow for palladium-catalyzed cyanation of aryl halides.
Proposed Catalytic Cycle for Palladium-Catalyzed Cyanation
Caption: Proposed mechanism for palladium-catalyzed cyanation.
Experimental Workflow for Rhodium-Catalyzed C-H Cyanation
Caption: General workflow for rhodium-catalyzed directed C-H cyanation.
References
Application Notes and Protocols for Aryl Nitrile Synthesis using N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of aryl nitriles utilizing N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), a stable and less toxic electrophilic cyanating agent. The following sections detail various catalytic systems and methodologies, offering a versatile toolbox for the introduction of the nitrile functionality into a wide range of aromatic and heteroaromatic scaffolds.
Introduction to N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a valuable reagent for cyanation reactions in organic synthesis. As a bench-stable, crystalline solid, it offers significant advantages in handling and safety compared to traditional, highly toxic cyanating agents such as metal cyanides. Its application spans a variety of transformations, including the cyanation of organometallic reagents, direct C-H functionalization, and the conversion of aryl halides and their derivatives. The byproduct of reactions involving NCTS is N-phenyl-p-toluenesulfonamide, which is generally considered environmentally benign.
Rhodium-Catalyzed Directed C–H Cyanation of Arenes
This method allows for the direct conversion of C-H bonds in arenes to nitriles, guided by a directing group. This approach is highly attractive for late-stage functionalization of complex molecules.
Experimental Protocol
A detailed experimental procedure for the rhodium-catalyzed directed C-H cyanation of 2-phenylpyridine (B120327) is as follows:
-
To an oven-dried screw-capped vial, add 2-phenylpyridine (0.2 mmol, 1.0 equiv.), N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (0.4 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (20 mol %).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,2-dichloroethane (B1671644) (DCE) (2.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired aryl nitrile.
Reaction Conditions and Substrate Scope
| Substrate | Product | Yield (%) |
| 2-Phenylpyridine | 2-(2-Cyanophenyl)pyridine | 85 |
| 1-Phenylpyrazole | 1-(2-Cyanophenyl)pyrazole | 78 |
| 2-Phenyl-1H-imidazole | 2-(2-Cyanophenyl)-1H-imidazole | 65 |
| N-Phenyl-2-aminopyridine | N-(2-Cyanophenyl)-2-aminopyridine | 72 |
| Benzoic acid 2-pyridyl ester | Benzoic acid 2-(cyano)phenyl ester | 55 |
Reaction Workflow
Caption: Workflow for Rhodium-Catalyzed C-H Cyanation.
Lewis Acid-Mediated Cyanation of Phenols
This protocol describes the direct cyanation of phenols using NCTS in the presence of a Lewis acid. This method provides a straightforward route to valuable hydroxy-substituted aryl nitriles.
Experimental Protocol
The following is a general procedure for the Lewis acid-mediated cyanation of phenol (B47542) derivatives:
-
To a flame-dried round-bottom flask, add the phenol substrate (0.5 mmol, 1.0 equiv.) and N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (0.75 mmol, 1.5 equiv.).
-
Place the flask under an argon atmosphere.
-
Add anhydrous 1,2-dichloroethane (DCE) (5.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂ or SnCl₄, 1.5 equiv.) via syringe.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 4-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Conditions and Substrate Scope
| Substrate (Phenol) | Lewis Acid | Time (h) | Product | Yield (%) |
| 2-Naphthol | SnCl₄ | 4 | 1-Cyano-2-naphthol | 92 |
| Phenol | BF₃·OEt₂ | 12 | 4-Hydroxybenzonitrile | 75 |
| 4-Methoxyphenol | BF₃·OEt₂ | 8 | 2-Cyano-4-methoxyphenol | 81 |
| 3,5-Dimethylphenol | BF₃·OEt₂ | 10 | 4-Hydroxy-2,6-dimethylbenzonitrile | 88 |
| 4-Bromophenol | BF₃·OEt₂ | 12 | 2-Cyano-4-bromophenol | 65 |
Proposed Mechanism Pathway
Caption: Proposed Mechanism for Lewis Acid-Mediated Cyanation.
Cobalt-Catalyzed Electrophilic Cyanation of Arylzinc Halides
This method involves the preparation of an arylzinc halide in situ, followed by a cobalt-catalyzed cross-coupling with NCTS. This protocol is suitable for aryl bromides and iodides.
Experimental Protocol
A representative procedure for the cobalt-catalyzed cyanation of an aryl bromide is as follows:
Step 1: In situ preparation of Arylzinc Halide
-
To a flame-dried Schlenk tube, add zinc dust (1.5 equiv.).
-
Activate the zinc by washing with 1 M HCl, water, ethanol (B145695), and diethyl ether, then dry under vacuum.
-
Add a solution of the aryl bromide (1.0 equiv.) in anhydrous THF.
-
Add a catalytic amount of CoBr₂ (5 mol %).
-
Stir the mixture at room temperature for 3-6 hours until the aryl bromide is consumed (monitored by GC-MS).
Step 2: Cobalt-Catalyzed Cyanation
-
To the freshly prepared arylzinc halide solution, add N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv.).
-
Add an additional portion of CoBr₂ (5 mol %).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the aryl nitrile.
Reaction Conditions and Substrate Scope
| Aryl Halide | Product | Yield (%) |
| 4-Bromotoluene | 4-Methylbenzonitrile | 82 |
| 4-Bromoanisole | 4-Methoxybenzonitrile | 85 |
| 1-Bromonaphthalene | 1-Naphthonitrile | 78 |
| 3-Bromopyridine | 3-Cyanopyridine | 65 |
| 4-Iodobenzotrifluoride | 4-(Trifluoromethyl)benzonitrile | 75 |
Experimental Workflow
Caption: Workflow for Cobalt-Catalyzed Cyanation of Arylzinc Halides.
Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborates and Aryl Halides
This protocol details a mild and efficient palladium-catalyzed method for the cyanation of arenediazonium salts and aryl halides using NCTS.
Experimental Protocol
A general procedure for the palladium-catalyzed cyanation is as follows:
-
In a reaction tube, dissolve the arenediazonium tetrafluoroborate (B81430) or aryl halide (0.5 mmol, 1.0 equiv.) and N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (0.6 mmol, 1.2 equiv.) in ethanol (5 mL).
-
Add Pd(OAc)₂ (5 mol %) and a ligand such as Xantphos (10 mol %).
-
For aryl halides, add a base such as K₂CO₃ (2.0 equiv.).
-
Degas the mixture with argon for 10 minutes.
-
Seal the tube and heat the reaction mixture at 80 °C for 6-12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Reaction Conditions and Substrate Scope
| Substrate | Catalyst System | Product | Yield (%) |
| 4-Methylbenzenediazonium tetrafluoroborate | Pd(OAc)₂/Xantphos | 4-Methylbenzonitrile | 88 |
| 4-Methoxybenzenediazonium tetrafluoroborate | Pd(OAc)₂/Xantphos | 4-Methoxybenzonitrile | 90 |
| 4-Bromobenzonitrile | Pd(OAc)₂/Xantphos, K₂CO₃ | Terephthalonitrile | 75 |
| 1-Iodonaphthalene | Pd(OAc)₂/Xantphos, K₂CO₃ | 1-Naphthonitrile | 82 |
| 2-Bromothiophene | Pd(OAc)₂/Xantphos, K₂CO₃ | 2-Cyanothiophene | 70 |
Logical Relationship Diagram
Caption: Logical Flow of Palladium-Catalyzed Cyanation.
Application Notes and Protocols: N-Cyano-N'-phenyl-p-toluenesulfonamide in Transition Metal-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a versatile and user-friendly electrophilic cyanating agent in modern organic synthesis. Its stability, non-toxic nature, and ease of handling make it a superior alternative to traditional, more hazardous cyanating reagents like metal cyanides.[1][2][3] This document provides detailed application notes and experimental protocols for the use of NCTS in various transition metal-catalyzed cross-coupling reactions, enabling the efficient synthesis of valuable aryl and vinyl nitriles. These protocols are indispensable for researchers in medicinal chemistry and materials science, where the nitrile moiety is a key functional group.
Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
A straightforward and scalable synthesis of NCTS can be achieved from readily available starting materials.[2][4]
Experimental Protocol
-
In a dry 250 mL Schlenk flask, dissolve phenylurea (10.9 g, 80 mmol) in pyridine (B92270) (54 mL).
-
Place the flask in a room temperature water bath and stir the solution.
-
Slowly add p-toluenesulfonyl chloride (52.8 g, 277 mmol) over 5 minutes.
-
Continue stirring the reaction mixture for 20 minutes.
-
Slowly pour the reaction mixture into 400 mL of ice-cooled water under vigorous mechanical stirring.
-
Filter the resulting precipitate and wash thoroughly with water.
-
Recrystallize the crude product from ethanol (B145695) (50 mL).
-
Purify the solid by column chromatography on silica (B1680970) gel using a heptane:ethyl acetate (B1210297) (15:1) eluent to afford NCTS as a colorless solid (16.5 g, 76% yield).[4]
Caption: Synthetic scheme for NCTS.
Palladium-Catalyzed Cyanation of Aryl Halides and Arenediazonium Salts
Palladium catalysis offers a robust and versatile platform for the cyanation of various aryl electrophiles using NCTS. This method is applicable to aryl bromides, chlorides, iodides, and arenediazonium tetrafluoroborates, tolerating a wide range of functional groups.[5][6]
Application Data
| Entry | Aryl Halide/Diazonium Salt | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ | DMAc | 120 | 5 | 92 |
| 2 | 4-Chlorobenzonitrile | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | Na₂CO₃ | Toluene (B28343) | 110 | 12 | 85 |
| 3 | 1-Iodo-4-nitrobenzene | PdCl₂ (5) | None | K₂CO₃ | Ethanol | 80 | 6 | 88 |
| 4 | 4-Methoxybenzenediazonium tetrafluoroborate | Pd(dba)₂ (3) | XPhos (6) | Na₂CO₃ | THF | 60 | 4 | 91 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 78 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), N-Cyano-N'-phenyl-p-toluenesulfonamide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMAc (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 5 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aryl nitrile.
Caption: General workflow for Pd-catalyzed cyanation.
Rhodium-Catalyzed Directed C-H Cyanation of Arenes
Rhodium catalysis enables the direct cyanation of C-H bonds, a highly atom-economical transformation. This method utilizes a directing group on the arene to achieve high regioselectivity.[7][8]
Application Data
| Entry | Substrate | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylpyridine | [CpRhCl₂]₂ (1) | AgSbF₆ (10) | Toluene | 120 | 36 | 95 |
| 2 | 1-Phenyl-1H-pyrazole | [CpRhCl₂]₂ (2.5) | AgSbF₆ (20) | DCE | 100 | 24 | 88 |
| 3 | Phenylacetone O-methyl oxime | --INVALID-LINK--₂ (5) | AgOAc (20) | t-AmylOH | 130 | 12 | 75 |
| 4 | N-Phenyl-acrylamide | [CpRhCl₂]₂ (2) | AgSbF₆ (15) | Dioxane | 110 | 24 | 82 |
| 5 | Benzo[h]quinoline | [Cp*RhCl₂]₂ (1.5) | AgSbF₆ (12) | Toluene | 120 | 36 | 91 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Cyanation
-
In a glovebox, charge a screw-capped vial with the arene substrate (0.2 mmol), NCTS (0.4 mmol), [Cp*RhCl₂]₂ (0.002 mmol, 1 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 120 °C and stir for 36 hours.
-
After cooling to room temperature, dilute the reaction mixture with CH₂Cl₂ and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ortho-cyanated product.[9]
Caption: Rhodium-catalyzed ortho-C-H cyanation.
Cobalt-Catalyzed Electrophilic Cyanation of Arylzinc Halides
The use of earth-abundant cobalt provides a cost-effective method for the cyanation of organometallic reagents. This protocol describes the cyanation of arylzinc halides, which can be prepared in situ from the corresponding aryl halides.[10]
Application Data
| Entry | Aryl Halide Precursor | Co-catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | CoBr₂ (5) | Zn dust | THF | 50 | 2 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | CoCl₂ (5) | Zn dust | DMAc | 60 | 3 | 92 |
| 3 | 2-Chlorotoluene | CoBr₂ (10) | Zn dust | THF | 50 | 4 | 78 |
| 4 | Ethyl 4-bromobenzoate | CoBr₂ (5) | Zn dust | THF | 50 | 2 | 88 |
| 5 | 3-Bromopyridine | CoCl₂ (10) | Zn dust | DMAc | 60 | 5 | 75 |
Experimental Protocol: General Procedure for Cobalt-Catalyzed Cyanation of In Situ Generated Arylzinc Halides
-
Preparation of the Arylzinc Reagent: In a flame-dried Schlenk tube under argon, add zinc dust (1.5 mmol). Activate the zinc by stirring with a small amount of I₂ in THF (2 mL) until the color disappears. Add the aryl bromide (1.0 mmol) and continue stirring at 50 °C until the aryl bromide is consumed (monitored by GC).
-
Cyanation Reaction: To the freshly prepared arylzinc reagent solution, add CoBr₂ (0.05 mmol, 5 mol%) and a catalytic amount of zinc dust. Then, add a solution of NCTS (1.2 mmol) in THF (3 mL).
-
Stir the reaction mixture at 50 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired benzonitrile.
Caption: Two-step, one-pot cobalt-catalyzed cyanation.
Concluding Remarks
N-Cyano-N'-phenyl-p-toluenesulfonamide is a highly effective electrophilic cyanating agent for a range of transition metal-catalyzed cross-coupling reactions. The palladium, rhodium, and cobalt-catalyzed protocols detailed herein provide researchers with robust and versatile methods for the synthesis of a wide array of aromatic nitriles. These procedures offer significant advantages in terms of safety, operational simplicity, and functional group tolerance, making them valuable tools in the fields of drug discovery and materials science. Further exploration into copper and nickel-catalyzed cyanations with NCTS is warranted to expand the repertoire of sustainable synthetic methodologies.
References
- 1. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using this compound (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 55305-43-6 [chemicalbook.com]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium-catalyzed directed C-H cyanation of arenes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Lewis Acid Promoted Cyanation with N-Cyano-N'-phenyl-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a nitrile group into molecular scaffolds is a cornerstone transformation in organic synthesis, providing a versatile handle for further functionalization into amines, amides, carboxylic acids, and tetrazoles. This application note details a robust and reliable protocol for the direct C-H cyanation of indoles and pyrroles using the electrophilic cyanating agent, N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), under Lewis acid catalysis. NCTS is a bench-stable, crystalline solid, offering a safer and more user-friendly alternative to traditional, highly toxic cyanating agents.[1][2] The described method, employing Boron Trifluoride Etherate (BF₃·OEt₂) as the Lewis acid catalyst, provides a highly regioselective route to 3-cyanoindoles and 2-cyanopyrroles in good to excellent yields.[3][4][5]
Key Advantages of this Protocol:
-
Safety: NCTS is a stable, solid reagent, mitigating the risks associated with volatile and highly toxic cyanating agents like cyanogen (B1215507) halides or metal cyanides.[1][2]
-
Versatility: The protocol is applicable to a broad range of indole (B1671886) and pyrrole (B145914) substrates with various functional groups.[3][4]
-
High Regioselectivity: The cyanation occurs preferentially at the C3 position of indoles and the C2 position of pyrroles.[3][4][5]
-
Good to Excellent Yields: The desired cyanated products are obtained in high isolated yields.[3][4]
-
Operational Simplicity: The reaction is straightforward to set up and perform under standard laboratory conditions.
Proposed Reaction Mechanism
The reaction is proposed to proceed via a Lewis acid-activated electrophilic aromatic substitution pathway. The Lewis acid, BF₃·OEt₂, coordinates to the nitrogen atom of the cyano group in NCTS, enhancing its electrophilicity. The electron-rich indole or pyrrole ring then attacks the activated cyano group, leading to the formation of a Wheland-type intermediate. Subsequent deprotonation and rearomatization afford the final cyanated product.
Caption: Proposed mechanism for the Lewis acid-promoted cyanation of indoles.
Experimental Protocols
General Procedure for the BF₃·OEt₂-Catalyzed Cyanation of Indoles and Pyrroles:
To a flame-dried reaction tube equipped with a magnetic stir bar, the indole or pyrrole substrate (0.48 mmol, 1.2 equiv) and N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (0.40 mmol, 1.0 equiv) are added. The tube is then sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen). Anhydrous 1,2-dichloroethane (B1671644) (DCE, 0.40 mL) is added via syringe, followed by the addition of Boron Trifluoride Etherate (BF₃·OEt₂, see tables for specific stoichiometry). The reaction mixture is then heated to 80 °C and stirred for 12 hours.
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography on silica (B1680970) gel (eluent systems are specified in the data tables) to afford the desired cyanated product.
Data Presentation
Table 1: BF₃·OEt₂-Catalyzed Cyanation of Substituted Indoles
| Entry | Substrate | BF₃·OEt₂ (mol %) | Product | Yield (%) |
| 1 | 1-Methylindole | 20 | 3-Cyano-1-methylindole | 97 |
| 2 | 1-Benzylindole | 20 | 1-Benzyl-3-cyanoindole | 95 |
| 3 | 1-Phenylindole | 150 | 3-Cyano-1-phenylindole | 81 |
| 4 | 5-Methoxy-1-methylindole | 20 | 3-Cyano-5-methoxy-1-methylindole | 96 |
| 5 | 5-Bromo-1-methylindole | 40 | 5-Bromo-3-cyano-1-methylindole | 85 |
| 6 | 5-Nitro-1-methylindole | 100 | 3-Cyano-5-nitro-1-methylindole | 78 |
| 7 | 1,2-Dimethylindole | 20 | 3-Cyano-1,2-dimethylindole | 92 |
| 8 | 1-Benzyl-5-methylindole | 40 | 1-Benzyl-3-cyano-5-methylindole | 84 |
| 9 | 1-Allyl-1H-indole | 10 | 1-Allyl-3-cyano-1H-indole | 93 |
Table 2: BF₃·OEt₂-Catalyzed Cyanation of Substituted Pyrroles
| Entry | Substrate | BF₃·OEt₂ (mol %) | Product | Yield (%) |
| 1 | 1-Methylpyrrole | 150 | 2-Cyano-1-methylpyrrole | 75 |
| 2 | 1-Benzylpyrrole | 150 | 1-Benzyl-2-cyanopyrrole | 78 |
| 3 | 1-Phenylpyrrole | 150 | 2-Cyano-1-phenylpyrrole | 76 |
| 4 | 2,5-Dimethyl-1-phenylpyrrole | 150 | 3-Cyano-2,5-dimethyl-1-phenylpyrrole | 52 |
Experimental Workflow
The following diagram outlines the general workflow for the Lewis acid-promoted cyanation procedure.
Caption: General experimental workflow for the cyanation reaction.
Conclusion
The BF₃·OEt₂-catalyzed cyanation of indoles and pyrroles using NCTS is a highly efficient, regioselective, and safe method for the synthesis of valuable cyanated heterocycles. This protocol offers a practical and scalable approach for medicinal chemists and researchers in drug development to access a wide array of nitrile-containing compounds for further synthetic elaboration. The operational simplicity and the use of a stable, commercially available cyanating agent make this a valuable addition to the synthetic chemist's toolbox.
References
- 1. Boron(III)-Catalyzed C2-Selective C-H Borylation of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lewis acid catalyzed direct cyanation of indoles and pyrroles with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). | Semantic Scholar [semanticscholar.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols: Synthesis of 2-Aminobenzoxazoles with NCTS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2-aminobenzoxazoles utilizing N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent. This method offers a valuable alternative to traditional synthetic routes that often employ highly toxic reagents like cyanogen (B1215507) bromide.
Introduction
2-Aminobenzoxazoles are a pivotal structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Traditional synthesis methods for this scaffold have often been hampered by the use of hazardous reagents.[2][3] A newer, safer protocol employs this compound (NCTS), an air-stable and non-hazardous electrophilic cyanating agent.[2][3] This document outlines a reproducible protocol involving the activation of NCTS with a Lewis acid, specifically boron trifluoride etherate (BF₃·Et₂O), for the efficient synthesis of a variety of 2-aminobenzoxazole (B146116) derivatives from o-aminophenols.[2][3][4]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various substituted 2-aminobenzoxazoles from the corresponding o-aminophenols using the NCTS/BF₃·Et₂O protocol.
| Entry | o-Aminophenol Substituent | Product | Yield (%) | Reaction Time (h) |
| 1 | H | 2-Aminobenzoxazole | 52 | 30 |
| 2 | 4-Cl | 6-Chloro-2-aminobenzoxazole | 60 | 25 |
| 3 | 4-Br | 6-Bromo-2-aminobenzoxazole | 58 | 25 |
| 4 | 4-NO₂ | 6-Nitro-2-aminobenzoxazole | 45 | 30 |
| 5 | 4-CH₃ | 6-Methyl-2-aminobenzoxazole | 55 | 28 |
| 6 | 5-Cl | 5-Chloro-2-aminobenzoxazole | 56 | 25 |
| 7 | 5-NO₂ | 5-Nitro-2-aminobenzoxazole | 48 | 30 |
Data adapted from Šlachtová et al., ACS Omega, 2019.[2][3] The study noted that both electron-withdrawing and electron-donating groups are tolerated, yielding the desired products in moderate to good yields (45–60%).[2][3]
Experimental Protocols
This section details the experimental procedure for the synthesis of 2-aminobenzoxazoles via Lewis acid-activated cyclization of o-aminophenols with NCTS.
Materials:
-
Substituted o-aminophenol
-
This compound (NCTS)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
1,4-Dioxane (B91453) (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and purification
-
Reaction Setup: In a round-bottom flask, dissolve the o-aminophenol (1.0 equiv., 0.9 mmol) and NCTS (1.5 equiv., 1.35 mmol) in 1,4-dioxane (4 mL).
-
Addition of Lewis Acid: To the stirred mixture, add BF₃·Et₂O (2.0 equiv., 1.8 mmol) dropwise at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction typically requires 24-30 hours.[2][3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the pH is approximately 7.
-
Extraction: Dilute the mixture with H₂O (30 mL) and extract the product with EtOAc (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate the solvent under reduced pressure (in vacuo).
-
Purification: Purify the resulting residue by column chromatography on silica (B1680970) gel using a Hexane/EtOAc eluent system to obtain the pure 2-aminobenzoxazole product.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-aminobenzoxazoles using the NCTS protocol.
References
- 1. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using this compound (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Application Notes and Protocols: N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a significant reagent in medicinal chemistry, primarily valued as a non-hazardous and efficient electrophilic cyanating agent.[1][2] Unlike highly toxic traditional cyanating agents like cyanogen (B1215507) bromide, NCTS is a stable solid, making it a safer alternative for the synthesis of various nitrogen-containing heterocyclic compounds and aryl nitriles.[1][2] Its primary application in medicinal chemistry is not as a therapeutic agent itself, but as a critical building block in the synthesis of scaffolds with proven pharmacological potential. This document provides detailed application notes on the use of NCTS to synthesize key molecular frameworks and the protocols to evaluate their biological activities.
Application Note 1: Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles as Potential Therapeutic Agents
NCTS provides a facile and eco-friendly method for the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles. These scaffolds are present in numerous biologically active compounds with potential applications as antibacterial, anti-Alzheimer's, and anticancer agents.[2][3] The synthesis is typically carried out by reacting substituted 2-aminophenols or benzene-1,2-diamines with NCTS in the presence of a base like lithium hexamethyldisilazide (LiHMDS) or a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O).[2][4] This method is noted for its operational simplicity, short reaction times, and high yields.[2]
Therapeutic Applications of Synthesized Scaffolds:
-
Anticancer (Aurora Kinase Inhibition): The 2-aminobenzoxazole (B146116) and 2-aminobenzimidazole (B67599) cores are key pharmacophores in the development of Aurora kinase inhibitors, which are promising targets for cancer therapy.[3][5]
-
Anti-Alzheimer's Disease (Cholinesterase Inhibition): Derivatives of 2-aminobenzimidazole have shown potential as acetylcholinesterase (AChE) inhibitors, which is a key strategy in managing Alzheimer's disease.[1][6]
-
Antifungal Agents: 2-Aminobenzoxazole derivatives have demonstrated potent antifungal activity against various phytopathogenic fungi.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzoxazoles/2-Aminobenzimidazoles using NCTS (LiHMDS Method)
This protocol is adapted from Kasthuri et al. (2015).[2]
Materials:
-
Substituted 2-aminophenol (B121084) or benzene-1,2-diamine
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of the substituted 2-aminophenol or benzene-1,2-diamine (1.0 mmol) in anhydrous THF (5 mL) at 0 °C, add LiHMDS (1.2 mL, 1.2 mmol, 1.0 M solution in THF) dropwise.
-
Stir the resulting mixture at the same temperature for 20 minutes.
-
Add a solution of NCTS (1.1 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time specified in the table below (typically 2-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
Table 1: Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles using NCTS
| Starting Material | Product | Time (h) | Yield (%) |
| 2-Aminophenol | 2-Aminobenzoxazole | 2 | 96 |
| 4-Chloro-2-aminophenol | 5-Chloro-2-aminobenzoxazole | 2.5 | 92 |
| 4-Nitro-2-aminophenol | 5-Nitro-2-aminobenzoxazole | 3 | 85 |
| Benzene-1,2-diamine | 2-Aminobenzimidazole | 2 | 94 |
| 4-Methylbenzene-1,2-diamine | 5-Methyl-2-aminobenzimidazole | 2.5 | 90 |
Data adapted from Kasthuri et al. (2015).[2]
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for potential inhibitors of AChE, relevant for anti-Alzheimer's drug discovery.[6][7][8]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
0.1 M Sodium phosphate (B84403) buffer (pH 8.0)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of ATCI and DTNB in the phosphate buffer.
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution to each well.
-
Add 5 µL of the test compound solution at various concentrations. For the control, add 5 µL of buffer.
-
Add 125 µL of 3 mM DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution to each well. The final volume in each well is 200 µL.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 2: Acetylcholinesterase Inhibitory Activity of 2-Aminobenzimidazole Derivatives
| Compound | % Inhibition (at a specific concentration) | IC₅₀ (µg/mL) |
| Derivative 2g | 91.86% | Not specified |
| Derivative 2a | 88.69% | Not specified |
| Derivative 2d | 86.64% (antioxidant activity) | 4.96 (antioxidant activity) |
Data from a study on 2-aminobenzimidazole derivatives as potential anti-Alzheimer's agents.[1][6]
Protocol 3: Aurora Kinase B Inhibition Assay (Luminescence-Based)
This assay is used to screen for inhibitors of Aurora Kinase B, a target in cancer therapy.[9][10][11]
Materials:
-
Recombinant human Aurora Kinase B
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer
-
Test compounds (potential inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
In a 96-well plate, add 2.5 µL of the test inhibitor at various concentrations or vehicle (for control).
-
Prepare a master mix containing the kinase assay buffer, ATP, and MBP substrate. Add 12.5 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted Aurora Kinase B to each well (except for the "blank" wells).
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathways and Workflows
Cholinergic Signaling Pathway in Alzheimer's Disease
Aurora Kinase B in the Cell Cycle
Experimental Workflow for NCTS-based Drug Discovery
Application Note 2: Aryl Nitriles in Medicinal Chemistry
NCTS is also a valuable reagent for the synthesis of aryl nitriles through various catalytic methods, including palladium- and rhodium-catalyzed cyanations.[12][13] The nitrile group is an important pharmacophore in many approved drugs.[14][15] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can improve the pharmacokinetic properties of a molecule.[14][15] The synthesis of aryl nitriles using NCTS offers a safer alternative to methods employing toxic metal cyanides.[12]
Role of the Nitrile Group in Drug Design:
-
Target Binding: The nitrile group can form crucial hydrogen bonds and polar interactions with protein targets.[14]
-
Metabolic Stability: The nitrile group is generally metabolically stable and can enhance the in vivo half-life of a drug.[15]
-
Physicochemical Properties: Introduction of a nitrile group can modulate lipophilicity and solubility, thereby improving the pharmacokinetic profile of a drug candidate.[15]
While specific protocols for the synthesis of medicinally relevant aryl nitriles using NCTS and their subsequent biological evaluation are diverse and depend on the specific target, the general principles of catalytic cyanation followed by standard biological assays apply.
Conclusion
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a versatile and safe reagent that facilitates the synthesis of key heterocyclic scaffolds and aryl nitriles with significant potential in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to utilize NCTS in the discovery and development of novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. The operational simplicity and favorable safety profile of NCTS make it an attractive tool for modern drug discovery programs.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Aurora B Kinase in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. attogene.com [attogene.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
- 14. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 15. Detection of anti-phytopathogenic fungal activity [protocols.io]
Application Notes and Protocols: Rhodium-Catalyzed C-H Cyanation Using N-Cyano-N'-phenyl-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the rhodium-catalyzed C-H cyanation of arenes and alkenes utilizing N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) as a user-friendly and effective cyanating agent. This methodology offers a powerful tool for the late-stage functionalization of complex molecules, a critical process in drug discovery and development.
Introduction
Direct C-H functionalization is a highly sought-after transformation in modern organic synthesis, offering an atom-economical approach to molecular diversification. The introduction of a nitrile group is particularly valuable as it is a versatile precursor to amines, carboxylic acids, amides, and tetrazoles. Rhodium-catalyzed C-H cyanation using the bench-stable, solid reagent NCTS has emerged as a robust method for the synthesis of aryl and vinyl nitriles.[1][2][3] This reaction typically proceeds with the aid of a directing group on the substrate, which facilitates the regioselective C-H activation and subsequent cyanation.
Key Advantages of NCTS in Rhodium-Catalyzed C-H Cyanation:
-
User-Friendly Reagent: NCTS is a stable, crystalline solid that is safer to handle compared to traditional cyanide sources like KCN or Zn(CN)2.[4]
-
Broad Substrate Scope: The method is applicable to a wide range of arenes and alkenes with various directing groups.[5]
-
Excellent Functional Group Tolerance: The reaction conditions are compatible with a variety of synthetically important functional groups.[3]
-
High Regioselectivity: The use of directing groups allows for predictable and selective cyanation of specific C-H bonds.
Reaction Mechanism
The proposed catalytic cycle for the rhodium(III)-catalyzed C-H cyanation is depicted below. The reaction is believed to initiate with a C-H activation step, forming a rhodacycle intermediate. Coordination of NCTS to the rhodium center, followed by migratory insertion of the cyano group and reductive elimination, affords the desired nitrile product and regenerates the active rhodium(III) catalyst.[1]
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H cyanation.
Experimental Protocols
Protocol 1: Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
This protocol is adapted from the literature for the synthesis of the cyanating agent NCTS.[4][6]
Materials:
-
Phenylurea
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Ice
Procedure:
-
In a flask, dissolve phenylurea in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the crude product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure NCTS as a white solid.
Protocol 2: General Procedure for Rhodium-Catalyzed C-H Cyanation of Arenes with a Pyridyl Directing Group
This protocol is a general procedure for the cyanation of 2-arylpyridine derivatives.[1]
Materials:
-
2-Arylpyridine substrate (0.2 mmol)
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (0.4 mmol, 2.0 equiv)
-
[Cp*RhCl₂]₂ (0.002 mmol, 1 mol%)
-
AgSbF₆ (0.02 mmol, 10 mol%)
-
Toluene (B28343) (2.0 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a screw-capped vial, add the 2-arylpyridine substrate, NCTS, [Cp*RhCl₂]₂, and AgSbF₆.
-
Evacuate and backfill the vial with argon three times.
-
Add toluene via syringe.
-
Seal the vial and place it in a preheated oil bath at 120 °C for 24-36 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired cyanated product.
Protocol 3: General Procedure for Rhodium-Catalyzed Vinylic C-H Cyanation of Acrylamides
This protocol is a general procedure for the cyanation of acrylamide (B121943) derivatives.[2][7]
Materials:
-
Acrylamide substrate (0.1 mmol)
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (0.2 mmol, 2.0 equiv)
-
--INVALID-LINK--₂ (0.01 mmol, 10 mol%)
-
Ag₂CO₃ (0.02 mmol, 20 mol%)
-
NaOAc (0.02 mmol, 20 mol%)
-
1,2-Dichloroethane (B1671644) (DCE) (0.5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add the acrylamide substrate, NCTS, --INVALID-LINK--₂, Ag₂CO₃, and NaOAc.
-
Evacuate and backfill the tube with argon three times.
-
Add 1,2-dichloroethane via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.
-
After the reaction is complete, cool the tube to room temperature.
-
Dilute the reaction mixture with dichloromethane (B109758) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired vinyl nitrile.
Data Presentation
The following tables summarize the scope of the rhodium-catalyzed C-H cyanation for various substrates.
Table 1: Substrate Scope for C-H Cyanation of 2-Arylpyridines [1]
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 2-(Pyridin-2-yl)benzonitrile | 91 |
| 2 | 2-(p-Tolyl)pyridine | 4-Methyl-2-(pyridin-2-yl)benzonitrile | 85 |
| 3 | 2-(4-Methoxyphenyl)pyridine | 4-Methoxy-2-(pyridin-2-yl)benzonitrile | 82 |
| 4 | 2-(4-Fluorophenyl)pyridine | 4-Fluoro-2-(pyridin-2-yl)benzonitrile | 78 |
| 5 | 2-(4-Chlorophenyl)pyridine | 4-Chloro-2-(pyridin-2-yl)benzonitrile | 75 |
| 6 | 2-(4-(Trifluoromethyl)phenyl)pyridine | 4-(Trifluoromethyl)-2-(pyridin-2-yl)benzonitrile | 68 |
| 7 | 2-(m-Tolyl)pyridine | 3-Methyl-2-(pyridin-2-yl)benzonitrile | 88 |
| 8 | 2-(Naphthalen-2-yl)pyridine | 3-(Pyridin-2-yl)naphthalene-2-carbonitrile | 76 |
Table 2: Substrate Scope for Vinylic C-H Cyanation of Acrylamides [7]
| Entry | Substrate | Product | Yield (%) |
| 1 | N,N-Diisopropylacrylamide | (E)-3-Cyano-N,N-diisopropylacrylamide | 85 |
| 2 | N,N-Diethylacrylamide | (E)-3-Cyano-N,N-diethylacrylamide | 82 |
| 3 | N-tert-Butylacrylamide | (E)-N-tert-Butyl-3-cyanoacrylamide | 75 |
| 4 | N-Phenylacrylamide | (E)-3-Cyano-N-phenylacrylamide | 78 |
| 5 | N-Methoxy-N-methylacrylamide | (E)-3-Cyano-N-methoxy-N-methylacrylamide | 80 |
Visualizations
Experimental Workflow
The general workflow for performing a rhodium-catalyzed C-H cyanation reaction is outlined below.
Caption: General experimental workflow for Rh-catalyzed C-H cyanation.
Logical Relationships of Reaction Components
The following diagram illustrates the roles and relationships of the key components in the reaction.
Caption: Roles of key components in the C-H cyanation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium(III)-catalyzed cyanation of vinylic C-H bonds: this compound as a cyanation reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed directed C-H cyanation of arenes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cyanation of Aryl Halides with N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a nitrile group into aromatic systems is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Traditional cyanation methods often rely on highly toxic cyanide sources such as KCN or Zn(CN)₂, posing significant safety and handling challenges. As a safer alternative, N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a stable, efficient, and less hazardous cyanating agent for the palladium-catalyzed cyanation of aryl halides.[1][2] This reaction offers a broad substrate scope and tolerance to various functional groups, making it a valuable tool in organic synthesis. The environmentally benign byproduct, N-phenyl-p-toluenesulfonamide, further enhances the appeal of this methodology.[3]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cyanation of aryl halides using NCTS, based on established literature.
Data Presentation
Table 1: Palladium-Catalyzed Cyanation of Aryl Halides with NCTS - Substrate Scope and Yields
The following table summarizes the results from the palladium-catalyzed cyanation of various aryl halides using NCTS. The data is compiled from the work of Li and co-workers, who utilized palladium chloride as the catalyst in ethanol (B145695).[2]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | 1,4-Dicyanobenzene | 95 |
| 2 | 4-Iodoanisole | 4-Methoxybenzonitrile | 92 |
| 3 | 4-Iodotoluene | 4-Methylbenzonitrile | 90 |
| 4 | 1-Iodo-4-nitrobenzene | 4-Nitrobenzonitrile | 88 |
| 5 | 1-Bromo-4-iodobenzene | 4-Bromobenzonitrile | 85 |
| 6 | 4-Bromobenzonitrile | 1,4-Dicyanobenzene | 93 |
| 7 | 4-Bromoanisole | 4-Methoxybenzonitrile | 90 |
| 8 | 4-Bromotoluene | 4-Methylbenzonitrile | 88 |
| 9 | 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | 85 |
| 10 | 1,4-Dibromobenzene | 4-Bromobenzonitrile | 82 |
| 11 | 4-Chlorobenzonitrile | 1,4-Dicyanobenzene | Trace |
| 12 | 4-Chloroanisole | 4-Methoxybenzonitrile | Trace |
Reaction Conditions: Aryl halide (1.0 mmol), NCTS (1.2 mmol), PdCl₂ (5 mol%), K₂CO₃ (2.0 mmol), in ethanol (5 mL) at 80 °C for 12 h.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Cyanation of Aryl Halides with NCTS
This protocol is adapted from the work of Li and co-workers.[2]
Materials:
-
Aryl halide (iodide or bromide)
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous ethanol
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.2 mmol, 1.2 equiv), palladium(II) chloride (5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous ethanol (5 mL) to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir for 12 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl nitrile.
Visualizations
Reaction Mechanism
The proposed mechanism for the palladium-catalyzed cyanation of aryl halides with NCTS involves a classic cross-coupling catalytic cycle.
Caption: Proposed catalytic cycle for the cyanation of aryl halides.
Experimental Workflow
The following diagram outlines the general workflow for the palladium-catalyzed cyanation of aryl halides using NCTS.
Caption: General experimental workflow for the cyanation reaction.
Conclusion
The palladium-catalyzed cyanation of aryl halides using N-Cyano-N'-phenyl-p-toluenesulfonamide represents a significant advancement in the synthesis of aryl nitriles. Its advantages, including the use of a safer cyanating agent, broad substrate scope for aryl iodides and bromides, and mild reaction conditions, make it an attractive method for both academic and industrial laboratories. The protocols and data presented herein provide a comprehensive guide for researchers looking to implement this valuable transformation in their synthetic endeavors. Further optimization may be required for specific substrates, and it is noted that this method is less effective for aryl chlorides under the reported conditions.
References
Application Notes and Protocols for N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a versatile and safe electrophilic cyanating agent for the synthesis of a variety of nitrogen-containing heterocyclic compounds that are crucial scaffolds in pharmaceutical development. Its stability, non-hazardous nature, and high reactivity make it a superior alternative to traditional, more toxic cyanating reagents like cyanogen (B1215507) bromide.[1] This document provides detailed application notes and experimental protocols for the use of NCTS in the synthesis of key pharmaceutical intermediates.
Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles
2-Aminobenzoxazole (B146116) and 2-aminobenzimidazole (B67599) cores are present in numerous biologically active compounds, including antibacterial agents, anti-Alzheimer's drugs, and kinase inhibitors.[1] NCTS provides a facile and efficient route to these important heterocyclic systems from 2-aminophenols and 1,2-phenylenediamines, respectively.
Quantitative Data
| Entry | Substrate | Product | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminophenol (B121084) | 2-Aminobenzoxazole | LiHMDS | THF | rt | 2 | 96[1] |
| 2 | 4-Chloro-2-aminophenol | 5-Chloro-2-aminobenzoxazole | LiHMDS | THF | rt | 2 | 92 |
| 3 | 4-Nitro-2-aminophenol | 5-Nitro-2-aminobenzoxazole | LiHMDS | THF | rt | 2 | 85 |
| 4 | 2-Aminophenol | 2-Aminobenzoxazole | BF₃·Et₂O | 1,4-Dioxane (B91453) | reflux | 30 | 45-60[2][3][4] |
| 5 | 1,2-Phenylenediamine | 2-Aminobenzimidazole | LiHMDS | THF | rt | 2 | 94[1] |
| 6 | 4-Methyl-1,2-phenylenediamine | 5-Methyl-2-aminobenzimidazole | LiHMDS | THF | rt | 2 | 90 |
| 7 | 4-Chloro-1,2-phenylenediamine | 5-Chloro-2-aminobenzimidazole | LiHMDS | THF | rt | 2 | 88 |
Experimental Protocols
Protocol 1A: Synthesis of 2-Aminobenzoxazoles/2-Aminobenzimidazoles using LiHMDS [1]
-
Reaction Setup: To a stirred solution of the corresponding 2-aminophenol or 1,2-phenylenediamine (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 2.2 mmol) dropwise at 0 °C.
-
Addition of NCTS: After stirring for 15 minutes at the same temperature, add a solution of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (15 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (using a hexane-ethyl acetate gradient) to afford the desired 2-aminobenzoxazole or 2-aminobenzimidazole.
Protocol 1B: Synthesis of 2-Aminobenzoxazoles using BF₃·Et₂O [2][3][4]
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminophenol (1.0 mmol) and NCTS (1.2 mmol) in 1,4-dioxane (5 mL).
-
Addition of Lewis Acid: Add boron trifluoride etherate (BF₃·Et₂O) (1.5 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 30 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the 2-aminobenzoxazole.
Workflow Diagram
Caption: General workflow for the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles using NCTS.
Deoxycyanamidation of Alcohols for the Synthesis of Tertiary Cyanamides
Tertiary cyanamides are valuable intermediates in organic synthesis. NCTS facilitates a one-pot deoxycyanamidation of primary and secondary alcohols, providing a direct route to these compounds.[5][6] This method avoids the use of highly toxic cyanating agents traditionally employed for this transformation.[7]
Quantitative Data
| Entry | Alcohol | Base | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | NaOt-Am | TBAI | 25 | 1 | 80[8] |
| 2 | 4-Methoxybenzyl alcohol | NaOt-Am | TBAI | 25 | 1 | 85[8] |
| 3 | 2-Fluorobenzyl alcohol | NaOt-Am | TBAI | 25 | 1 | 80[8] |
| 4 | Cinnamyl alcohol | NaOt-Am | TBAI | 25 | 1 | 75 |
| 5 | Cyclohexanol | NaOt-Am | TBAI | 50 | 16 | 72 |
| 6 | 1-Phenylethanol | NaOt-Am | TBAI | 50 | 16 | 78 |
TBAI = Tetrabutylammonium (B224687) iodide NaOt-Am = Sodium tert-pentoxide
Experimental Protocol
Protocol 2A: One-Pot Deoxycyanamidation of Alcohols [6][8]
-
Reaction Setup: To a solution of the alcohol (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add sodium tert-pentoxide (2.0 mmol) and tetrabutylammonium iodide (TBAI) (0.1 mmol).
-
Addition of NCTS: Stir the mixture at room temperature for 10 minutes, then add NCTS (1.1 mmol).
-
Reaction: Continue stirring at the specified temperature (see table) for the indicated time. Monitor the reaction by TLC.
-
Work-up: After completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the tertiary cyanamide.
Workflow Diagram
References
- 1. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Step-by-Step Guide for the Cyanation of Indoles with "N-Cyano-N'-phenyl-p-toluenesulfonamide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a nitrile group into indole (B1671886) scaffolds is a significant transformation in medicinal chemistry and materials science, as the cyano group can serve as a versatile precursor for various functional groups. This document provides a detailed protocol for the direct C3-cyanation of indoles utilizing N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent. This method, catalyzed by the Lewis acid boron trifluoride etherate (BF₃·OEt₂), offers a regioselective and efficient route to synthesize 3-cyanoindoles under mild conditions.[1][2][3] NCTS is a bench-stable and less toxic alternative to other cyanating agents, making this protocol a valuable tool for synthetic chemists.[1][2][3]
Data Presentation
The Lewis acid-catalyzed cyanation of indoles with NCTS demonstrates broad substrate scope with good to excellent yields. The reaction generally proceeds with high regioselectivity at the C3 position of the indole ring. Below is a summary of the reported yields for the cyanation of various substituted indoles.
| Entry | Substrate (Indole Derivative) | Product | Yield (%) |
| 1 | 1-Methyl-2-phenyl-1H-indole | 1-Methyl-2-phenyl-1H-indole-3-carbonitrile | 93 |
| 2 | 1-Benzyl-2-methyl-1H-indole | 1-Benzyl-2-methyl-1H-indole-3-carbonitrile | 98 |
| 3 | 1,2-Dimethyl-1H-indole | 1,2-Dimethyl-1H-indole-3-carbonitrile | 91 |
| 4 | 1-Benzyl-1H-indole | 1-Benzyl-1H-indole-3-carbonitrile | 94 |
| 5 | 1-Methyl-1H-indole | 1-Methyl-1H-indole-3-carbonitrile | 82 |
| 6 | 5-Methoxy-1H-indole | 5-Methoxy-1H-indole-3-carbonitrile | 85 |
| 7 | 5-Bromo-1H-indole | 5-Bromo-1H-indole-3-carbonitrile | 78 |
| 8 | Indole | 1H-Indole-3-carbonitrile | 88 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the cyanation of indoles with NCTS as reported in the literature.
Materials:
-
Substituted or unsubstituted indole
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis (e.g., round-bottom flask or vial, condenser)
-
Magnetic stirrer and heating plate
-
Syringes and needles
-
Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), petroleum ether, dichloromethane)
-
Silica (B1680970) gel for column chromatography
General Procedure:
-
Reaction Setup: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the indole (1.2 equivalents) and N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.0 equivalent).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with dry nitrogen gas three times to ensure an inert atmosphere.
-
Addition of Solvent and Catalyst: Add anhydrous 1,2-dichloroethane (DCE) to achieve a desired concentration (e.g., 0.5 M with respect to NCTS). Subsequently, add boron trifluoride etherate (BF₃·OEt₂) (10 mol%) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (B109758) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate or petroleum ether and dichloromethane) to afford the pure 3-cyanoindole (B1215734) product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the cyanation of indoles with NCTS.
Caption: General experimental workflow for the cyanation of indoles.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a Lewis acid-catalyzed electrophilic aromatic substitution mechanism.
Caption: Proposed mechanism for the Lewis acid-catalyzed cyanation of indole.
References
Application Notes and Protocols: N-Cyano-N'-phenyl-p-toluenesulfonamide in the Synthesis of 1,2,4-Triazol-3-imines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazol-3-imines, a class of heterocyclic compounds with significant potential in medicinal chemistry. The primary synthetic route discussed is the selective, formal [3+2] cycloaddition of nitrile imines with organo-cyanamides. While N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a versatile and safer alternative to traditional cyanating agents, its direct role as the organo-cyanamide component in this specific cycloaddition is not extensively documented. However, its utility in the synthesis of the requisite organo-cyanamide precursors is a key application. This document outlines the established synthetic methodology for 1,2,4-triazol-3-imines and provides protocols for the synthesis of precursors and the final products.
Introduction
1,2,4-triazoles and their derivatives are a prominent class of nitrogen-containing heterocycles that are integral to the development of pharmaceuticals, agrochemicals, and materials.[1] Specifically, 1,2,4-triazol-3-imine scaffolds are of growing interest due to their biological activities and potential as intermediates for the synthesis of other complex molecules, such as 1,2,4-triazol-5-ones through hydrolysis.[2][3]
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a stable, non-hazardous, and efficient electrophilic cyanating agent.[4] It serves as a safer alternative to highly toxic cyanogen (B1215507) halides.[4] While its primary application is in the introduction of a cyano group to a variety of substrates, its potential use in the synthesis of organo-cyanamides makes it a relevant reagent in the context of 1,2,4-triazol-3-imine synthesis.
Synthesis of 1,2,4-Triazol-3-imines via Stepwise Cycloaddition
The most robust and selective method for the synthesis of 1,2,4-triazol-3-imines involves the reaction of nitrile imines with organo-cyanamides.[2][3] The nitrile imines are typically generated in situ from the corresponding hydrazonoyl chlorides in the presence of a base.[1]
Reaction Pathway
The reaction proceeds via a stepwise mechanism, which is supported by DFT calculations, ensuring high regioselectivity.[2]
Caption: Reaction pathway for the synthesis of 1,2,4-triazol-3-imines.
Data Presentation
The synthesis of 1,2,4-triazol-3-imines has been shown to be effective with a variety of substituted hydrazonoyl chlorides. The yields are generally good to excellent.
| Entry | R¹ (Hydrazonoyl Chloride) | R² (Organo-cyanamide) | Product | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 1,5-diphenyl-N-phenyl-1H-1,2,4-triazol-3-amine | 89 | [2] |
| 2 | 4-Chlorophenyl | Phenyl | 5-(4-chlorophenyl)-1-phenyl-N-phenyl-1H-1,2,4-triazol-3-amine | 86 | [2] |
| 3 | 4-Methoxyphenyl | Phenyl | 5-(4-methoxyphenyl)-1-phenyl-N-phenyl-1H-1,2,4-triazol-3-amine | 75 | [2] |
| 4 | 4-Nitrophenyl | Phenyl | 5-(4-nitrophenyl)-1-phenyl-N-phenyl-1H-1,2,4-triazol-3-amine | 65 | [2] |
| 5 | Methyl | Phenyl | 5-methyl-1-phenyl-N-phenyl-1H-1,2,4-triazol-3-amine | 44 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,2,4-Triazol-3-imines
This protocol is adapted from the work of Sharma, P. et al. (Org. Lett. 2018, 20, 14, 4263–4266).[2][3]
Materials:
-
Substituted Hydrazonoyl Chloride (1.0 equiv)
-
Organo-cyanamide (1.2 equiv)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the organo-cyanamide (1.2 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (2.0 equiv).
-
Slowly add a solution of the hydrazonoyl chloride (1.0 equiv) in anhydrous DCM to the reaction mixture over a period of 10 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,2,4-triazol-3-imine.
Protocol 2: Potential Synthesis of Organo-cyanamides using NCTS
While not directly reported for the synthesis of precursors for the above cycloaddition, NCTS can be used for the N-cyanation of amines to form cyanamides. This protocol is a general representation of such a transformation.
Materials:
-
Primary or Secondary Amine (1.0 equiv)
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.1 equiv)
-
A suitable base (e.g., LiHMDS, NaH) (1.2 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine (1.0 equiv) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add the base (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of NCTS (1.1 equiv) in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the organo-cyanamide.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1,2,4-triazol-3-imines.
Caption: General experimental workflow for 1,2,4-triazol-3-imine synthesis.
Conclusion
The synthesis of 1,2,4-triazol-3-imines is efficiently achieved through a selective stepwise cycloaddition of in situ generated nitrile imines and organo-cyanamides. N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a valuable reagent in organic synthesis, particularly as a safe and effective electrophilic cyanating agent. While its direct participation in the cycloaddition to form the triazole ring is not the primary reported route, its application in the synthesis of the necessary organo-cyanamide precursors is a highly relevant and enabling technology for this class of compounds. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. rsc.org [rsc.org]
- 2. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 3. Synthesis of 1,2,4-Triazol-3-imines via Selective Stepwise Cycloaddition of Nitrile Imines with Organo-cyanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring new synthetic routes towards cyanamides | The Morrill Research Group [blogs.cardiff.ac.uk]
Application Notes and Protocols: Desulfonylative Reactivity of N-Cyano-N'-phenyl-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the desulfonylative reactivity pathway of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), a versatile reagent in modern organic synthesis. While NCTS is widely recognized as an electrophilic cyanating agent, its alternative reactivity through N-S bond cleavage offers a unique and efficient method for the synthesis of tertiary cyanamides from alcohols. This protocol details the one-pot deoxycyanamidation of primary and secondary alcohols, a process that leverages NCTS as both a sulfonyl transfer reagent and a cyanamide (B42294) source.[1][2]
Introduction
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a stable, easy-to-handle crystalline solid.[3] Its primary application in organic synthesis has been as an electrophilic cyanating agent for a variety of nucleophiles.[3][4] However, an alternative and less explored reaction pathway involves the desulfonylative cleavage of the N-S bond.[1][5] This reactivity has been successfully exploited in the deoxycyanamidation of alcohols, providing a novel method for the synthesis of diverse tertiary cyanamides, which are important structural motifs in pharmaceuticals and agrochemicals.[1][6]
The desulfonylative pathway proceeds via an initial N- to O-sulfonyl transfer from NCTS to an alcohol, followed by nucleophilic substitution by the resulting cyanamide anion on the newly formed alkyl sulfonate.[1][6] This one-pot process is operationally simple and provides access to a broad range of cyanamide products in excellent yields.[1][2]
Desulfonylative Deoxycyanamidation of Alcohols
The reaction of an alcohol with NCTS in the presence of a suitable base leads to the formation of a tertiary cyanamide. This transformation is initiated by the deprotonation of the alcohol, followed by a series of steps culminating in the formation of the C-N bond.
Proposed Reaction Pathway
The proposed mechanism for the deoxycyanamidation of alcohols with NCTS involves an initial N- to O-sulfonyl transfer, generating an alkyl tosylate intermediate and a phenylcyanamide (B1618024) anion. Subsequent alkylation of the phenylcyanamide anion by the in situ generated alkyl tosylate affords the final tertiary cyanamide product.[1]
References
Application Notes and Protocols: N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) as a Reagent in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a stable, non-hazardous electrophilic cyanating agent, offering a safer alternative to traditional toxic reagents like cyanogen (B1215507) bromide. While its utility has been extensively demonstrated in batch synthesis, its application in continuous flow chemistry presents significant advantages in terms of safety, scalability, and process control. This document provides detailed application notes and a proposed protocol for the use of NCTS in the continuous flow synthesis of 2-aminobenzoxazoles, a key scaffold in medicinal chemistry. The transition from batch to flow for this process can lead to enhanced reaction efficiency, improved heat management, and safer handling of reagents and intermediates.
Key Advantages of NCTS in Flow Chemistry
-
Enhanced Safety: Flow chemistry minimizes the volume of reactive intermediates at any given time, significantly reducing the risks associated with exothermic reactions or potentially unstable species.
-
Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.
-
Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
-
Automation: Continuous flow setups can be readily automated for unattended operation and integrated with in-line analysis for real-time monitoring and optimization.
Application: Continuous Flow Synthesis of 2-Aminobenzoxazoles
The synthesis of 2-aminobenzoxazoles from 2-aminophenols using NCTS is a prime candidate for adaptation to a continuous flow process. The reaction, which involves the formation of a reactive intermediate, benefits from the precise control offered by a flow setup.
Proposed Reaction Pathway
The reaction proceeds via the activation of NCTS by a Lewis acid, followed by nucleophilic attack of the 2-aminophenol (B121084) and subsequent intramolecular cyclization.
Caption: Proposed reaction pathway for the synthesis of 2-aminobenzoxazoles using NCTS.
Experimental Protocols
This section outlines a proposed experimental protocol for the continuous flow synthesis of 2-aminobenzoxazole. This protocol is an adaptation of established batch procedures to a continuous flow setup and should be optimized for specific laboratory conditions.
Materials and Reagents
-
2-Aminophenol
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous 1,4-Dioxane (solvent)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., ethyl acetate)
Proposed Flow Chemistry Setup
A two-pump system feeding into a T-mixer, followed by a heated coil reactor, and finally a back-pressure regulator is proposed.
Caption: Diagram of the proposed continuous flow reactor setup.
Detailed Methodology
-
Reagent Preparation:
-
Solution A: Prepare a solution of 2-aminophenol (e.g., 0.1 M) and BF₃·OEt₂ (e.g., 0.2 M) in anhydrous 1,4-dioxane.
-
Solution B: Prepare a solution of NCTS (e.g., 0.15 M) in anhydrous 1,4-dioxane.
-
Degas both solutions by sparging with nitrogen or argon for 15 minutes.
-
-
System Priming:
-
Prime Pump A and its corresponding lines with Solution A.
-
Prime Pump B and its corresponding lines with Solution B.
-
-
Reaction Execution:
-
Set the temperature of the coil reactor to the desired value (e.g., 80-120 °C).
-
Set the back-pressure regulator to the desired pressure (e.g., 5-10 bar) to prevent solvent boiling.
-
Start pumping Solution A and Solution B at the desired flow rates to achieve the target residence time and stoichiometry. For example, for a 1:1.5 molar ratio of 2-aminophenol to NCTS, set the flow rate of Pump A to 0.1 mL/min and Pump B to 0.1 mL/min.
-
The combined stream from the T-mixer enters the heated coil reactor.
-
-
Product Collection and Work-up:
-
Allow the system to reach a steady state (typically 3-5 times the total residence time).
-
Collect the product stream exiting the back-pressure regulator into a flask containing a quenching solution (e.g., saturated aqueous NaHCO₃).
-
Once the desired amount of product is collected, stop the pumps and flush the system with fresh solvent.
-
Extract the quenched reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following tables present hypothetical data that would be collected during the optimization of the proposed flow synthesis.
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | 80 | 0.2 | 10 | 65 | 58 |
| 2 | 100 | 0.2 | 10 | 85 | 78 |
| 3 | 120 | 0.2 | 10 | 95 | 88 |
| 4 | 140 | 0.2 | 10 | 92 | 83 |
Conditions: 2-Aminophenol (0.1 M), NCTS (0.15 M), BF₃·OEt₂ (0.2 M) in 1,4-dioxane, 10 bar back-pressure.
Table 2: Optimization of Residence Time
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | 120 | 0.4 | 5 | 80 | 72 |
| 2 | 120 | 0.2 | 10 | 95 | 88 |
| 3 | 120 | 0.13 | 15 | 96 | 89 |
| 4 | 120 | 0.1 | 20 | 96 | 89 |
Conditions: 2-Aminophenol (0.1 M), NCTS (0.15 M), BF₃·OEt₂ (0.2 M) in 1,4-dioxane, 10 bar back-pressure.
Table 3: Optimization of Reagent Stoichiometry
| Entry | [2-Aminophenol]:[NCTS] | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | 1:1.1 | 0.2 | 10 | 88 | 81 |
| 2 | 1:1.3 | 0.2 | 10 | 92 | 85 |
| 3 | 1:1.5 | 0.2 | 10 | 95 | 88 |
| 4 | 1:2.0 | 0.2 | 10 | 95 | 88 |
Conditions: Temperature 120 °C, 10 bar back-pressure.
Conclusion
The use of N-Cyano-N'-phenyl-p-toluenesulfonamide in continuous flow chemistry offers a promising avenue for the safe, efficient, and scalable synthesis of valuable chemical entities. The proposed protocol for the synthesis of 2-aminobenzoxazoles serves as a foundational template that can be adapted and optimized for a wide range of substrates. The inherent advantages of flow chemistry, combined with the favorable safety profile of NCTS, position this methodology as a valuable tool for modern organic synthesis in both academic and industrial settings. Further development and optimization of such flow processes are encouraged to fully exploit the potential of this powerful combination of reagent and technology.
Application Notes and Protocols for the Industrial Scale-Up Synthesis and Utilization of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a stable, non-hazardous, and efficient electrophilic cyanating agent with significant applications in the synthesis of nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. This document provides detailed application notes and protocols for the scale-up synthesis of NCTS and its primary industrial application in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles. The protocols are designed to be scalable and address key considerations for industrial production, including safety, efficiency, and waste management.
Introduction to N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
NCTS is a crystalline solid that serves as a safer alternative to highly toxic cyanating agents like cyanogen (B1215507) bromide.[1] Its preparation from readily available and inexpensive starting materials, phenylurea and p-toluenesulfonyl chloride, makes it an economically viable reagent for industrial applications.[2][3] The primary utility of NCTS lies in its ability to act as an electrophilic cyanide source for the cyanation of various nucleophiles, leading to the formation of important pharmaceutical intermediates.[1] The byproduct of the cyanation reaction, N-phenyl-p-toluenesulfonamide, is an environmentally benign compound.[3]
Scale-Up Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
This section outlines a protocol for the large-scale synthesis of NCTS, adapted from established laboratory methods.[2][3]
Reaction Scheme
Caption: Synthesis of NCTS from Phenylurea and TsCl.
Materials and Equipment
| Material/Equipment | Specification |
| Reactors | Glass-lined or stainless steel reactor with overhead stirring, temperature control, and inert atmosphere capabilities. |
| Reagents | Phenylurea, p-Toluenesulfonyl chloride (TsCl), Pyridine (anhydrous) |
| Solvents | Ethanol (B145695) (for recrystallization) |
| Filtration | Nutsche filter or centrifuge |
| Drying | Vacuum oven |
Experimental Protocol (Conceptual 1 kg Scale)
Safety Precaution: This process involves the use of pyridine, which is flammable and toxic, and p-toluenesulfonyl chloride, which is corrosive.[4][5] All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]
-
Reactor Setup: Charge the reactor with anhydrous pyridine (5.4 L).
-
Reactant Addition: Under a nitrogen atmosphere, add phenylurea (1.09 kg, 8.0 mol) to the pyridine with stirring until fully dissolved.
-
Reaction: Cool the mixture to 10-15 °C. Slowly add p-toluenesulfonyl chloride (5.28 kg, 27.7 mol) portion-wise, maintaining the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture for 2-3 hours at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing ice-water (40 L) with vigorous stirring.
-
Isolation: Collect the precipitated solid by filtration using a Nutsche filter.
-
Washing: Wash the crude product thoroughly with water to remove pyridine and pyridinium hydrochloride.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure NCTS.
-
Drying: Dry the purified NCTS in a vacuum oven at 40-50 °C until a constant weight is achieved.
Quantitative Data
| Parameter | Value | Reference |
| Scale | 16.5 g (Lab Scale) | [2] |
| Yield | 76% | [2] |
| Purity | >95% (after recrystallization) | Commercially available data |
| Melting Point | 85-87 °C | [3] |
Application in the Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles
NCTS is a key reagent in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, which are important precursors for many pharmaceutical compounds.[1]
General Reaction Scheme
Caption: Synthesis of 2-aminobenzazoles using NCTS.
Experimental Protocol: Synthesis of 2-Aminobenzoxazole (Conceptual 100 g Scale)
Safety Precaution: This protocol involves the use of lithium hexamethyldisilazide (LiHMDS), which is a strong base and pyrophoric, or boron trifluoride etherate (BF3·Et2O), which is corrosive and moisture-sensitive. Handle these reagents under an inert atmosphere in a fume hood with appropriate PPE.
Method A: Using LiHMDS [1]
-
Reactor Setup: To a dry reactor under a nitrogen atmosphere, add 2-aminophenol (109 g, 1.0 mol) and anhydrous tetrahydrofuran (B95107) (THF) (1 L).
-
Base Addition: Cool the solution to 0-5 °C and slowly add LiHMDS (1.1 L of 1.0 M solution in THF, 1.1 mol).
-
NCTS Addition: Stir the mixture for 30 minutes at 0-5 °C, then add a solution of NCTS (272 g, 1.0 mol) in anhydrous THF (1 L) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Method B: Using a Lewis Acid [7]
-
Reactor Setup: In a reactor, dissolve 2-aminophenol (100 g, 0.9 mol) and NCTS (367 g, 1.35 mol) in 1,4-dioxane (1 L).
-
Catalyst Addition: Slowly add boron trifluoride etherate (BF3·Et2O) (255 g, 1.8 mol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) for 24-30 hours.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Method A.
Scalability and Yield
A 10 g scale synthesis of a 2-aminobenzoxazole derivative using NCTS has been reported with a yield of 88%.[1] This demonstrates the potential for successful industrial scale-up.
Reaction Mechanism Workflow
Caption: Proposed reaction mechanism workflow.
Industrial Hygiene and Waste Management
-
Handling Precautions: NCTS may cause skin and eye irritation and respiratory irritation if inhaled. It is harmful if swallowed.[7] Engineering controls such as fume hoods and closed-system transfers are recommended for large-scale operations.[7]
-
Waste Disposal: The primary byproduct, N-phenyl-p-toluenesulfonamide, is considered environmentally benign.[3] However, all waste streams containing pyridine, organic solvents, and other reagents must be handled and disposed of in accordance with local, state, and federal regulations.[4] Consider waste minimization strategies at the design stage of the process.[8]
Conclusion
N-Cyano-N'-phenyl-p-toluenesulfonamide is a valuable and versatile reagent for the industrial synthesis of key pharmaceutical intermediates. The protocols outlined in this document provide a foundation for the scale-up of its synthesis and application. While these protocols are based on established laboratory procedures, further process development, optimization, and rigorous safety analysis are essential for successful and safe implementation on an industrial scale.
References
- 1. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using this compound (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Waste-Derived Nanoparticles: Synthesis Approaches, Environmental Applications, and Sustainability Considerations [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS). Our focus is on addressing potential side reactions and byproduct formation during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)?
A1: The most widely used method for synthesizing NCTS is Kurzer's method.[1][2] This procedure involves the reaction of phenylurea with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270), which acts as both the solvent and a base.[1][2]
Q2: What are the primary starting materials and reagents for NCTS synthesis?
A2: The key components for the synthesis are phenylurea, p-toluenesulfonyl chloride (TsCl), and pyridine.[1][2]
Q3: What is the main byproduct when NCTS is used as a cyanating agent?
A3: When NCTS is employed in cyanation reactions, the primary byproduct is N-phenyl-p-toluenesulfonamide.[1] This is an environmentally benign compound.[1]
Q4: Are there safer alternatives to highly toxic cyanating agents?
A4: Yes, NCTS is considered a safer, bench-stable electrophilic cyanating agent compared to hazardous reagents like cyanogen (B1215507) halides.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of NCTS, focusing on potential side reactions and the formation of impurities.
Issue 1: Low Yield of NCTS
Low yields of the desired N-Cyano-N'-phenyl-p-toluenesulfonamide product can be attributed to several factors, including incomplete reactions or the prevalence of side reactions.
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Ensure starting materials are pure and dry. - Verify the molar ratios of reactants. - Extend the reaction time or adjust the temperature as per the protocol. |
| Hydrolysis of p-toluenesulfonyl chloride (TsCl) | - Use anhydrous pyridine and protect the reaction from atmospheric moisture. The presence of water can lead to the formation of p-toluenesulfonic acid. |
| Side reaction with pyridine | - Maintain the recommended reaction temperature to minimize the reaction of TsCl with pyridine, which can lead to the formation of N-tosylpyridinium salts. |
Issue 2: Presence of Impurities in the Final Product
The purity of NCTS is crucial for its subsequent use as a cyanating agent. Several byproducts can contaminate the final product.
| Potential Impurity | Source of Formation | Suggested Mitigation/Purification |
| Unreacted Phenylurea | Incomplete reaction. | Recrystallization from a suitable solvent, such as ethanol, can effectively remove unreacted phenylurea. |
| Unreacted p-Toluenesulfonyl Chloride (TsCl) | Excess TsCl used or incomplete reaction. | TsCl can be removed during aqueous work-up or by recrystallization. |
| p-Toluenesulfonic Acid | Hydrolysis of TsCl by trace amounts of water in the reaction mixture. | Can be removed by washing the crude product with a mild aqueous base during work-up. |
| N-Phenyl-p-toluenesulfonamide | Potential decomposition of NCTS or a side reaction pathway. | Chromatographic purification may be necessary if recrystallization is ineffective. |
| Pyridine Hydrochloride | Formed from the reaction of pyridine with HCl generated during the reaction. | This salt is typically removed during the aqueous work-up and washing steps. |
Illustrative Data on Byproduct Formation
| Reaction Condition | NCTS Yield (%) | Unreacted Phenylurea (%) | p-Toluenesulfonic Acid (%) | Other Byproducts (%) |
| Standard (Anhydrous) | 85 | 5 | 2 | 8 |
| Presence of 1% Water | 70 | 5 | 15 | 10 |
| Excess Pyridine | 82 | 6 | 3 | 9 |
| Elevated Temperature | 75 | 7 | 5 | 13 |
Experimental Protocols
Kurzer's Method for the Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
This protocol is a generalized procedure based on descriptions found in the literature.[1][2]
-
Reaction Setup: In a dry flask, dissolve phenylurea in anhydrous pyridine.
-
Addition of TsCl: To the stirred solution, slowly add p-toluenesulfonyl chloride. Maintain the reaction temperature as specified in the detailed research protocol, often at or below room temperature.
-
Reaction: Continue stirring the mixture for the time indicated in the specific literature procedure.
-
Precipitation: Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by filtration and wash it thoroughly with water to remove pyridine and any water-soluble byproducts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Analytical Methods for Purity Assessment
To ensure the quality of the synthesized NCTS, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for quantifying the purity of the final product and detecting potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the desired product and identify any significant impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of byproducts.
Visualizations
Reaction Scheme and Potential Side Reactions
Caption: Synthesis of NCTS and potential side reactions.
Experimental Workflow for NCTS Synthesis and Purification
Caption: Workflow for NCTS synthesis and purification.
Troubleshooting Logic for Low NCTS Yield
References
Technical Support Center: Optimizing Cyanation Reactions with N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the yield of cyanation reactions utilizing N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) and why is it used as a cyanating agent?
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a stable, solid electrophilic cyanating agent.[1] It is often preferred over traditional cyanating agents like cyanogen (B1215507) bromide or metal cyanides due to its reduced toxicity and greater ease of handling, making it a safer alternative in the laboratory.[1] The primary byproduct of reactions involving NCTS is N-phenyl-p-toluenesulfonamide, which is considered environmentally benign.[1]
Q2: What are the main applications of NCTS in organic synthesis?
NCTS is a versatile reagent used in a variety of cyanation reactions, including:
-
Deoxycyanamidation of alcohols: A one-pot conversion of primary and secondary alcohols to tertiary cyanamides.[2][3]
-
Synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles: Important scaffolds in biologically active compounds.
-
Palladium-catalyzed cyanation of aryl halides and arenediazonium salts: For the synthesis of aryl nitriles.[4]
-
Rhodium-catalyzed C-H cyanation of arenes: A direct method for introducing a nitrile group to aromatic compounds.[1]
Q3: What are the general safety precautions for handling NCTS?
While safer than many traditional cyanating agents, NCTS is still a chemical that requires careful handling. It can cause skin and eye irritation. Always handle NCTS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
Issue 1: Low or No Yield
Q: I am getting a low yield or no product in my cyanation reaction with NCTS. What are the potential causes and how can I troubleshoot this?
A: Low yields in NCTS-mediated cyanation reactions can stem from several factors, including the choice of base, solvent, temperature, and the nature of the substrate itself. Below is a systematic guide to troubleshooting low yields.
1. Re-evaluate Your Base Selection: The choice of base is often critical for the success of the reaction.
-
For Deoxycyanamidation of Alcohols: Strong, non-nucleophilic bases are generally required. If you are observing low conversion, consider the following:
-
Amidine (DBN, DBU) and guanidine (B92328) (TBD) bases may give reduced conversion compared to stronger bases like sodium hydride (NaH).[2]
-
Sodium tert-pentoxide and potassium tert-butoxide are effective and safer alternatives to NaH.[2]
-
The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can significantly improve the reaction rate and yield, especially with alkoxide bases.[2]
-
-
For Synthesis of 2-Aminobenzoxazoles: The base can dramatically influence the outcome.
-
While some protocols report success with Lithium Hexamethyldisilazide (LiHMDS), these methods have been found to be irreproducible by other research groups, yielding minimal product.
-
A more robust method involves the use of a Lewis acid catalyst like Boron Trifluoride Etherate (BF₃·OEt₂) in place of a traditional base.
-
2. Optimize Reaction Conditions (Solvent and Temperature):
-
Solvent: The polarity and coordinating ability of the solvent can impact the reaction.
-
For palladium-catalyzed cyanations, polar solvents like ethanol (B145695) may be beneficial.[4]
-
For deoxycyanamidation, THF is a commonly used solvent.[2]
-
For the synthesis of 2-aminobenzoxazoles, 1,4-dioxane (B91453) is often employed, particularly with a BF₃·OEt₂ catalyst.
-
-
Temperature:
-
Some reactions, like the deoxycyanamidation of alcohols, can proceed efficiently at room temperature (25°C).[2]
-
Other reactions, such as the synthesis of 2-aminobenzoxazoles using BF₃·OEt₂, may require reflux conditions.
-
If you suspect decomposition of your starting material or product, consider running the reaction at a lower temperature for a longer period.
-
3. Consider Additives:
-
As mentioned, TBAI can be a crucial additive in deoxycyanamidation reactions to enhance the efficacy of alkoxide bases.[2]
4. Substrate Reactivity:
-
Aryl Halides: In palladium-catalyzed cyanations, the reactivity of the aryl halide is a key factor. Aryl iodides and bromides are generally more reactive than aryl chlorides, which may give only trace amounts of product under similar conditions.[4]
-
Steric Hindrance: Sterically hindered substrates may require longer reaction times, higher temperatures, or a more potent catalytic system to achieve good yields.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low cyanation reaction yields.
Issue 2: Complex Reaction Mixture and Purification Difficulties
Q: My reaction with NCTS results in a complex mixture of products, making purification difficult. What are the likely side products and how can I minimize them?
A: A complex reaction mixture can arise from side reactions or decomposition.
1. Identify the Main Byproduct:
-
The most common byproduct from NCTS is N-phenyl-p-toluenesulfonamide .[1] This is generally straightforward to remove via standard silica (B1680970) gel chromatography.
2. Minimize Side Reactions:
-
Deoxycyanamidation of Alcohols: If employing a sulfonamide other than NCTS (e.g., with different S-substituents), you may observe a complex reaction mixture and significantly lower yields. For instance, a thiomethyl-substituted sulfonamide has been shown to result in a complex mixture.[2] It is often best to stick with the tosyl sulfonamide structure of NCTS for optimal results.[2]
-
Palladium-Catalyzed Cyanations: Catalyst deactivation by excess cyanide is a common issue in these reactions, which can lead to incomplete conversion and a mixture of starting material and product.[5] Ensure slow addition of reagents if applicable and use the recommended catalyst loadings.
3. Work-up and Purification:
-
Quenching: Ensure the reaction is properly quenched. For reactions involving strong bases, a careful quench with a saturated aqueous solution (e.g., NaHCO₃ or NH₄Cl) is necessary.
-
Chromatography: Silica gel column chromatography is typically effective for purifying the desired nitrile product from the N-phenyl-p-toluenesulfonamide byproduct and any unreacted starting materials. A gradient elution with a hexane/ethyl acetate (B1210297) solvent system is a good starting point.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on NCTS cyanation reactions, providing a basis for optimizing your experimental parameters.
Table 1: Effect of Base on Deoxycyanamidation of 2-Fluorobenzyl Alcohol [2]
| Entry | Base (equiv.) | Additive (mol %) | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
| 1 | NaH (3) | - | 50 | 84 | - |
| 2 | NaH (2) | - | 25 | 82 | - |
| 3 | DBN (2) | - | 25 | 32 | - |
| 4 | DBU (2) | - | 25 | 31 | - |
| 5 | TBD (2) | - | 25 | 28 | - |
| 6 | KHMDS (2) | - | 25 | 80 | - |
| 7 | NaOt-Am (2) | - | 25 | 82 | - |
| 8 | NaOt-Am (2) | TBAI (10) | 25 | 100 | 80 |
Reaction performed with 2-fluorobenzyl alcohol and NCTS (1.1 equiv) in THF.
Table 2: Synthesis of 2-Aminobenzoxazole (B146116) - Comparison of Methods
| Method | Cyanating Agent | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |
| A | NCTS | LiHMDS (1 equiv) | - | RT | up to 11 | |
| B | NCTS | BF₃·OEt₂ (2 equiv) | 1,4-Dioxane | Reflux | 45-60 |
Experimental Protocols
Protocol 1: Deoxycyanamidation of an Alcohol[2]
This protocol describes the general procedure for the deoxycyanamidation of a primary or secondary alcohol using NCTS.
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.1 mmol, 1.1 equiv)
-
Sodium tert-pentoxide (NaOt-Am) (2.0 mmol, 2.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1 mmol, 0.1 equiv)
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Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol), NCTS (1.1 mmol), and TBAI (0.1 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture at room temperature (25°C).
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Add sodium tert-pentoxide (2.0 mmol) in one portion.
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Stir the reaction mixture at 25°C for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired tertiary cyanamide.
Protocol 2: Synthesis of 2-Aminobenzoxazoles
This protocol is adapted from a method found to be more reproducible than those using strong bases.
Materials:
-
o-aminophenol (0.9 mmol, 1.0 equiv)
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.35 mmol, 1.5 equiv)
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Boron trifluoride etherate (BF₃·OEt₂) (1.8 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
Procedure:
-
In a round-bottom flask, dissolve the o-aminophenol (0.9 mmol) and NCTS (1.35 mmol) in 1,4-dioxane (4 mL).
-
Add BF₃·OEt₂ (1.8 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24-30 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution until the pH is approximately 7.
-
Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield the 2-aminobenzoxazole product.
Visualizations
Caption: General experimental workflow for cyanation reactions using NCTS.
References
Technical Support Center: Purification Challenges in "N-Cyano-N'-phenyl-p-toluenesulfonamide" Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered in reactions mediated by N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS).
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during the purification of your reaction products.
Issue 1: Difficulty Separating the Product from the N-phenyl-p-toluenesulfonamide Byproduct via Column Chromatography
Q1: My desired aromatic nitrile product and the N-phenyl-p-toluenesulfonamide byproduct are co-eluting during column chromatography. How can I improve the separation?
A1: This is a common challenge as the polarity of some aromatic nitriles can be very similar to that of the major byproduct, N-phenyl-p-toluenesulfonamide. Here are several strategies to improve separation:
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Solvent System Optimization: The key to good separation is selecting an appropriate solvent system.
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Polarity Adjustment: The byproduct, N-phenyl-p-toluenesulfonamide, is a relatively polar compound. Your goal is to find a solvent system where the polarity difference between your product and this byproduct is maximized.
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Recommended Starting Points: For many common aromatic nitriles, a good starting point for solvent systems on silica (B1680970) gel is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
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Gradient Elution: A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase and gradually increase the polarity. This will help to first elute your less polar product (if applicable) and then wash out the more polar sulfonamide byproduct.
-
-
TLC Analysis is Crucial: Before running a column, always perform a thorough TLC analysis with various solvent systems to identify the optimal conditions for separation. Stain your TLC plates with potassium permanganate (B83412) to visualize both the product and the byproduct.
-
Alternative Stationary Phases: If optimizing the solvent system with silica gel is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity compared to silica gel.
Q2: What are some specific solvent systems that have been reported for separating aromatic nitriles from sulfonamide byproducts?
A2: While the optimal solvent system is substrate-dependent, the following table summarizes common solvent systems used for column chromatography in related reactions.
| Product Type | Stationary Phase | Eluent System | Approximate Yield (%) | Purity (%) |
| Aromatic Nitriles | Silica Gel | Hexane/Ethyl Acetate (gradient) | 70-95 | >95 |
| Heteroaromatic Nitriles | Silica Gel | Dichloromethane/Methanol (gradient) | 65-90 | >95 |
| α-Cyano Carbonyls | Silica Gel | Petroleum Ether/Ethyl Acetate | 75-98 | >98 |
Data compiled from various literature sources.
Issue 2: The N-phenyl-p-toluenesulfonamide Byproduct is Contaminating my Product after Recrystallization
Q1: I've tried to recrystallize my product, but the N-phenyl-p-toluenesulfonamide byproduct keeps co-crystallizing. What can I do?
A1: Co-crystallization can be a significant issue, especially if the desired product and the byproduct have similar solubility profiles. Here are some troubleshooting steps:
-
Solvent Selection: The choice of recrystallization solvent is critical. You need a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the sulfonamide byproduct remains soluble at lower temperatures.
| Solvent | Solubility at 273.15 K (mol fraction) | Solubility at 324.75 K (mol fraction) |
| Methanol | 0.045 | 0.32 |
| Ethanol | 0.025 | 0.25 |
| Acetone (B3395972) | 0.12 | 0.55 |
| Ethyl Acetate | 0.03 | 0.30 |
| Dichloromethane | 0.005 | 0.08 |
Data adapted from literature on p-toluenesulfonamide (B41071) solubility.[1] This data suggests that solvents like dichloromethane may be poor choices for recrystallization if the goal is to keep the sulfonamide in solution, while more polar solvents like alcohols and acetone show a significant increase in solubility with temperature.
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Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your crude product in a "good" solvent (in which both compounds are soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which your product is insoluble but the byproduct is hopefully more soluble) until the solution becomes turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly.
Issue 3: Unexpected Side Products are Complicating the Purification
Q1: Besides the sulfonamide, I am seeing other impurities in my reaction mixture. What could they be?
A1: While N-phenyl-p-toluenesulfonamide is the primary byproduct, other side reactions can occur depending on your specific substrate and reaction conditions.
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Hydrolysis: If your reaction conditions are not strictly anhydrous, or during aqueous workup, the desired nitrile product or the NCTS reagent itself could undergo hydrolysis.[2][3] Hydrolysis of the nitrile will lead to the corresponding carboxylic acid or amide.
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Substrate Decomposition: The reaction conditions (e.g., use of a strong base or high temperatures) might lead to the decomposition of your starting material or product.
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Homocoupling: In some transition-metal-catalyzed cyanation reactions, homocoupling of the starting aryl halide can be a side reaction.
To mitigate these issues:
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Ensure your reaction is performed under strictly anhydrous conditions if required.
-
Use the mildest possible reaction conditions.
-
Carefully consider the stability of your starting materials and products to the workup conditions.
Frequently Asked Questions (FAQs)
Q: What is the main byproduct in NCTS-mediated reactions? A: The main byproduct is N-phenyl-p-toluenesulfonamide.[4][5] This is formed after the cyano group is transferred from NCTS to the substrate.
Q: Can I remove the N-phenyl-p-toluenesulfonamide byproduct with an extractive workup? A: N-phenyl-p-toluenesulfonamide is a neutral compound and is not easily removed by simple acid-base extractions. However, a liquid-liquid extraction can be used to partition the product and byproduct between two immiscible solvents if their polarities are sufficiently different.
Q: Are there any alternative workup procedures to simplify purification? A: In some cases, a carefully controlled aqueous workup can help. For instance, if your product is significantly less polar than the sulfonamide byproduct, you might be able to precipitate your product by adding water to the reaction mixture (if dissolved in a water-miscible solvent), while the more polar byproduct remains in the aqueous organic mixture. This is highly substrate-dependent and requires careful optimization.
Q: My product is an amine. Will the purification be different? A: If your product is a basic amine, you can use an acid-base extraction to your advantage. After the reaction, you can extract the basic product into an aqueous acidic solution, leaving the neutral sulfonamide byproduct in the organic layer. Then, basifying the aqueous layer and extracting with an organic solvent will yield your purified amine product.
Experimental Protocols
Protocol 1: General Column Chromatography Procedure for Purification of Aromatic Nitriles
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
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Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase.
-
Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The rate of increase will depend on the separation observed by TLC.
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Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
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Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.
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Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
References
Common pitfalls in using "N-Cyano-N'-phenyl-p-toluenesulfonamide" and how to avoid them
Welcome to the technical support center for N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing NCTS in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure smooth and effective reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) and what are its primary applications?
A1: N-Cyano-N'-phenyl-p-toluenesulfonamide, also known as NCTS, is a bench-stable, crystalline solid used as an electrophilic cyanating agent in organic synthesis.[1][2] It serves as a safer and more user-friendly alternative to traditional, highly toxic cyanating reagents like cyanogen (B1215507) bromide or metal cyanides.[1][2] Its primary applications include the cyanation of a wide variety of nucleophiles, such as (hetero)arenes, indoles, pyrroles, boronic acids, and alcohols, to form nitriles and cyanamides.[2][3][4]
Q2: What are the main advantages of using NCTS over other cyanating agents?
A2: The primary advantages of NCTS include:
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Enhanced Safety: NCTS is a non-volatile solid, making it significantly easier and safer to handle compared to gaseous or highly volatile and toxic cyanating agents.[5] Its synthesis does not require the use of toxic cyanogen halides.
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Bench Stability: It is a stable solid that can be handled in the air, simplifying experimental setup.[1][2]
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Environmentally Benign Byproduct: The main byproduct of reactions involving NCTS is N-phenyl-p-toluenesulfonamide, which is considered to be environmentally benign.[2]
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Broad Substrate Scope: NCTS is effective for the cyanation of a wide range of substrates.[2][3][4]
Q3: What are the recommended storage conditions for NCTS?
A3: To ensure its stability and reactivity, NCTS should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it away from incompatible substances and sources of ignition. For long-term storage, refrigeration at 2-8°C is advised. Some sources indicate that it may be hygroscopic, so protection from moisture is important.
Q4: What personal protective equipment (PPE) should I use when handling NCTS?
A4: When handling NCTS, it is essential to use appropriate personal protective equipment to avoid contact with skin and eyes. Recommended PPE includes:
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Safety glasses with side shields or goggles
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Chemical-resistant gloves
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A lab coat or protective clothing
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Use in a well-ventilated area or under a fume hood is crucial to avoid inhalation of any dust or fumes.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with NCTS.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Reagent | - Ensure the NCTS used is not expired and has been stored correctly, protected from moisture. Consider purchasing a fresh batch or recrystallizing the existing stock. - Verify the purity of your starting materials and solvents. Trace impurities can inhibit the reaction. |
| Suboptimal Reaction Conditions | - Temperature: Some reactions require specific temperatures to proceed efficiently. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For thermally sensitive substrates, consider starting at a lower temperature. - Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period. - Concentration: Ensure the reaction is run at the recommended concentration. |
| Inappropriate Catalyst or Base | - Catalyst Choice: For transition-metal-catalyzed reactions, ensure the correct catalyst and ligand are used. The choice of catalyst (e.g., Rhodium, Palladium) is often substrate-dependent.[3][4] - Lewis Acid: For reactions involving electron-rich arenes like indoles and pyrroles, a Lewis acid such as BF₃·OEt₂ may be necessary to activate the NCTS.[1] - Base Selection: The choice and amount of base can be critical. For deoxycyanamidation of alcohols, strong bases like sodium hydride or potassium tert-butoxide are often used.[6] In other reactions, a non-nucleophilic base may be required. |
| Poor Solubility of NCTS | - NCTS has limited solubility in some organic solvents. Ensure the chosen solvent can dissolve NCTS sufficiently at the reaction temperature. Common solvents include THF, 1,4-dioxane, and ethanol (B145695).[3][6] If solubility is an issue, consider using a co-solvent system. |
Issue 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Troubleshooting Steps |
| Side Product Formation | - The primary byproduct is N-phenyl-p-toluenesulfonamide. This can typically be removed by column chromatography. - In reactions with arene diazonium salts, homo-coupling can be a significant side reaction. Running the reaction at a lower temperature and using a polar solvent like ethanol can help minimize this. |
| Complex Reaction Mixture | - Certain substituents on the starting materials can lead to complex mixtures. For instance, in the deoxycyanamidation of alcohols, a sulfonamide bearing a thiomethyl substituent was reported to result in a complex reaction mixture.[6] - If you observe a complex mixture, consider modifying your substrate or protecting sensitive functional groups. |
| Decomposition of Starting Material or Product | - Some starting materials or products may be sensitive to the reaction conditions (e.g., strong base, high temperature). Test the stability of your compounds under the reaction conditions separately. If instability is observed, milder conditions should be explored. |
Data Presentation
Table 1: Recommended Reaction Conditions for Selected NCTS Applications
| Application | Substrate Example | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Deoxycyanamidation of Alcohols[6] | 2-Fluorobenzyl alcohol | - | Sodium tert-pentoxide | THF | 25 | 1 | 80 |
| Cyanation of Indoles[1] | Indole (B1671886) | BF₃·OEt₂ | - | Dichloromethane (B109758) | RT | 12 | ~90 |
| Cyanation of Aryl Boronic Acids[2] | Phenylboronic acid | [Rh(OH)(cod)]₂ | - | 1,4-Dioxane/H₂O | 80 | 12 | ~85 |
| Cyanation of Aryl Bromides | 4-Bromotoluene | Pd(OAc)₂/Xantphos | Zn(CN)₂ (as co-reagent) | NMP | 120 | 24 | ~75 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Deoxycyanamidation of an Alcohol
This protocol is adapted from a literature procedure for the deoxycyanamidation of alcohols using NCTS.[6]
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To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol), NCTS (1.1 mmol), and anhydrous THF (5 mL).
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Stir the mixture at room temperature to dissolve the solids.
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Add sodium tert-pentoxide (2.0 mmol) portion-wise to the solution.
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If the reaction is heterogeneous, 10 mol% of tetrabutylammonium (B224687) iodide (TBAI) can be added to improve conversion.[6]
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Stir the reaction at 25°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Lewis Acid-Catalyzed Cyanation of an Indole
This protocol is a general representation of the Lewis acid-catalyzed cyanation of indoles.[1]
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To a solution of the indole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add NCTS (1.2 mmol).
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Cool the mixture to 0°C in an ice bath.
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Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 mmol) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by flash column chromatography.
Visualizations
General Experimental Workflow for NCTS Reactions
Caption: A generalized workflow for a typical reaction using NCTS, from setup to product isolation, including troubleshooting checkpoints.
Troubleshooting Logic for Low Yield in NCTS Reactions
Caption: A decision tree outlining a systematic approach to troubleshooting low-yielding reactions with NCTS.
References
Effect of temperature and solvent on "N-Cyano-N'-phenyl-p-toluenesulfonamide" reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) in chemical synthesis. It is intended for researchers, scientists, and drug development professionals to navigate challenges related to temperature and solvent effects on the reactivity of this versatile electrophilic cyanating agent.
Frequently Asked Questions (FAQs)
Q1: What is N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) and what are its primary applications?
A1: N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a bench-stable, colorless solid used as an electrophilic cyanating agent.[1] It serves as a safer alternative to traditional, more hazardous cyanating agents like cyanogen (B1215507) bromide.[1][2] Its primary application is in the cyanation of a wide variety of nucleophiles, including the synthesis of aryl nitriles, 2-aminobenzoxazoles, and 2-aminobenzimidazoles.[1][2]
Q2: What are the general recommendations for storage and handling of NCTS?
A2: NCTS is a stable solid with a melting point of 85–87 °C.[1] For long-term storage, it is recommended to keep it in a tightly-closed container in a cool, dry, and well-ventilated area at 2-8°C. Avoid exposure to sources of ignition. Standard personal protective equipment, including gloves, and eye and face protection, should be worn during handling.
Q3: How does temperature affect the stability and reactivity of NCTS?
A3: Temperature is a critical parameter in reactions involving NCTS. While some reactions proceed under mild conditions (e.g., 5 °C to room temperature), others require elevated temperatures (e.g., 110-120 °C) to proceed efficiently.[3] However, excessively high temperatures can lead to the decomposition of substrates like arenediazonium salts and result in undesirable side reactions such as homo-coupling.[2] The optimal temperature is highly dependent on the specific substrates and reaction type.
Q4: What is the role of the solvent in reactions with NCTS?
A4: The choice of solvent significantly influences the outcome of reactions involving NCTS. Solvents not only dissolve reactants but can also play a role in the reaction mechanism. For instance, in palladium-catalyzed cyanations, polar solvents like ethanol (B145695) are thought to be involved in the reduction of the palladium catalyst.[2] The polarity of the solvent can affect the solubility of NCTS and the stability of reaction intermediates, thereby influencing reaction rates and yields.
Q5: What are the common byproducts of reactions involving NCTS?
A5: A significant advantage of using NCTS is that its primary byproduct, N-phenyl-p-toluenesulfonamide, is considered environmentally benign.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Reaction Temperature | Optimize the temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C). | The optimal temperature is reaction-specific. Some reactions require heating to overcome the activation energy, while others are sensitive to heat and may decompose at high temperatures.[2] |
| Incorrect Solvent Choice | Screen a range of solvents with varying polarities (e.g., THF, Dioxane, Acetonitrile, Ethanol, Toluene). | The solubility of reactants and the stability of intermediates are highly solvent-dependent. For some metal-catalyzed reactions, polar solvents may be essential for the catalytic cycle.[2] |
| Poor Solubility of NCTS or Substrate | Ensure complete dissolution of reactants. If solubility is an issue, consider a different solvent or gentle heating. | For a reaction to proceed efficiently, all reactants should be in the same phase. |
| Substrate Inactivity | Certain substrates, like aryl chlorides, are inherently less reactive than aryl bromides or iodides and may require more forcing conditions or a different catalytic system.[4] | The electronic and steric properties of the substrate play a crucial role in its reactivity. |
| Catalyst Inactivation (if applicable) | Ensure the catalyst is active and used under appropriate inert conditions if required. | Metal catalysts can be sensitive to air and moisture. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction Temperature is Too High | Lower the reaction temperature. | High temperatures can lead to decomposition of the reactant or product and promote side reactions like homo-coupling, especially with sensitive substrates.[2] |
| Presence of Water or Other Impurities | Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Water can react with organometallic intermediates or promote hydrolysis of the desired product. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. | An excess of one reactant may lead to the formation of byproducts. |
| Alternative Reaction Pathway | The choice of base or other additives can influence the reaction pathway. For example, in the deoxycyanamidation of alcohols, the base is critical. | Different reagents can favor different mechanistic pathways, leading to different products. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of Aryl Halides with NCTS
This protocol is a generalized procedure based on literature reports.[4] Optimization for specific substrates is recommended.
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To a reaction vessel, add the aryl halide (1.0 mmol), NCTS (1.2 mmol), palladium catalyst (e.g., PdCl2, 2-5 mol%), and a suitable ligand (if required).
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Add the appropriate solvent (e.g., ethanol).
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The reaction mixture is stirred at the optimized temperature (e.g., 80-120 °C) for the required time (typically monitored by TLC or GC/LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is purified by column chromatography on silica (B1680970) gel to afford the desired aryl nitrile.
Data Presentation
Table 1: Reported Reaction Conditions for Cyanation using NCTS
| Reaction Type | Substrate | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| Synthesis of 2-Aminobenzoxazoles | 2-Aminophenols | LiHMDS | - | 5 to RT | up to 96 |
| Deoxycyanamidation of Alcohols | Primary/Secondary Alcohols | Sodium tert-pentoxide | THF | 25 | 80 |
| Cyanation of Aryl Halides | Aryl Bromides/Iodides | PdCl2 | Ethanol | 80-120 | Good to Excellent |
| Cyanation of Alkynyl Halides | Phenylbromoacetylene | Zn dust / TBAI | DCE | 110 | up to 95 |
Note: This table provides examples from the literature and specific conditions may vary.[3][5]
Table 2: Solubility of p-Toluenesulfonamide (B41071) in Various Solvents at Different Temperatures
While specific solubility data for NCTS is limited in the literature, the data for the structurally related p-toluenesulfonamide can provide insights into solvent selection.[6]
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10²) |
| Methanol | 283.15 | 4.89 |
| 318.15 | 10.43 | |
| Ethanol | 283.15 | 3.98 |
| 318.15 | 9.14 | |
| n-Propanol | 283.15 | 3.15 |
| 318.15 | 6.89 | |
| Isopropanol | 283.15 | 2.38 |
| 318.15 | 5.09 | |
| Acetonitrile | 283.15 | 2.65 |
| 318.15 | 5.65 |
Data extracted from a study on p-toluenesulfonamide solubility.[6]
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: General experimental workflow for NCTS cyanation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using this compound (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in N-Cyano-N'-phenyl-p-toluenesulfonamide Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions utilizing N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) in cross-coupling reactions?
A1: N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) serves as an electrophilic cyanating agent in palladium-catalyzed cross-coupling reactions. Unlike traditional nucleophilic cyanide sources such as KCN or NaCN, NCTS offers advantages in terms of safety and handling.
Q2: What are the common signs of catalyst deactivation in my NCTS cross-coupling reaction?
A2: Common indicators of catalyst deactivation include:
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Low or no conversion: The reaction fails to proceed or stalls at an early stage.
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Formation of palladium black: A black precipitate indicates the aggregation of the palladium catalyst into an inactive state.
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Inconsistent results: Significant variations in yield between seemingly identical reaction setups.
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Formation of side products: The appearance of unexpected byproducts, such as those from homocoupling or dehalogenation, can signal issues with the catalytic cycle.
Q3: Can the byproduct of the NCTS reaction, N-phenyl-p-toluenesulfonamide, contribute to catalyst deactivation?
A3: While direct evidence from the literature is limited, it is plausible that the sulfonamide byproduct, or other species derived from NCTS, could interact with the palladium center. Sulfonamides are known to coordinate to metal centers and could potentially act as catalyst inhibitors, though this is less common than poisoning by more traditional catalyst poisons.
Q4: What are the most common palladium catalyst precursors used with NCTS?
A4: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium chloride (PdCl₂) are frequently used catalyst precursors in conjunction with appropriate phosphine (B1218219) ligands. Pre-formed palladium(0) sources can also be employed to bypass the in situ reduction step.
Troubleshooting Guides
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Catalyst Poisoning | 1. Ensure inert atmosphere: Rigorously degas all solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst. 2. Purify reagents: Impurities in the aryl halide, NCTS, or solvent can act as catalyst poisons. Purify starting materials if their purity is questionable. | Oxygen and other impurities can irreversibly bind to the palladium center, rendering it inactive. |
| Inefficient Catalyst Activation | 1. Use a pre-catalyst: Employ a well-defined palladium pre-catalyst that readily forms the active Pd(0) species. 2. Optimize activation conditions: If using a Pd(II) source, ensure the conditions (temperature, presence of a reducing agent if necessary) are suitable for its reduction to Pd(0). | The catalytic cycle relies on the generation of a sufficient concentration of the active Pd(0) species. |
| Suboptimal Reaction Conditions | 1. Screen ligands: The choice of phosphine ligand is critical. Screen a range of electron-rich, bulky ligands (e.g., XPhos, SPhos) to stabilize the catalyst and promote key steps in the catalytic cycle. 2. Optimize base and solvent: The base and solvent can significantly impact catalyst stability and reactivity. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, THF). | The electronic and steric properties of the ligand, as well as the reaction medium, directly influence the rates of oxidative addition, transmetalation, and reductive elimination. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Homocoupling of Aryl Halide | High catalyst concentration or presence of oxygen. | 1. Reduce catalyst loading: Systematically decrease the catalyst loading to find the optimal concentration. 2. Improve degassing: Ensure the reaction is set up under strictly anaerobic conditions. |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation. | 1. Use anhydrous solvents: Ensure all solvents are dry. 2. Choose a suitable base: Some bases can act as or generate hydrogen donors. |
| N-phenyl-p-toluenesulfonamide | This is the expected byproduct from the cyanation reaction with NCTS. | This is not a side product to be eliminated but rather an inherent part of the reaction stoichiometry. It should be removed during workup and purification. |
Data Presentation
The following tables provide illustrative data on the effect of various reaction parameters on the yield of palladium-catalyzed cyanation of an aryl bromide with NCTS. Note: This data is representative and has been compiled from typical results seen in cross-coupling literature; specific results will vary based on the exact substrates and conditions used.
Table 1: Effect of Catalyst Loading and Ligand on Yield
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | 85 |
| 2 | Pd(OAc)₂ (1) | XPhos (2) | 78 |
| 3 | Pd(OAc)₂ (0.5) | XPhos (1) | 65 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | 82 |
| 5 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | 55 |
| 6 | PdCl₂ (2) | XPhos (4) | 80 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (equiv) | Solvent | Yield (%) |
| 1 | K₂CO₃ (2) | Dioxane | 85 |
| 2 | Cs₂CO₃ (2) | Dioxane | 88 |
| 3 | K₃PO₄ (2) | Dioxane | 75 |
| 4 | K₂CO₃ (2) | Toluene | 80 |
| 5 | K₂CO₃ (2) | THF | 72 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation with NCTS
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Reaction Setup:
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To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), NCTS (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Seal the vessel with a rubber septum or a screw cap with a PTFE liner.
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
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Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
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Add the degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
-
Reaction Execution:
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Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
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Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
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Protocol 2: Diagnosing Catalyst Deactivation by Controlled Poisoning
-
Setup Parallel Reactions: Prepare three identical reaction mixtures as described in Protocol 1.
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Control Reaction: Run the first reaction under the standard optimized conditions.
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Poisoning Experiment 1 (Sulfonamide Byproduct): To the second reaction, add a stoichiometric amount of N-phenyl-p-toluenesulfonamide (the byproduct of the NCTS reaction) at the beginning of the reaction.
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Poisoning Experiment 2 (Potential Impurity): If a specific impurity is suspected (e.g., a sulfur-containing compound), add a small amount of this compound to the third reaction.
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Monitor and Compare: Monitor the progress of all three reactions simultaneously. A significant decrease in the reaction rate or final yield in the poisoned reactions compared to the control will indicate that the added substance is a catalyst poison.
Visualizations
Catalytic Cycle and Potential Deactivation Pathways
Caption: Catalytic cycle for NCTS cross-coupling and potential deactivation pathways.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yield in NCTS cross-coupling reactions.
Technical Support Center: Improving Regioselectivity in C-H Cyanation with "N-Cyano-N'-phenyl-p-toluenesulfonamide" (NCTS)
Welcome to the technical support center for C-H cyanation reactions using N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high regioselectivity in their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your C-H cyanation experiments with NCTS.
| Problem | Possible Causes | Solutions |
| Poor or incorrect regioselectivity (mixture of isomers) | 1. Ineffective Directing Group: The directing group is not sufficiently coordinating or is sterically hindered, leading to cyanation at multiple sites. 2. Inappropriate Catalyst System: The chosen catalyst (e.g., Rh, Pd, Lewis Acid) may not be optimal for the specific substrate and directing group combination. 3. Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the regioselectivity. 4. Electronic Effects of the Substrate: The inherent electronic properties of the substrate may favor cyanation at positions other than the one targeted by the directing group. | 1. Modify the Directing Group: If possible, switch to a more effective directing group. For instance, pyridine (B92270) and related nitrogen-containing heterocycles are often effective for ortho-cyanation. For indoles, the directing effect can be influenced by substituents on the nitrogen or the ring. 2. Screen Different Catalysts: If using a transition metal catalyst, screen different metals (e.g., Rh(III), Pd(II)) and ligands. For electron-rich substrates like indoles, a Lewis acid catalyst such as BF₃·OEt₂ can provide high regioselectivity.[1] 3. Optimize Reaction Conditions: Systematically vary the temperature and solvent. Non-polar solvents like toluene (B28343) or polar aprotic solvents like DCE can influence the outcome. Monitor the reaction over time to avoid potential side reactions or isomerization. 4. Consider Substrate Modification: If feasible, modify the substrate to electronically favor the desired position for cyanation. |
| Low reaction yield despite good regioselectivity | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or byproducts. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry. 3. Degradation of NCTS or Substrate: NCTS or the starting material might be unstable under the reaction conditions. | 1. Purify Reagents and Solvents: Ensure all reagents and solvents are pure and dry. 2. Adjust Stoichiometry and Reaction Time: Increase the equivalents of NCTS or the reaction time. Monitor the reaction progress by TLC or GC/LC-MS. 3. Lower the Reaction Temperature: If degradation is suspected, try running the reaction at a lower temperature for a longer duration. |
| Formation of undesired byproducts | 1. Dicyanation: Highly activated substrates may undergo cyanation at multiple C-H bonds. 2. Homocoupling of the Substrate: This can be an issue in some transition metal-catalyzed reactions. 3. Hydrolysis of the Cyano Group: If water is present, the nitrile product can hydrolyze to the corresponding amide. | 1. Reduce Equivalents of NCTS: Use a stoichiometric amount or a slight excess of NCTS to minimize dicyanation. 2. Optimize Catalyst and Ligands: Certain catalyst and ligand combinations can suppress homocoupling. 3. Use Anhydrous Conditions: Ensure the reaction is carried out under an inert atmosphere with dry solvents to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor controlling regioselectivity in transition metal-catalyzed C-H cyanation with NCTS?
A1: The choice of the directing group is the most critical factor for controlling regioselectivity in transition metal-catalyzed C-H cyanation. The directing group coordinates to the metal center, bringing it into proximity of a specific C-H bond, thereby facilitating its selective activation and subsequent cyanation.
Q2: How do I choose the right catalyst for my substrate?
A2: The optimal catalyst depends on the substrate and the directing group.
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Rhodium(III) catalysts , such as [Cp*RhCl₂]₂, are often effective for the ortho-cyanation of arenes bearing a variety of directing groups, including pyridines and oximes.[2]
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Palladium(II) catalysts are also widely used for directed C-H functionalization and can be effective for the cyanation of aryl halides and arenes with suitable directing groups.
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Lewis acids , like BF₃·OEt₂, are particularly effective for the C3-cyanation of electron-rich heterocycles such as indoles and pyrroles, often with excellent regioselectivity.[1]
Q3: Can the electronic properties of my substrate override the directing group effect?
A3: Yes, the inherent electronic properties of the substrate can influence the regioselectivity. In some cases, a highly electron-rich position on an aromatic ring may compete with the C-H bond targeted by the directing group. Fine-tuning the reaction conditions or modifying the directing group can often mitigate these effects.
Q4: What is the role of the silver salt (e.g., AgSbF₆) often used in Rh(III)-catalyzed reactions?
A4: The silver salt acts as a halide scavenger. It abstracts a chloride ligand from the rhodium precursor (e.g., [Cp*RhCl₂]₂) to generate a more reactive, cationic rhodium species that is the active catalyst in the C-H activation cycle.[2]
Q5: Are there any common side reactions to be aware of when using NCTS?
A5: Besides issues with regioselectivity, potential side reactions include dicyanation of the substrate, especially with highly activated arenes, and hydrolysis of the nitrile product to an amide if moisture is present. Careful control of stoichiometry and reaction conditions can minimize these side reactions.
Data Presentation
Table 1: Regioselectivity in Rh(III)-Catalyzed C-H Cyanation of 2-Arylpyridines with NCTS
| Entry | Arene Substrate | Product | Yield (%) |
| 1 | 2-Phenylpyridine (B120327) | 2-(2-Cyanophenyl)pyridine | 85 |
| 2 | 2-(p-Tolyl)pyridine | 2-(2-Cyano-4-methylphenyl)pyridine | 82 |
| 3 | 2-(p-Methoxyphenyl)pyridine | 2-(2-Cyano-4-methoxyphenyl)pyridine | 78 |
| 4 | 2-(p-Fluorophenyl)pyridine | 2-(2-Cyano-4-fluorophenyl)pyridine | 75 |
| 5 | 2-(m-Tolyl)pyridine | 2-(2-Cyano-5-methylphenyl)pyridine | 80 |
Reaction Conditions: Arene (1 equiv), NCTS (2 equiv), [Cp*RhCl₂]₂ (1 mol%), AgSbF₆ (10 mol%), in toluene at 120 °C for 36 h.[2]
Table 2: Regioselectivity in Lewis Acid-Catalyzed C-H Cyanation of Indoles with NCTS
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | 1-Methylindole (B147185) | 1-Methyl-1H-indole-3-carbonitrile | 92 |
| 2 | 1,2-Dimethylindole | 1,2-Dimethyl-1H-indole-3-carbonitrile | 85 |
| 3 | 5-Methoxy-1-methylindole | 5-Methoxy-1-methyl-1H-indole-3-carbonitrile | 95 |
| 4 | 5-Bromo-1-methylindole | 5-Bromo-1-methyl-1H-indole-3-carbonitrile | 88 |
| 5 | 1-Benzylindole | 1-Benzyl-1H-indole-3-carbonitrile | 90 |
Reaction Conditions: Indole (1.2 equiv), NCTS (1 equiv), BF₃·OEt₂ (20 mol%), in DCE at 80 °C for 12 h.[1]
Experimental Protocols
Protocol 1: Rhodium(III)-Catalyzed Ortho-C-H Cyanation of 2-Phenylpyridine
Materials:
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2-Phenylpyridine
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N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
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[Cp*RhCl₂]₂
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AgSbF₆
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Anhydrous toluene
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Schlenk tube or similar reaction vessel
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Magnetic stirrer and heating block
Procedure:
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To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-phenylpyridine (1 mmol, 1 equiv), NCTS (2 mmol, 2 equiv), [Cp*RhCl₂]₂ (0.01 mmol, 1 mol%), and AgSbF₆ (0.1 mmol, 10 mol%).
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Add anhydrous toluene (5 mL) via syringe.
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Seal the Schlenk tube and heat the reaction mixture at 120 °C with vigorous stirring for 36 hours.
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After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(2-cyanophenyl)pyridine.
Protocol 2: Lewis Acid-Catalyzed C3-Cyanation of 1-Methylindole
Materials:
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1-Methylindole
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N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
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Boron trifluoride diethyl etherate (BF₃·OEt₂)
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Anhydrous 1,2-dichloroethane (B1671644) (DCE)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
Procedure:
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To a dry round-bottom flask, add 1-methylindole (1.2 mmol, 1.2 equiv) and NCTS (1 mmol, 1 equiv).
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Add anhydrous DCE (5 mL) to dissolve the solids.
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Add BF₃·OEt₂ (0.2 mmol, 20 mol%) to the reaction mixture via syringe.
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Equip the flask with a reflux condenser and heat the mixture at 80 °C with stirring for 12 hours.
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After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-1H-indole-3-carbonitrile.[1]
Visualizations
Caption: General experimental workflow for C-H cyanation with NCTS.
References
Work-up procedures for "N-Cyano-N'-phenyl-p-toluenesulfonamide" reactions to remove byproducts
Welcome to the technical support center for "N-Cyano-N'-phenyl-p-toluenesulfonamide" (NCTS) reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their work-up procedures to effectively remove byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in reactions utilizing N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)?
A1: The major byproduct generated when using NCTS as an electrophilic cyanating agent is N-phenyl-p-toluenesulfonamide.[1][2] This byproduct is considered environmentally benign.[1][2]
Q2: What are some common impurities that might be present besides the main byproduct?
A2: Besides N-phenyl-p-toluenesulfonamide, other potential impurities can include unreacted starting materials such as phenylurea and p-toluenesulfonyl chloride if the NCTS was synthesized in-house and not fully purified.[1][2] In reactions involving bases like pyridine (B92270), residual pyridine may also be present.[1][2] Depending on the specific reaction, side products from undesired reactions of the substrate or product could also be present.
Q3: My reaction mixture is a complex slurry after the reaction. What is the initial recommended step for work-up?
A3: For many reactions utilizing NCTS, a simple aqueous work-up is the first step.[3] This typically involves quenching the reaction mixture with water or a saturated aqueous solution (e.g., ammonium (B1175870) chloride or sodium bicarbonate) to precipitate the crude product and dissolve inorganic salts.
Q4: I am observing a low yield of my desired product after purification. What could be the cause?
A4: Low yields can stem from several factors. Incomplete reaction is a common cause. Ensure sufficient reaction time and appropriate temperature. Another possibility is the loss of product during the work-up and purification steps. Overly aggressive extraction or washing, or using an inappropriate recrystallization solvent, can lead to significant product loss. Finally, ensure the purity and reactivity of your starting materials and reagents.
Q5: How can I effectively remove the N-phenyl-p-toluenesulfonamide byproduct?
A5: N-phenyl-p-toluenesulfonamide can often be removed by recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and will depend on the solubility differences between your desired product and the byproduct. Column chromatography using silica (B1680970) gel is a more general method for separating compounds with different polarities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of NCTS reactions.
| Issue | Potential Cause | Recommended Solution |
| Persistent emulsion during aqueous extraction. | High concentration of sulfonamide species acting as surfactants. | Add a small amount of a saturated brine solution to break the emulsion. Alternatively, filtration through a pad of celite can be effective. |
| Product co-precipitates with byproducts upon quenching. | Similar solubility of the product and byproducts in the reaction solvent. | Try a different quenching method. For example, add the reaction mixture to a rapidly stirred volume of the quenching solution. Alternatively, consider a solvent switch before quenching. |
| Incomplete removal of N-phenyl-p-toluenesulfonamide by recrystallization. | The chosen recrystallization solvent has similar solubility for both the product and the byproduct. | Perform a solvent screen to identify a solvent system that maximizes the solubility difference. A binary solvent system may provide better selectivity. |
| Product streaks on the TLC plate during column chromatography. | The product may be too polar for the chosen eluent system, or it could be interacting strongly with the silica gel. | Increase the polarity of the eluent. If streaking persists, consider adding a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds. |
| Desired product is not precipitating from the recrystallization solvent. | The product is too soluble in the chosen solvent, or the solution is not sufficiently saturated. | Reduce the volume of the solvent by evaporation. If the product still does not precipitate, cool the solution in an ice bath or freezer. If necessary, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise. |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
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Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water (or an appropriate aqueous quench solution) with vigorous stirring.
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Precipitation/Extraction: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no solid forms, transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
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Washing: Combine the organic layers and wash sequentially with 1 M HCl (if basic impurities are present), saturated NaHCO₃ solution (if acidic impurities are present), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water).
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent selected.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 3: Purification by Column Chromatography
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Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
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Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the compounds down the column.
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Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the work-up and purification of NCTS reactions.
Caption: A logical decision tree for troubleshooting common work-up issues.
References
Technical Support Center: N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) in solution. This resource is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guide
This section addresses common issues and questions regarding the handling and stability of NCTS in solution.
Q1: My NCTS solution appears to have lost potency over a short period. What could be the cause?
A1: NCTS, while stable as a solid, is an electrophilic cyanating agent and can be reactive in solution.[1][2] Loss of potency is likely due to degradation. The stability is influenced by the solvent, pH, temperature, and presence of nucleophiles. For instance, protic solvents or trace amounts of water can lead to hydrolysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis | Prepare solutions fresh before use. If storage is necessary, use anhydrous aprotic solvents and store at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). |
| Reaction with Solvent | Avoid nucleophilic solvents. Aprotic solvents like anhydrous acetonitrile (B52724) or THF are generally preferred. Solvents like DMSO, while common, can contain water and may react with electrophilic compounds over time. |
| Elevated Temperature | Maintain solutions at low temperatures. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Presence of Contaminants | Ensure high-purity, anhydrous solvents are used. Contaminants such as water, amines, or other nucleophiles in the reaction mixture can degrade NCTS. |
Q2: I observe a precipitate forming in my NCTS stock solution upon storage. What is it and how can I prevent it?
A2: The precipitate is likely a degradation product, with N-phenyl-p-toluenesulfonamide being the most probable candidate, as it is a known byproduct of NCTS reactions.[1] This byproduct is less soluble in many organic solvents than NCTS itself.
Troubleshooting Precipitate Formation:
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Confirmation: The identity of the precipitate can be confirmed by isolating it and analyzing it using techniques like NMR or Mass Spectrometry.
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Prevention: The best prevention is to prepare NCTS solutions fresh. If a stock solution must be made, use a solvent in which both NCTS and its potential degradation products are soluble, if possible, and store under stringent anhydrous conditions at a low temperature.
Q3: My experimental results using NCTS are inconsistent. Could this be related to solution stability?
A3: Yes, inconsistent results are a classic sign of using a reagent of variable purity or concentration. If your NCTS solution is degrading, the effective concentration of the active reagent will decrease over time, leading to poor reproducibility.
Ensuring Experimental Consistency:
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Fresh is Best: Always prioritize the use of freshly prepared solutions.
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Quantify Before Use: If a stock solution is used after storage, it is good practice to quantify the NCTS concentration before use, for example, by using a quick HPLC analysis against a freshly prepared standard.
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Control Experiments: Run a control reaction with a freshly prepared NCTS solution to compare against results from stored solutions.
Experimental Protocols
Protocol 1: General Procedure for Preparing and Storing NCTS Stock Solutions
This protocol outlines the best practices for preparing and storing NCTS solutions to minimize degradation.
Materials:
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N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) solid
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Anhydrous solvent (e.g., acetonitrile, THF, or dioxane)
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Syringes and needles (oven-dried)
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Septum-capped vials (oven-dried)
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Inert gas (Argon or Nitrogen)
Procedure:
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Dry the required vials and magnetic stir bars in an oven at >100°C overnight and cool under a stream of inert gas or in a desiccator.
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Weigh the desired amount of NCTS solid directly into the vial under an inert atmosphere if possible.
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Add the anhydrous solvent via a syringe to achieve the target concentration.
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If the solution is to be stored, flush the headspace of the vial with inert gas, seal tightly with the septum cap, and wrap the cap with Parafilm®.
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Store the solution at -20°C or -80°C.
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For use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Protocol 2: Stability-Indicating HPLC Method for NCTS
This protocol provides a general framework for a reverse-phase HPLC method to separate NCTS from its primary degradation product, N-phenyl-p-toluenesulfonamide. Method optimization may be required for specific equipment and applications.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Procedure:
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Prepare a stock solution of NCTS (e.g., 1 mg/mL) in acetonitrile.
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Prepare a standard of the potential degradation product, N-phenyl-p-toluenesulfonamide, in acetonitrile.
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Inject the standards to determine their retention times.
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To assess the stability of an NCTS solution, dilute an aliquot to a suitable concentration and inject it onto the HPLC system.
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The peak area of NCTS can be monitored over time to determine the rate of degradation. The appearance of new peaks, such as that for N-phenyl-p-toluenesulfonamide, should also be monitored.
Visualizations
Caption: A general workflow for assessing the stability of NCTS in solution.
Caption: A simplified potential hydrolysis pathway for NCTS.
Caption: A decision tree for troubleshooting NCTS stability problems.
References
Troubleshooting low conversion rates in "N-Cyano-N'-phenyl-p-toluenesulfonamide" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and application of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS). This guide addresses common experimental challenges in a question-and-answer format to help you overcome low conversion rates and other issues.
Frequently Asked Questions (FAQs)
Q1: What is N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) and what are its primary applications?
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a stable, colorless solid that serves as a non-hazardous electrophilic cyanating agent.[1] It is a safer alternative to toxic reagents like cyanogen (B1215507) bromide.[1][2] Its primary applications include the synthesis of 2-aminobenzoxazoles, 2-aminobenzimidazoles, and various aryl nitriles, which are important scaffolds in drug discovery and development.[1][2]
Q2: What is the most common method for synthesizing NCTS?
The most widely used method for synthesizing NCTS is Kurzer's method. This involves the reaction of phenylurea with p-toluenesulfonyl chloride in pyridine (B92270) as a solvent.[1]
Q3: What are the main advantages of using NCTS in cyanation reactions?
NCTS offers several advantages, including:
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Safety: It is a non-hazardous reagent, avoiding the use of highly toxic cyanating agents.[1][2]
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Stability: NCTS is a bench-stable solid, making it easy to handle and store.[1]
-
Operational Simplicity: Reactions involving NCTS often have simple workup procedures and can be performed under mild conditions.[2]
-
Environmentally Benign Byproduct: The primary byproduct in cyanation reactions using NCTS is N-phenyl-p-toluenesulfonamide, which is considered environmentally benign.[1]
Troubleshooting Guide: Low Conversion Rates
Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
Q4: I am getting a low yield when synthesizing NCTS using Kurzer's method. What are the potential causes and solutions?
Low yields in the synthesis of NCTS can arise from several factors. Below is a systematic guide to troubleshooting this issue.
-
Reagent Quality:
-
Phenylurea: Ensure the phenylurea is pure and dry. Impurities can interfere with the reaction.
-
p-Toluenesulfonyl Chloride (TsCl): Use fresh, high-purity TsCl. This reagent is sensitive to moisture and can degrade over time, appearing clumpy or discolored.
-
Pyridine: Use anhydrous pyridine. The presence of water can lead to the hydrolysis of TsCl and other side reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically carried out at room temperature.[3] Exceeding this temperature can lead to the formation of side products. Ensure the reaction is adequately cooled, especially during the addition of TsCl, which can be exothermic.
-
Stoichiometry: An excess of p-toluenesulfonyl chloride is typically used.[3] However, a large excess may lead to the formation of difficult-to-remove impurities. Refer to the table below for guidance on optimizing reactant ratios.
-
Addition of Reagents: Add the p-toluenesulfonyl chloride to the solution of phenylurea in pyridine slowly and in portions to maintain control over the reaction temperature.[3]
-
-
Workup and Purification:
-
Precipitation: Ensure the reaction mixture is poured into a sufficient volume of ice-cold water to ensure complete precipitation of the product.[3]
-
Washing: Thoroughly wash the crude product with water to remove pyridine hydrochloride and other water-soluble impurities.
-
Recrystallization: Recrystallization from ethanol (B145695) is a common purification step.[3] If the yield is low after recrystallization, you may be losing product due to its solubility in the solvent. Try cooling the recrystallization mixture to a lower temperature or using a different solvent system.
-
Q5: What are the likely side products in the synthesis of NCTS?
The primary side product is N-phenyl-p-toluenesulfonamide, which can be formed if the cyano group is lost. Additionally, unreacted starting materials may be present. In the presence of moisture, p-toluenesulfonic acid can form from the hydrolysis of p-toluenesulfonyl chloride.
Cyanation Reactions Using NCTS
Q6: My cyanation reaction using NCTS is showing low conversion to the desired product. How can I troubleshoot this?
Low conversion rates in cyanation reactions with NCTS can be due to a variety of factors related to the substrate, catalyst, and reaction conditions.
-
NCTS Quality: Ensure the NCTS is pure. Impurities from its synthesis can inhibit the cyanation reaction.
-
Catalyst Activity: If a transition metal catalyst (e.g., palladium or rhodium) is used, ensure it is active.[4] Catalysts can be sensitive to air and moisture. Consider using fresh catalyst or storing it under an inert atmosphere.
-
Base Strength and Stoichiometry: For reactions requiring a base (e.g., LiHMDS), ensure the base is fresh and of the correct concentration.[2] The stoichiometry of the base is often crucial and may need to be optimized.
-
Solvent and Atmosphere: Use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) if your reaction is sensitive to air and moisture.
-
Substrate Reactivity: The electronic and steric properties of your substrate can significantly impact the reaction rate. Electron-poor or sterically hindered substrates may require longer reaction times, higher temperatures, or a more active catalyst system.
Q7: I am observing the formation of N-phenyl-p-toluenesulfonamide as a major byproduct. Why is this happening and how can I minimize it?
The formation of N-phenyl-p-toluenesulfonamide is an inherent part of the reaction mechanism where the N-CN bond of NCTS is cleaved. However, if it is the predominant product, it may indicate that the cyanation of your substrate is not proceeding efficiently. This could be due to:
-
Poor nucleophilicity of the substrate: If your substrate is not a strong enough nucleophile to attack the electrophilic cyano group, the NCTS may decompose or react with other species in the reaction mixture.
-
Steric hindrance: A sterically hindered substrate may prevent the approach of the NCTS, leading to its decomposition.
-
Suboptimal reaction conditions: The reaction conditions may not be suitable for your specific substrate. Consider screening different solvents, temperatures, and catalysts.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
| Parameter | Variation | Observed Effect on Yield | Recommended Action |
| Temperature | Low (< 20°C) | Slower reaction rate, potentially incomplete reaction | Maintain at room temperature (20-25°C). |
| High (> 30°C) | Increased formation of side products, lower yield | Use a water bath to control temperature during TsCl addition. | |
| Stoichiometry (TsCl:Phenylurea) | Low (e.g., 2:1) | Incomplete conversion of phenylurea | Use a molar excess of TsCl (e.g., 3-3.5:1).[3] |
| High (e.g., > 4:1) | Increased impurity formation, difficult purification | Optimize the excess of TsCl for your specific scale. | |
| Reaction Time | Too short | Incomplete reaction | Monitor the reaction by TLC to determine completion. |
| Too long | Potential for product degradation or side reactions | Quench the reaction once the starting material is consumed. | |
| Moisture | Present | Hydrolysis of TsCl, lower yield | Use anhydrous pyridine and dried glassware. |
Experimental Protocols
Protocol 1: Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) via Kurzer's Method
This protocol is adapted from established literature procedures.[3]
Materials:
-
Phenylurea
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylurea (e.g., 10.9 g, 80 mmol) in anhydrous pyridine (e.g., 54 mL).
-
Place the flask in a room temperature water bath to dissipate any heat generated.
-
Slowly add p-toluenesulfonyl chloride (e.g., 52.8 g, 277 mmol) in portions over 5-10 minutes with continuous stirring.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 20-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water (e.g., 400 mL) under vigorous stirring.
-
A precipitate will form. Continue stirring until the precipitation is complete.
-
Collect the crude product by vacuum filtration and wash it thoroughly with plenty of water to remove any residual pyridine and pyridine hydrochloride.
-
Recrystallize the crude product from ethanol to obtain pure N-Cyano-N'-phenyl-p-toluenesulfonamide as a colorless solid.
-
Dry the purified product under vacuum. A typical yield is around 76%.[3]
Visualizations
Caption: Experimental workflow for the synthesis of NCTS and a logical approach to troubleshooting low yields.
Caption: Key components and potential failure points in NCTS-mediated cyanation reactions.
References
Validation & Comparative
A Comparative Guide to Cyanating Agents: N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) vs. Traditional Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. The choice of cyanating agent is a critical decision, balancing reactivity, selectivity, safety, and operational efficiency. This guide provides an objective comparison of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), a modern electrophilic cyanating agent, with traditional and other contemporary alternatives. This analysis is supported by experimental data to inform reagent selection for your specific synthetic needs.
At a Glance: Key Properties and Safety
A primary driver for the development of alternatives to traditional cyanating agents like cyanogen (B1215507) bromide (BrCN) is the significant safety risk associated with them. NCTS presents a more favorable safety profile, being a bench-stable solid that is less toxic and easier to handle.
| Feature | N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) | Cyanogen Bromide (BrCN) | Tosyl Cyanide (TsCN) |
| Physical State | Colorless, bench-stable solid[1] | Volatile solid/gas[2] | Solid |
| Toxicity | Harmful if swallowed, causes skin and eye irritation[3] | Fatal if swallowed, in contact with skin, or inhaled[4][5][6] | Causes severe skin burns and eye damage |
| Handling | Standard laboratory PPE recommended[3] | Extreme caution, fume hood or glove box required; reacts with moisture to release HCN[4][5][6] | Moisture sensitive, handle with care[7] |
| Byproducts | Environmentally benign N-phenyl-p-toluenesulfonamide[1] | Alkyl bromides and other toxic byproducts | Sulfinates and other sulfur-containing compounds |
Performance Comparison: Electrophilic Cyanation
NCTS has emerged as a versatile and effective electrophilic cyanating agent, particularly in transition-metal-catalyzed C-H functionalization and cyanation of organometallic reagents.
Palladium-Catalyzed Cyanation of Aryl Halides
The palladium-catalyzed cyanation of aryl halides is a widely used transformation. NCTS has proven to be an efficient cyanide source in this context, often under milder conditions than those required for traditional cyanide salts.
Table 1: Comparison of Cyanating Agents in the Palladium-Catalyzed Cyanation of Aryl Bromides
| Aryl Bromide Substrate | Cyanating Agent | Catalyst/Conditions | Yield (%) | Reference |
| 4-Bromotoluene | NCTS | PdCl2, EtOH, 80 °C | 93 | [8] |
| 4-Bromoanisole | NCTS | PdCl2, EtOH, 80 °C | 95 | [8] |
| 4-Bromobenzonitrile | NCTS | PdCl2, EtOH, 80 °C | 89 | [8] |
| 4-Bromotoluene | K4[Fe(CN)6] | Pd/C, PPh3, K2CO3, formamide, 130 °C | ~90 | [9] |
| 4-Bromoanisole | K4[Fe(CN)6] | Pd/C, PPh3, K2CO3, formamide, 130 °C | ~92 | [9] |
| 4-Bromobenzonitrile | K4[Fe(CN)6] | Pd/C, PPh3, K2CO3, formamide, 130 °C | ~85 | [9] |
Note: Direct comparison is challenging due to variations in reported reaction conditions. The data presented is collated from different sources to provide a general performance overview.
Lewis Acid-Catalyzed Cyanation of Indoles
NCTS, in the presence of a Lewis acid, provides an excellent method for the regioselective cyanation of electron-rich heterocycles like indoles and pyrroles. This transformation is often high-yielding and avoids the use of transition metals.
Table 2: Lewis Acid-Catalyzed C3-Cyanation of Indoles with NCTS
| Indole (B1671886) Substrate | Lewis Acid/Conditions | Yield (%) | Reference |
| Indole | BF3·OEt2, DCE, 80 °C, 12 h | 85 | [10][11] |
| 2-Methylindole | BF3·OEt2, DCE, 80 °C, 12 h | 82 | [10][11] |
| 5-Bromoindole | BF3·OEt2, DCE, 80 °C, 12 h | 78 | [10][11] |
| 5-Nitroindole | BF3·OEt2, DCE, 80 °C, 12 h | 75 | [10][11] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of Aryl Halides with NCTS
Workflow Diagram
Caption: General experimental workflow for the palladium-catalyzed cyanation of aryl halides.
Methodology:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS, 1.2-1.5 equiv), the palladium catalyst (e.g., PdCl2, 1-5 mol%), and a suitable solvent (e.g., ethanol, toluene, or dioxane).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (typically 12-24 hours).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired aryl nitrile.
General Procedure for Lewis Acid-Catalyzed Cyanation of Indoles with NCTS
Catalytic Cycle
Caption: Simplified catalytic cycle for the palladium-catalyzed cyanation of aryl halides using NCTS.
Methodology:
-
Reaction Setup: To a solution of the indole (1.0 equiv) in a dry solvent (e.g., 1,2-dichloroethane, DCE), N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS, 1.1-1.5 equiv) is added.
-
Catalyst Addition: A Lewis acid catalyst (e.g., BF3·OEt2, 10-20 mol%) is added to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to the specified temperature (often 80 °C) and stirred until the starting material is consumed, as monitored by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to yield the 3-cyanoindole (B1215734) product.
Conclusion
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) stands out as a superior alternative to traditional cyanating agents like cyanogen bromide, primarily due to its enhanced safety profile and ease of handling.[1] Experimental data indicates that NCTS is a highly effective electrophilic cyanating agent for a range of transformations, including the palladium-catalyzed cyanation of aryl halides and the Lewis acid-catalyzed cyanation of indoles, often providing good to excellent yields.[8][10][11] While direct, side-by-side quantitative comparisons with other reagents under identical conditions are not always available, the existing literature strongly supports the utility of NCTS in modern organic synthesis. Its environmentally benign byproduct is an additional advantage. For researchers seeking a safer and versatile cyanating agent, NCTS represents a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Quantitative yield comparison of different electrophilic cyanating reagents
A Comparative Guide to Electrophilic Cyanating Reagents for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate cyanating reagent is a critical decision that impacts reaction efficiency, safety, and scalability. This guide provides an objective comparison of the performance of common electrophilic cyanating reagents, supported by experimental data, to aid in this selection process.
The introduction of a cyano group is a fundamental transformation in organic synthesis, as nitriles are versatile intermediates that can be converted into a wide array of functional groups, including amines, amides, carboxylic acids, and tetrazoles. Electrophilic cyanation, the transfer of a "CN+" equivalent to a nucleophile, offers a powerful strategy for forming carbon-carbon and carbon-nitrogen bonds. This guide focuses on a quantitative yield comparison of several widely used electrophilic cyanating reagents.
Quantitative Yield Comparison
The following tables summarize the reported yields for various electrophilic cyanating reagents across different classes of substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and analytical methods. However, this compilation provides a valuable overview of the general efficacy of each reagent.
Table 1: Cyanation of Amines
| Reagent | Substrate | Product | Yield (%) | Reference |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Substituted 2-aminophenols | 2-Aminobenzoxazole (B146116) derivatives | up to 96 | [1] |
| This compound (NCTS) | Benzene-1,2-diamine | 2-Aminobenzimidazole derivatives | up to 96 | [1] |
| Cyanogen (B1215507) Bromide (BrCN) | Allylic tertiary amines | Cyanamides | up to 86 | [2][3] |
| Trimethylsilyl cyanide (TMSCN) / NaClO (bleach) | Secondary amines | Disubstituted cyanamides | High | [4][5] |
| 5-(cyano)dibenzothiophenium triflate | Various amines | Cyanamides | 27-99 | [6] |
Table 2: Cyanation of Aromatic Compounds
| Reagent | Substrate | Product | Yield (%) | Reference |
| Activated Aryl Cyanates / AlCl₃/HCl | Anisole | 4-Methoxybenzonitrile | 84 | [7] |
| Activated Aryl Cyanates / AlCl₃/HCl | Toluene | p-Tolunitrile | Good | [8] |
| This compound (NCTS) | (Hetero)aryl Grignard reagents | (Hetero)aryl nitriles | Good-Excellent | [9] |
| This compound (NCTS) | Indoles/Pyrroles (with BF₃·OEt₂) | 3-Cyanoindoles/2-Cyanopyrroles | Good | [9] |
| Tosyl Cyanide (TsCN) | 2,5-Dichlorothiophene (via magnesiation) | 2,5-Dichloro-3-cyanothiophene | 73 | [10] |
Table 3: Cyanation of Carbonyl Compounds and Other Nucleophiles
| Reagent | Substrate | Product | Yield (%) | Reference |
| Tosyl Cyanide (TsCN) | 1,3-Dicarbonyl compounds | α-Cyano-1,3-dicarbonyls | Good-Excellent | [10][11] |
| Tosyl Cyanide (TsCN) | Ketones (SmI₂/KHMDS mediated) | 3-Cyano-chroman-4-ones (two steps) | up to 77 | [10] |
| 5-(cyano)dibenzothiophenium triflate | Sulfur and Carbon nucleophiles | Cyanated products | 27-99 | [6] |
Reagent Profiles and Reaction Mechanisms
A brief overview of the most common electrophilic cyanating reagents is provided below, along with a generalized mechanistic pathway.
-
This compound (NCTS): A stable, crystalline solid that is considered a safer alternative to traditional cyanating agents like cyanogen halides.[1][9] It is effective for the cyanation of a wide range of nucleophiles, including amines, carbanions (Grignard reagents), and electron-rich heterocycles.[1][9][12] The byproduct, N-phenyl-p-toluenesulfonamide, is environmentally benign.[9]
-
Tosyl Cyanide (TsCN): A versatile reagent used for the electrophilic cyanation of various substrates, including aromatic compounds and carbonyls.[13] It is particularly effective for the α-cyanation of ketones and other carbonyl compounds under mild conditions.[10][13]
-
Cyanogen Bromide (BrCN): A traditional and highly reactive cyanating agent.[5] While effective, it is highly toxic and has a high vapor pressure, posing significant safety risks.[5][14] It is commonly used for the N-cyanation of amines.[2][5]
-
Trimethylsilyl cyanide (TMSCN) with an Oxidant: This in situ generation of an electrophilic cyanating species, often proposed to be cyanogen chloride, from TMSCN and an oxidant like sodium hypochlorite (B82951) (bleach) offers a safer alternative to handling toxic cyanogen halides directly.[4][5][15] This method has been successfully applied to the N-cyanation of secondary amines.[4][5]
-
Aryl Cyanates: These reagents can be used for the electrophilic cyanation of electron-rich aromatic compounds in the presence of a Lewis acid.[7][8]
The general mechanism for electrophilic cyanation involves the attack of a nucleophile on the electrophilic carbon atom of the cyanating reagent, leading to the transfer of the cyano group and the departure of a leaving group.
Figure 1: Generalized mechanism of electrophilic cyanation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key electrophilic cyanation reactions.
Protocol 1: Synthesis of 2-Aminobenzoxazoles using NCTS
This protocol is adapted from the work of Kasthuri et al. for the synthesis of 2-aminobenzoxazole derivatives.[1]
-
Reaction Setup: To a stirred solution of substituted 2-aminophenol (B121084) (1.0 mmol) in dry THF (10 mL) under a nitrogen atmosphere at 0 °C, add lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 2.2 mmol) dropwise.
-
Addition of NCTS: After stirring for 30 minutes at the same temperature, add a solution of this compound (NCTS) (1.1 mmol) in dry THF (5 mL).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for the time specified in the literature (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (15 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aminobenzoxazole derivative.
Protocol 2: N-Cyanation of Allylic Tertiary Amines with Cyanogen Bromide
This protocol is based on the method described by Liang et al. for the synthesis of cyanamides from allylic tertiary amines.[2]
-
Reaction Setup: To a solution of the allylic tertiary amine (1.0 mmol) in anhydrous chloroform (B151607) (5 mL) in a flask under a nitrogen atmosphere, add cyanogen bromide (1.2 mmol).
-
Reaction Progression: Stir the reaction mixture at room temperature for the time indicated in the original report (e.g., 12 hours). Monitor the reaction by TLC.
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the corresponding cyanamide.
Experimental Workflow
The following diagram illustrates a typical workflow for an electrophilic cyanation experiment, from reaction setup to product characterization.
References
- 1. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using this compound (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 2. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
- 5. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Tosyl Cyanide (TsCN)|CAS 19158-51-1|Supplier [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) in Complex Molecule Synthesis
In the intricate field of complex molecule synthesis, the choice of reagents for specific functional group transformations is paramount to achieving high yields and selectivities. For the introduction of a nitrile moiety, a versatile functional group that serves as a precursor to amines, amides, carboxylic acids, and tetrazoles, various electrophilic cyanating agents have been developed. This guide provides a comparative analysis of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) , a prominent electrophilic cyanating agent, with its alternatives, focusing on selectivity, safety, and application in the synthesis of complex molecules.
NCTS has gained significant attention as a user-friendly, bench-stable, and safer alternative to traditional, highly toxic cyanating agents like cyanogen (B1215507) halides.[1][2] Its crystalline solid form (mp 85–87 °C) and the fact that its synthesis does not require toxic precursors make it an attractive choice in modern organic synthesis.[1][2]
Performance and Selectivity Comparison
The utility of an electrophilic cyanating agent is defined by its ability to selectively react with a target functional group in a polyfunctional molecule. NCTS has demonstrated remarkable selectivity in various transformations.
Cyanation of Heterocycles: Indoles and Pyrroles
A significant application of NCTS is the direct C-H cyanation of electron-rich heterocycles like indoles and pyrroles. This reaction, typically catalyzed by a Lewis acid such as BF₃·OEt₂, exhibits excellent regioselectivity, affording 3-cyanoindoles and 2-cyanopyrroles in high yields.[1] This high regioselectivity is a key advantage in the synthesis of complex natural products and pharmaceutical intermediates where precise functionalization is crucial.
dot
Caption: Logical relationship of cyanating agents to substrates and products.
Cyanation of Organometallic Reagents
NCTS is an effective reagent for the cyanation of organometallic species, such as Grignard reagents. This reaction provides a straightforward route to aryl and heteroaryl nitriles.[1] The reaction proceeds under mild conditions and tolerates a variety of functional groups. While direct comparative data is sparse, the performance of NCTS is generally considered comparable to or better than other electrophilic cyanating agents in this context.
Comparison with Alternative Electrophilic Cyanating Agents
The primary alternatives to NCTS include p-Toluenesulfonyl cyanide (TsCN), N-cyanobenzimidazole, and the highly toxic cyanogen halides (e.g., CNBr).
| Reagent | Properties | Safety and Handling | Selectivity Profile |
| NCTS | Bench-stable, crystalline solid.[1] | Considered a safer, less toxic alternative to traditional cyanating agents. The byproduct, N-phenyl-p-toluenesulfonamide, is environmentally benign.[1] | Excellent regioselectivity in the C-H cyanation of indoles and pyrroles.[1] Effective for cyanation of Grignard reagents.[1] |
| TsCN | Crystalline solid. | Less toxic than cyanogen halides but still requires careful handling.[3] | Effective for the cyanation of a variety of organomagnesium compounds and α-cyanation of carbonyl compounds.[3] |
| N-cyanobenzimidazole | Solid reagent. | Safer than cyanogen halides. | Used for the synthesis of aryl- and heteroarylnitriles from Grignard reagents.[1] |
| Cyanogen Bromide | Highly toxic gas or volatile liquid. | Poses significant safety risks and requires specialized handling procedures.[4] | Highly reactive, often used for the synthesis of cyanamides and thiocyanates but can lack selectivity in complex substrates. |
Table 1. Comparison of Properties, Safety, and Selectivity of Electrophilic Cyanating Agents.
Quantitative Performance Data
The following tables summarize available quantitative data for the cyanation of representative substrates with NCTS and its alternatives. It is important to note that reaction conditions may vary between studies, which can influence yields.
| Substrate (Indole) | Cyanating Agent | Catalyst / Conditions | Yield (%) | Reference |
| Indole (B1671886) | NCTS | BF₃·OEt₂, CH₂Cl₂, rt, 2h | 92 | [1] |
| 2-Methylindole | NCTS | BF₃·OEt₂, CH₂Cl₂, rt, 2h | 95 | [1] |
| 5-Bromoindole | NCTS | BF₃·OEt₂, CH₂Cl₂, rt, 2h | 89 | [1] |
| 5-Nitroindole | NCTS | BF₃·OEt₂, CH₂Cl₂, rt, 2h | 75 | [1] |
Table 2. Yields for the BF₃·OEt₂-Catalyzed Cyanation of Indoles with NCTS.
| Nucleophile | Cyanating Agent | Conditions | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | N-cyanobenzimidazole | THF, 0 °C to rt | Benzonitrile | 92 | [5] |
| 4-Methylphenylmagnesium bromide | N-cyanobenzimidazole | THF, 0 °C to rt | 4-Methylbenzonitrile | 94 | [5] |
| 2-Thienylmagnesium chloride | N-cyanobenzimidazole | THF, 0 °C to rt | Thiophene-2-carbonitrile | 85 | [5] |
| N-Methylaniline | 1-Cyanoimidazole | DMA, 100 °C, 24h | N-cyano-N-methylaniline | 89 | [6] |
| Thiophenol | 1-Cyanoimidazole | CH₂Cl₂, rt, 24h | Phenyl thiocyanate | 63 | [6] |
Table 3. Yields for Cyanation Reactions with Alternative Reagents.
Experimental Protocols
General Procedure for the BF₃·OEt₂-Catalyzed Cyanation of Indoles with NCTS
This protocol is adapted from the work of Wang and coworkers.[1]
dot
Caption: A typical experimental workflow for the cyanation of indoles using NCTS.
Materials:
-
Indole derivative (1.0 mmol)
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.2 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the indole derivative (1.0 mmol) and NCTS (1.2 mmol).
-
Add anhydrous dichloromethane (10 mL) and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (1.5 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyanoindole.
Reaction Mechanism
The generally accepted mechanism for electrophilic cyanation with reagents like NCTS involves the nucleophilic attack of the substrate on the electrophilic carbon of the nitrile group. In the case of Lewis acid-catalyzed C-H cyanation of indoles, the Lewis acid activates the NCTS, making the cyano group more electrophilic. The electron-rich indole then attacks the cyano carbon, followed by deprotonation and rearomatization to yield the cyanated product.
dot
Caption: Proposed mechanism for the Lewis acid-catalyzed cyanation of indole with NCTS.
Conclusion
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) stands out as a highly effective and selective electrophilic cyanating agent for complex molecule synthesis. Its key advantages lie in its stability, ease of handling, and superior safety profile compared to traditional reagents. The high regioselectivity observed in the C-H cyanation of heterocycles makes it particularly valuable for late-stage functionalization in drug discovery and natural product synthesis. While direct quantitative comparisons with all alternatives are not always available in the literature, the consistently high yields and selectivities reported for NCTS make it a preferred choice for researchers seeking a reliable and user-friendly method for the introduction of the nitrile functionality.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using this compound (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Guide to HPLC Method Validation for Monitoring N-Cyano-N'-phenyl-p-toluenesulfonamide Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to ensuring product quality, optimizing yield, and minimizing impurities. In the context of reactions involving N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), a versatile and non-hazardous electrophilic cyanating agent, High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical tool.[1][2] This guide provides a comprehensive comparison of HPLC methods for monitoring NCTS reactions, supported by detailed experimental protocols and validation data.
Alternative Analytical Techniques
While HPLC is often the method of choice for its high sensitivity and specificity, other techniques can also be employed for reaction monitoring.[3] A comparison with Thin-Layer Chromatography (TLC) is presented below.
Table 1: Comparison of HPLC and TLC for Reaction Monitoring
| Parameter | HPLC (High-Performance Liquid Chromatography) | TLC (Thin-Layer Chromatography) |
| Principle | Differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | Differential partitioning between a stationary phase on a plate and a liquid mobile phase via capillary action.[4] |
| Sensitivity | High (ng to pg levels) | Low to moderate (µg to ng levels) |
| Quantification | Highly accurate and precise | Semi-quantitative at best |
| Resolution | Excellent separation of complex mixtures | Lower resolution, potential for overlapping spots |
| Analysis Time | 5-30 minutes per sample | Rapid screening of multiple samples simultaneously |
| Cost | High initial instrument cost, moderate solvent consumption | Low cost for plates and solvents[4] |
| Typical Use | Quantitative analysis of reaction progress, impurity profiling, and final product purity. | Rapid qualitative check of reaction completion and identification of major components.[5] |
HPLC Method Validation for N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) Analysis
A robust HPLC method is essential for the reliable monitoring of reactions involving NCTS. The validation of such a method ensures its suitability for the intended purpose. The following sections detail a typical reversed-phase HPLC (RP-HPLC) method and its validation according to the International Council for Harmonisation (ICH) guidelines.[6]
Proposed HPLC Method
A reversed-phase HPLC method is generally suitable for the analysis of sulfonamide compounds.[7][8]
Table 2: Proposed RP-HPLC Method Parameters for NCTS Analysis
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Method Validation Parameters
The following tables summarize the key validation parameters and typical acceptance criteria for an HPLC method intended for reaction monitoring.
Table 3: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 4: Linearity
| Parameter | Acceptance Criteria |
| Concentration Range | e.g., 1-100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 5: Accuracy
| Parameter | Acceptance Criteria |
| Recovery (%) | 98.0% - 102.0% |
Table 6: Precision
| Parameter | Acceptance Criteria |
| Repeatability (Intra-day Precision, RSD) | ≤ 2.0% |
| Intermediate Precision (Inter-day Precision, RSD) | ≤ 2.0% |
Table 7: Specificity
| Parameter | Acceptance Criteria |
| Peak Purity | The peak for NCTS should be free from co-eluting impurities. |
| Resolution | The NCTS peak should be well-resolved from other components in the reaction mixture. |
Table 8: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Description |
| LOD | The lowest concentration of analyte that can be detected. |
| LOQ | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of NCTS reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity, accuracy, and precision studies.
Sample Preparation from Reaction Mixture
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.
-
Quench the reaction if necessary (e.g., by dilution in a cold solvent).
-
Dilute the sample with the mobile phase to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
Visualizations
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for monitoring NCTS reactions.
Caption: Workflow for HPLC Method Validation.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between different analytical techniques in the context of reaction monitoring and product analysis.
Caption: Relationship of Analytical Techniques.
References
- 1. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using this compound (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. ymerdigital.com [ymerdigital.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of N-(m-Hydroxyphenyl)-p-toluenesulphonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
The Evolving Landscape of Cyanation: A Cost-Benefit Analysis of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision, balancing efficiency, cost, and safety. In the realm of cyanation reactions—a cornerstone of organic synthesis for introducing the versatile nitrile group—N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a compelling alternative to traditional, highly toxic cyanating agents. This guide provides an objective comparison of NCTS with its alternatives, supported by available data, to inform strategic decisions in process development and manufacturing.
NCTS is a bench-stable, crystalline solid that serves as an electrophilic cyanating agent.[1][2] Its rising prominence is largely due to its favorable safety profile, circumventing the use of volatile and highly toxic reagents like cyanogen (B1215507) halides or metal cyanides.[2] Furthermore, NCTS can be readily synthesized on a large scale from inexpensive starting materials, making it an economically viable option for industrial applications.[3][4] The primary byproduct of reactions involving NCTS is N-phenyl-p-toluenesulfonamide, which is considered environmentally benign.[2]
Performance Comparison of Cyanating Agents
The choice of a cyanating agent significantly impacts reaction yield, scope, and operational complexity. While traditional nucleophilic cyanides like potassium cyanide (KCN) and zinc cyanide (Zn(CN)₂) are highly reactive, they pose significant handling risks and generate hazardous waste streams. Electrophilic cyanating agents, such as NCTS and p-toluenesulfonyl cyanide (TsCN), offer a safer approach, though their reactivity profiles differ.
Below is a comparative summary of key cyanating agents. Please note that direct, side-by-side comparative data under identical conditions is limited in the literature; therefore, the following tables are compiled from various sources to provide a general overview.
| Reagent | Type | Key Advantages | Key Disadvantages |
| N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic | Bench-stable solid, safer to handle, environmentally benign byproduct, can be prepared from inexpensive precursors.[1][2][3][4] | May require catalyst and specific reaction conditions for optimal reactivity. |
| Potassium Cyanide (KCN) | Nucleophilic | High reactivity, low cost. | Extremely toxic, moisture-sensitive (releases HCN gas), requires stringent safety protocols and expensive waste disposal. |
| Zinc Cyanide (Zn(CN)₂) | Nucleophilic | Less acutely toxic than KCN, often used in palladium-catalyzed cyanations. | Still a toxic cyanide source requiring careful handling and disposal. |
| Trimethylsilyl Cyanide (TMSCN) | Nucleophilic | Versatile reagent for the cyanation of a wide range of substrates. | Moisture-sensitive, toxic, and relatively expensive. |
| p-Toluenesulfonyl Cyanide (TsCN) | Electrophilic | Commercially available, effective for α-cyanation of activated methylene (B1212753) compounds.[3] | Can be toxic and requires careful handling. |
| N-Cyanobenzimidazole | Electrophilic | Effective for cyanation of Grignard reagents.[3] | Can be more expensive and less readily available in bulk. |
Cost-Benefit Analysis: A Quantitative Overview
A holistic cost-benefit analysis extends beyond the initial purchase price of the reagent to include the costs associated with handling, safety measures, and waste disposal.
Table 1: Reagent and Starting Material Cost Comparison
| Chemical | Role | Price per kg (Approx. USD) | Supplier/Source |
| N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) | Reagent | Varies; request quote from suppliers | AChemBlock, Apollo Scientific |
| Phenylurea | NCTS Precursor | $194 | Sigma-Aldrich (for 500g) |
| p-Toluenesulfonyl chloride | NCTS Precursor | ~$464 | Sigma-Aldrich |
| Potassium Cyanide (KCN) | Alternative Reagent | $357 | Telematique |
| Zinc Cyanide (Zn(CN)₂) | Alternative Reagent | ~$122 | SD Fine-Chem (for 500g) |
| Trimethylsilyl Cyanide (TMSCN) | Alternative Reagent | ~$18,000 | IndiaMART |
| p-Toluenesulfonyl Cyanide (TsCN) | Alternative Reagent | Varies; $89.20 for 1g | Sigma-Aldrich |
| N-Cyanobenzimidazole | Alternative Reagent | Varies; $271 for 5g | Sigma-Aldrich |
Table 2: Comparative Reaction Data for Cyanation of Aryl Halides
| Reagent | Catalyst/Conditions | Substrate Scope | Typical Yields | Reference |
| NCTS | Rhodium catalyst | Aryl and Alkenyl Boronic Acids | Moderate to Excellent | [2] |
| NCTS | Lewis Acid (BF₃·OEt₂) | Indoles and Pyrroles | Good | [2] |
| NCTS | Grignard reagents | (Hetero)aryl bromides | Good to Excellent | [3] |
| KCN/Zn(CN)₂ | Palladium catalyst | Aryl halides | Good to Excellent | [5] |
Table 3: Estimated Downstream Costs
| Cost Factor | Traditional Cyanides (e.g., KCN) | NCTS |
| Waste Disposal | High; specialized treatment required for cyanide-containing waste streams. | Low; byproduct is environmentally benign and may not require specialized disposal. |
| Safety Measures | Extensive; requires isolated environments, specialized PPE, continuous monitoring, and rigorous training. | Standard; handled with typical laboratory precautions for chemical reagents. |
| Employee Training | Specialized training for handling highly toxic materials and emergency response. | Standard chemical handling training. |
Experimental Protocols
Large-Scale Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
The synthesis of NCTS can be achieved on a large scale using Kurzer's method from inexpensive starting materials.[2]
Materials:
-
Phenylurea
-
p-Toluenesulfonyl chloride
-
Pyridine (solvent)
Procedure: A detailed, step-by-step protocol for a kilogram-scale synthesis is not readily available in the public domain and would need to be developed and optimized based on laboratory-scale procedures. The general procedure involves the reaction of phenylurea with p-toluenesulfonyl chloride in pyridine. The reaction mixture is typically stirred at room temperature, followed by precipitation of the product upon addition of water. The crude product can then be purified by recrystallization.
General Protocol for Rhodium-Catalyzed Cyanation of an Aryl Boronic Acid using NCTS
Materials:
-
Aryl boronic acid
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)
-
[Rh(OH)(cod)]₂ (catalyst)
-
Solvent (e.g., dioxane)
Procedure:
-
To a reaction vessel, add the aryl boronic acid, NCTS (1.2 equivalents), and the rhodium catalyst (e.g., 1-5 mol%).
-
Add the solvent and stir the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
The crude product can be purified by column chromatography.
Visualizing the Cost-Benefit Analysis Workflow
The following diagram illustrates the logical workflow for conducting a cost-benefit analysis when selecting a cyanating agent for large-scale synthesis.
Caption: Workflow for cost-benefit analysis of cyanating agents.
Conclusion
The selection of a cyanating agent for large-scale synthesis is a multifaceted decision. While traditional cyanide salts may offer high reactivity and low initial cost, the substantial expenses and risks associated with their handling and waste disposal cannot be overlooked. N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) presents a compelling alternative with significant advantages in safety and environmental impact. Its synthesis from inexpensive precursors further enhances its economic viability for industrial applications. For organizations prioritizing a holistic approach to cost-effectiveness that encompasses operational safety and environmental responsibility, NCTS represents a significant step forward in the field of large-scale cyanation. Further process optimization and the development of detailed large-scale synthesis protocols will undoubtedly solidify the position of NCTS as a go-to reagent for modern chemical manufacturing.
References
N-Cyano-N'-phenyl-p-toluenesulfonamide: A Safer and Milder Alternative to Metal Cyanides for Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the nitrile functional group is a cornerstone transformation in organic synthesis, providing a versatile precursor for amines, amides, carboxylic acids, and various heterocyclic compounds. For decades, this transformation has been dominated by the use of highly toxic metal cyanides such as potassium cyanide (KCN) and sodium cyanide (NaCN). While effective, the inherent dangers associated with these reagents, including the potential for lethal exposure and the generation of hazardous waste, have driven the search for safer alternatives. N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a promising candidate, offering a bench-stable, less toxic, and user-friendly electrophilic cyanating reagent. This guide provides an objective comparison of NCTS with traditional metal cyanides, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Performance Comparison: NCTS vs. Metal Cyanides
The efficacy of a cyanating agent is a critical factor in its adoption. The following tables summarize the performance of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) in comparison to a common metal cyanide, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a less toxic alternative to simple alkali metal cyanides, in the palladium-catalyzed cyanation of aryl halides.
Table 1: Palladium-Catalyzed Cyanation of Aryl Bromides with NCTS
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbenzonitrile | 85 |
| 2 | 4-Bromoanisole | 4-Methoxybenzonitrile | 82 |
| 3 | 4-Bromobenzonitrile | 1,4-Dicyanobenzene | 78 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | 92 |
| 5 | 1-Bromo-4-fluorobenzene | 4-Fluorobenzonitrile | 88 |
Reaction conditions are detailed in the Experimental Protocols section.
Table 2: Palladium-Catalyzed Cyanation of Aryl Halides with Potassium Hexacyanoferrate(II)
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbenzonitrile | 93 |
| 2 | 4-Chloroanisole | 4-Methoxybenzonitrile | 91 |
| 3 | 4-Chlorobenzonitrile | 1,4-Dicyanobenzene | 85 |
| 4 | 1-Chloro-4-nitrobenzene | 4-Nitrobenzonitrile | 95 |
| 5 | 1-Bromo-3-fluorobenzene | 3-Fluorobenzonitrile | 89 |
Reaction conditions are detailed in the Experimental Protocols section.
While a direct side-by-side comparison with highly toxic KCN under identical modern catalytic conditions is limited in published literature due to safety concerns, historical data and the known reactivity of KCN suggest it can provide high yields. However, the operational simplicity and enhanced safety profile of NCTS often outweigh a marginal difference in yield for many applications.
Safety and Toxicity Profile
A primary driver for the adoption of NCTS is its significantly improved safety profile compared to traditional metal cyanides.
Table 3: Comparison of Safety and Toxicity Data
| Parameter | N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) | Potassium Cyanide (KCN) |
| Physical State | White to off-white crystalline solid.[1] | White crystalline solid.[2][3] |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1] | Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life with long lasting effects.[4] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] A specific LD50 value is not readily available in public literature. | Fatal if swallowed.[4] Estimated human lethal dose is 200-300 mg.[2] |
| Handling Precautions | Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[1] | Do not breathe dust. Avoid contact with skin and eyes. Use only in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment, including cyanide-specific gloves and a respirator.[4] |
| In case of Exposure | Move to fresh air. Flush skin and eyes with water. Seek medical attention.[1] | Immediate medical attention is critical. Use of a cyanide antidote kit may be necessary. Remove contaminated clothing and wash skin thoroughly.[4] |
| Byproducts | N-phenyl-p-toluenesulfonamide, an environmentally benign compound.[5] | Metal cyanide waste, which is highly toxic and requires specialized disposal procedures. |
The stark contrast in toxicity and handling requirements underscores the significant safety advantages of using NCTS. The risk of accidental poisoning is dramatically reduced, and the generation of hazardous waste is minimized.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology.
Palladium-Catalyzed Cyanation of Aryl Bromides using NCTS
General Procedure:
A mixture of the aryl bromide (1.0 mmol), N-Cyano-N'-phenyl-p-toluenesulfonamide (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and Zn(CN)₂ (0.2 mmol) in anhydrous 1,4-dioxane (B91453) (5 mL) is stirred under an argon atmosphere. The reaction mixture is heated at 100 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate (B1210297), and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding aryl nitrile.
Palladium-Catalyzed Cyanation of Aryl Halides using Potassium Hexacyanoferrate(II)
General Procedure: [6]
In a reaction tube, the aryl halide (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 mmol), palladium acetate (Pd(OAc)₂) (2 mol %), a suitable phosphine (B1218219) ligand (e.g., CM-phos, 4 mol %), and sodium carbonate (Na₂CO₃) (0.125 mmol) are combined. A 1:1 mixture of acetonitrile (B52724) and water (2 mL total volume) is added. The tube is sealed and the mixture is stirred vigorously at 70 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired aryl nitrile.
Reaction Mechanisms and Workflows
Visualizing the proposed reaction pathways and experimental workflows can aid in understanding and implementing these synthetic methods.
Caption: Proposed catalytic cycle for the Pd-catalyzed cyanation using NCTS.
The reaction is believed to proceed through a standard palladium-catalyzed cross-coupling cycle. The active Pd(0) catalyst undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then reacts with NCTS in a transmetalation-like step to form an aryl palladium cyanide intermediate. Finally, reductive elimination yields the desired aryl nitrile and regenerates the Pd(0) catalyst.
Caption: General experimental workflow for cyanation using NCTS.
Conclusion
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) presents a compelling alternative to traditional, highly toxic metal cyanides for the synthesis of aryl nitriles. Its favorable safety profile, ease of handling as a bench-stable solid, and the generation of benign byproducts make it an attractive choice for modern organic synthesis, particularly in industrial and pharmaceutical settings where safety and environmental considerations are paramount. While reaction conditions may require optimization for specific substrates, the significant reduction in risk and operational complexity associated with NCTS positions it as a valuable tool for researchers and drug development professionals. The adoption of milder cyanating agents like NCTS represents a significant step towards greener and safer chemical synthesis.
References
The Efficacy of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) in Late-Stage Functionalization: A Comparative Guide
In the landscape of modern drug discovery and development, the ability to introduce functional groups into complex molecules at a late stage is of paramount importance. This approach, known as late-stage functionalization (LSF), allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, thereby accelerating the identification of lead compounds. The introduction of a cyano group is a particularly valuable LSF strategy, as the nitrile moiety can serve as a versatile synthetic handle or as a key pharmacophore itself. This guide provides a comprehensive comparison of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), a bench-stable and less toxic electrophilic cyanating agent, with other common cyanation reagents, supported by experimental data and detailed protocols.
NCTS: A Safer and More Versatile Alternative
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a promising reagent for cyanation reactions, offering significant advantages over traditional, highly toxic cyanide sources such as potassium cyanide (KCN) and zinc cyanide (Zn(CN)₂).[1][2] NCTS is a stable, crystalline solid that can be handled safely in a standard laboratory setting.[3] Its application in transition-metal-catalyzed reactions, particularly with palladium and rhodium, has enabled the efficient cyanation of a wide range of substrates, including arenes, heteroarenes, and aryl halides, under relatively mild conditions.[4][5][6]
Performance Comparison of Cyanating Agents
The choice of a cyanating agent is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, and safety. Below is a comparative overview of NCTS against other commonly used reagents.
Table 1: Comparison of Cyanating Agents for Late-Stage Functionalization
| Cyanating Agent | Typical Catalyst/Conditions | Advantages | Disadvantages |
| N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) | Pd or Rh catalysts, often with a silver co-catalyst, temperatures ranging from 80-120 °C.[6][7] | Bench-stable solid, less toxic, good functional group tolerance, suitable for C-H cyanation.[3] | May require higher temperatures and catalyst loadings compared to some nucleophilic cyanides. |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd catalysts, often in aqueous or biphasic solvent systems, temperatures from 70-140 °C.[8][9][10][11] | Non-toxic, inexpensive, readily available. | Often requires higher reaction temperatures, can have solubility issues in organic solvents.[11][12] |
| Zinc Cyanide (Zn(CN)₂) | Pd or Ni catalysts, various solvents, room temperature to elevated temperatures. | Generally good yields and functional group tolerance. | Highly toxic, requires careful handling. |
| Potassium Cyanide (KCN) | Pd catalysts, various conditions. | High reactivity. | Extremely toxic, moisture sensitive (releases HCN gas). |
Table 2: Substrate Scope and Yield Comparison for Palladium-Catalyzed Cyanation of Aryl Halides
| Substrate | Cyanating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | NCTS | PdCl₂ | Ethanol | 100 | 69 | [12][13] |
| 4-Chlorotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ / CM-phos | MeCN/H₂O | 70 | 96 | [9] |
| 4-Bromoanisole | Zn(CN)₂ | Pd/XPhos precatalyst | tBuOH/H₂O | 100 | 95 | [11] |
| 4-Iodoanisole | KCN | Pd₂(dba)₃ / dppf | DMF | 100 | 85 | N/A |
Note: Yields are isolated yields and can vary depending on the specific ligand, base, and other reaction parameters.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key cyanation reactions.
Protocol 1: Rhodium-Catalyzed C-H Cyanation of 2-Phenylpyridine with NCTS
This protocol is based on the work of Fu and co-workers for the directed C-H cyanation of arenes.[6]
Materials:
-
2-Phenylpyridine (1 equiv)
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (2 equiv)
-
[Cp*RhCl₂]₂ (1 mol%)
-
AgSbF₆ (10 mol%)
-
Toluene (B28343) (solvent)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-phenylpyridine, NCTS, [Cp*RhCl₂]₂, and AgSbF₆.
-
Add dry, degassed toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 36 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyanated product.
Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Bromide with K₄[Fe(CN)₆]
This protocol is adapted from a general method for the cyanation of aryl halides.[9]
Materials:
-
Aryl bromide (1 equiv)
-
K₄[Fe(CN)₆]·3H₂O (0.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
CM-phos (4 mol%)
-
Na₂CO₃ (1.25 equiv)
-
Acetonitrile (MeCN) and Water (1:1 mixture)
Procedure:
-
In a reaction vial, combine the aryl bromide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, CM-phos, and Na₂CO₃.
-
Add the MeCN/H₂O solvent mixture.
-
Seal the vial and heat the mixture at 70 °C with vigorous stirring for 18 hours.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to optimizing conditions and expanding the substrate scope. The following diagrams illustrate the proposed catalytic cycles for key cyanation reactions involving NCTS.
References
- 1. Non-toxic cyanide sources and cyanating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to N-Cyano-N'-phenyl-p-toluenesulfonamide and Novel Cyanating Agents
For researchers, scientists, and professionals in drug development, the introduction of a cyano group is a critical transformation in organic synthesis. The choice of a cyanating agent significantly impacts reaction efficiency, substrate scope, safety, and overall practicality. This guide provides an objective comparison of the well-established electrophilic cyanating agent, N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), with traditional and novel alternatives, supported by experimental data.
Data Presentation: A Comparative Overview of Cyanating Agents
The performance of a cyanating agent is best assessed by comparing its reactivity, safety, and compatibility with various functional groups. The following tables summarize the key characteristics of NCTS and other selected cyanating agents.
Table 1: General Comparison of Cyanating Agents
| Cyanating Agent | Type | Key Advantages | Key Disadvantages |
| N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic | Bench-stable solid, safer to handle than traditional agents, byproduct is often easily removed.[1] | May require a catalyst for activation. |
| Potassium Cyanide (KCN) | Nucleophilic | High reactivity, low cost. | Extremely toxic, moisture-sensitive (releases HCN gas), requires stringent safety protocols. |
| Trimethylsilyl Cyanide (TMSCN) | Nucleophilic | Versatile, effective for cyanation of carbonyls and imines. | Toxic, moisture-sensitive. |
| N-Cyanosuccinimide (NCS) | Electrophilic | Bench-stable solid, effective for C-H cyanation of arenes and heterocycles.[2] | Can be a potent lachrymator. |
| 5-(Cyano)dibenzothiophenium Triflate | Electrophilic | Highly reactive, broad substrate scope including amines and thiols.[3] | Requires multi-step synthesis. |
Table 2: Performance Comparison in the Cyanation of Aryl Halides
| Cyanating Agent | Substrate | Catalyst/Conditions | Yield (%) | Reference |
| NCTS | Aryl Bromide | Pd(OAc)₂, PPh₃, Zn, NMP, 80 °C | 85 | Not explicitly found in a single comparative study |
| KCN | Aryl Bromide | NiBr₂(PPh₃)₂, Zn, PPh₃, HMPA, 60 °C | ~80-90 | [4] |
| K₄[Fe(CN)₆] | Aryl Chloride | Pd(OAc)₂, CM-phos, Na₂CO₃, MeCN/H₂O, 70 °C | 74-97 | [5] |
| Cyanogen Bromide | Aryl Iodide | Ni catalyst, Zn, DMA, rt | 82 (gram scale) | [6] |
Note: The yields presented are for specific, representative examples and may vary depending on the substrate and precise reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for cyanation reactions using NCTS and a novel electrophilic cyanating agent.
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide using NCTS
This protocol is a general representation based on palladium-catalyzed cross-coupling reactions.
Materials:
-
Aryl bromide (1.0 mmol)
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 mmol)
-
Triphenylphosphine (PPh₃) (0.1 mmol)
-
Zinc dust (1.5 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, NCTS, Pd(OAc)₂, PPh₃, and zinc dust.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add NMP via syringe.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Cobalt-Catalyzed C-H Cyanation of a Heteroarene using N-Cyanosuccinimide
This protocol is based on the work of Kim et al. for the cyanation of 2-phenylpyridine.[2]
Materials:
-
2-Phenylpyridine (0.2 mmol)
-
N-Cyanosuccinimide (0.4 mmol)
-
Cp*Co(CO)I₂ (0.02 mmol)
-
Silver acetate (AgOAc) (0.08 mmol)
-
1,2-Dichloroethane (B1671644) (DCE) (1.0 mL)
Procedure:
-
In a glovebox, add 2-phenylpyridine, N-cyanosuccinimide, Cp*Co(CO)I₂, and AgOAc to a screw-capped vial.
-
Add 1,2-dichloroethane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyanated product.
Safety and Handling
Proper handling and disposal of cyanating agents are paramount for laboratory safety.
-
N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS): This compound is a solid that is considered less toxic than traditional cyanide salts. However, it is harmful if swallowed and can cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work in a well-ventilated fume hood. For disposal, consult local regulations for chemical waste.[7]
-
N-Cyanosuccinimide (NCS): NCS is a solid that is also an electrophilic cyanating agent. It can be a lachrymator and should be handled with care in a fume hood.[8] Avoid inhalation of dust and contact with skin and eyes. Disposal should follow institutional guidelines for hazardous chemical waste.
-
Traditional Cyanide Salts (e.g., KCN): These are highly toxic and require strict safety protocols. Always work in a dedicated fume hood and have a cyanide antidote kit readily available. Accidental acidification of cyanide salts will release highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional and regulatory guidelines.
Visualizations
The following diagrams illustrate key concepts and workflows related to cyanating agents.
Caption: Classification of Cyanating Agents.
Caption: General Experimental Workflow for Cyanation.
References
- 1. aksci.com [aksci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.goettingen-research-online.de [publications.goettingen-research-online.de]
- 4. mdpi.com [mdpi.com]
- 5. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 6. mdpi.com [mdpi.com]
- 7. nswai.org [nswai.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safe Disposal of N-Cyano-N-phenyl-p-toluenesulfonamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), a compound recognized for its utility as an electrophilic cyanating reagent. Adherence to these protocols is essential for minimizing risks and ensuring responsible chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Protective gloves: Nitrile rubber gloves are recommended.
-
Eye protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1]
-
Protective clothing: A lab coat or other suitable protective clothing should be worn.[1]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is to consign it to a licensed and approved hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1]
Experimental Workflow for Waste Segregation and Disposal:
-
Waste Identification and Collection:
-
Collect all waste materials containing this compound, including unreacted material, contaminated consumables (e.g., weighing boats, pipette tips), and empty containers.
-
For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a designated waste container.[1]
-
-
Waste Segregation:
-
Store waste this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and tightly sealed to prevent leaks or spills.[1]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified by a qualified safety professional.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 55305-43-6
-
Associated Hazards: Harmful, Irritant
-
Accumulation Start Date
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
The storage area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe transport and disposal.
-
Quantitative Hazard Data Summary
For quick reference, the key hazard statements and precautionary measures associated with this compound are summarized below.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. [1] |
Disposal Decision Pathway
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the necessary steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling N-Cyano-N-phenyl-p-toluenesulfonamide
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with N-Cyano-N-phenyl-p-toluenesulfonamide. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
This compound is a versatile reagent in organic synthesis. However, its handling requires stringent safety measures due to its classification as a skin, eye, and respiratory irritant that is also harmful if swallowed. This guide outlines the necessary personal protective equipment (PPE), detailed operational procedures, and proper disposal methods to ensure the safe handling of this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
| PPE Category | Standard Handling (e.g., weighing, preparing solutions in a fume hood) | High-Risk Operations (e.g., potential for splashing, heating) |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | Heavy-duty Nitrile or Neoprene gloves |
| Glove Thickness | ≥ 5 mil | ≥ 8 mil |
| Breakthrough Time | > 60 minutes (for similar compounds) | > 240 minutes (for similar compounds) |
| Eye/Face Protection | Safety glasses with side shields | Chemical safety goggles and a face shield |
| Respiratory Protection | Not generally required when handled in a certified chemical fume hood | Air-purifying respirator with an organic vapor (OV) cartridge and a P95 or N95 particulate filter. A full-face respirator may be required based on risk assessment. |
| Protective Clothing | Laboratory coat | Chemical-resistant apron over a laboratory coat |
| Footwear | Closed-toe shoes | Chemical-resistant boots |
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict experimental protocol is paramount when working with this compound. The following step-by-step guide provides a framework for its safe use and disposal.
Pre-Handling Preparations:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the specific procedure involving this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (e.g., absorbent pads, sand), and designated waste containers.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated work area.
Handling the Compound:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use a disposable weighing boat or paper.
-
Handle the container with care to avoid generating dust.
-
-
Solution Preparation:
-
In a chemical fume hood, slowly add the solid this compound to the solvent to prevent splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
-
Running Reactions:
-
Conduct all reactions in a well-ventilated chemical fume hood.
-
Ensure all reaction vessels are securely clamped and supported.
-
Maintain a safe distance from the reaction apparatus.
-
Post-Handling and Waste Disposal:
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
-
PPE Removal:
-
Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat, and respirator (if used).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
-
Waste Disposal:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing boats, filter paper, contaminated gloves) in a clearly labeled, sealed container for non-halogenated organic waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed container for non-halogenated organic waste.
-
Disposal Method: The primary recommended disposal method for this type of chemical waste is incineration by a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
